(4,4-Difluorocyclohexyl)boronic acid
Description
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Properties
Molecular Formula |
C6H11BF2O2 |
|---|---|
Molecular Weight |
163.96 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h5,10-11H,1-4H2 |
InChI Key |
RYPNLNRVPOSDTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCC(CC1)(F)F)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Rational Design of Reversible Covalent Inhibitors: The Role of (4,4-Difluorocyclohexyl)boronic Acid
Executive Summary
In modern medicinal chemistry, the transition from purely non-covalent equilibrium binders to targeted covalent inhibitors (TCIs) has revolutionized the treatment of oncology, infectious diseases, and cardiovascular conditions. As a Senior Application Scientist, I approach drug design as a multi-parameter optimization problem where thermodynamics, kinetics, and metabolism must intersect perfectly.
(4,4-Difluorocyclohexyl)boronic acid represents a masterclass in rational fragment design. By fusing the metabolic stability and lipophilic modulation of a gem-difluoro aliphatic ring with the reversible electrophilicity of a boronic acid warhead, this moiety offers a highly tunable vector for targeting serine, threonine, and histidine residues. This whitepaper deconstructs the physicochemical causality, mechanistic binding dynamics, and self-validating experimental workflows required to harness this building block in drug discovery.
Physicochemical Causality: Deconstructing the Molecule
To understand the utility of (4,4-Difluorocyclohexyl)boronic acid, we must isolate its two functional halves and analyze the causality behind their behavior in biological systems.
The 4,4-Difluorocyclohexyl Motif: Counterintuitive Lipophilicity
A common misconception in drug design is that adding halogens universally increases lipophilicity. While true for aromatic systems, introducing fluorine into an aliphatic ring (like cyclohexane) achieves the opposite effect.
The highly electronegative fluorine atoms pull electron density away from the carbon skeleton, creating a strong local dipole. This reduces the overall polarizability of the adjacent C-H bonds, weakening London dispersion forces with lipid membranes. Consequently, the 4,4-difluorocyclohexyl group acts as a bioisostere that decreases lipophilicity compared to an unsubstituted cyclohexyl ring, thereby improving the drug's Lipophilic Efficiency (LipE) and aqueous solubility ()[1].
Furthermore, the unsubstituted 4-position of a cyclohexane ring is a notorious metabolic hotspot, highly susceptible to cytochrome P450-mediated hydroxylation. The gem-difluoro substitution replaces these vulnerable C-H bonds with ultra-strong C-F bonds, effectively blocking oxidative metabolism and extending the molecule's half-life.
The Boronic Acid Warhead: Electrophilic Morphing
Unlike irreversible warheads (e.g., acrylamides) that carry risks of permanent off-target toxicity, boronic acids offer a reversible covalent mechanism ()[2].
In aqueous solution, the boronic acid exists in a neutral, trigonal planar state (
Mechanistic Dynamics in Target Engagement
The engagement of a boronic acid inhibitor follows a distinct two-step kinetic pathway. First, the 4,4-difluorocyclohexyl moiety drives the formation of a non-covalent encounter complex (
Recent structural biology studies, such as the covalent docking of boronic acid inhibitors to Phosphodiesterase 3B (PDE3B), demonstrate that the boronic acid undergoes nucleophilic attack by active-site histidines (e.g., H737) to form a highly stable, yet reversible, tetrahedral boronate anion ()[4].
Caption: Reversible covalent binding mechanism of boronic acid inhibitors.
Self-Validating Experimental Workflows
To rigorously characterize (4,4-Difluorocyclohexyl)boronic acid derivatives, we must employ self-validating assay systems. A protocol is only trustworthy if it inherently controls for false positives (e.g., non-specific aggregation or enzyme denaturation).
Protocol 1: Intact Protein LC-MS/MS for Adduct Stoichiometry
Objective: Confirm the 1:1 covalent modification of the target protein and verify the
-
Incubation: Incubate
of the target enzyme (Wild-Type and Mutant in parallel) with of the boronic acid inhibitor in a physiological buffer (pH 7.4) for 60 minutes at 37°C. -
Quenching: Quench the reaction with 0.1% Formic Acid to lock the structural conformation.
-
Desalting & Acquisition: Pass the sample through a C4 ZipTip to remove excess ligand and buffer salts. Inject into a high-resolution Q-TOF LC-MS/MS system.
-
Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.
-
Validation Check: The Wild-Type must show a mass shift corresponding to the inhibitor minus the leaving group (if any), while the Mutant must show only the unmodified apo-enzyme mass.
-
Protocol 2: Biochemical Washout Assay for Reversibility
Objective: Differentiate between a slow-tight non-covalent binder, a reversible covalent binder, and an irreversible covalent binder. Self-Validation Mechanism: Inclusion of an irreversible reference compound (e.g., an acrylamide-based inhibitor). If the irreversible control regains activity after washout, the dilution parameters are flawed.
Caption: Self-validating washout assay workflow for covalent reversibility.
-
Baseline Establishment: Measure the uninhibited enzymatic velocity (
) using a fluorogenic substrate. -
Complex Formation: Pre-incubate the enzyme with the boronic acid inhibitor (and controls) at
for 1 hour to ensure >95% target occupancy. -
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the substrate.
-
Activity Recovery Monitoring: Continuously monitor fluorescence over 4 hours. A reversible boronic acid will display a gradual, time-dependent recovery of enzymatic activity as the
adduct collapses back to and dissociates.
Quantitative Data Summaries
Table 1: Physicochemical Impact of the 4,4-Difluorocyclohexyl Substitution
Comparative analysis of aliphatic and aromatic rings demonstrating the superiority of the gem-difluoro bioisostere.
| Structural Moiety | Calculated logP (clogP) Impact | Metabolic Liability | Lipophilic Efficiency (LipE) |
| Cyclohexyl | High (+2.5 to +3.0) | High (CYP450 oxidation at C4) | Baseline |
| Phenyl | Moderate (+2.0 to +2.5) | Moderate (Aromatic hydroxylation) | Sub-optimal |
| 4,4-Difluorocyclohexyl | Low (+1.5 to +2.0) | Low (C4 blocked by strong C-F bonds) | Highly Optimized |
Table 2: Kinetic Parameters of Boronic Acid Target Engagement
Standard kinetic ranges observed for reversible covalent boronic acids in validated biochemical assays.
| Kinetic Parameter | Symbol | Mechanistic Description | Typical Range for Boronic Acids |
| Association Rate | Rate of initial non-covalent encounter complex formation. | ||
| Dissociation Rate | Rate of non-covalent complex dissociation. | ||
| Inactivation Rate | Rate of nucleophilic attack and | ||
| Reversibility Rate | Rate of covalent bond cleavage ( |
References
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Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Advances, 10, 22624-22644.[Link]
-
Wang, S., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... Journal of Medicinal Chemistry, 56(11), 4656-4667.[Link]
-
Katsamakas, S., Papadopoulos, A. G., & Hadjipavlou-Litina, D. (2016). Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. Molecules, 21(9), 1191.[Link]
-
Rowley, et al. (2025). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry.[Link]
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Conformational Analysis of 4,4-Difluorocyclohexyl Ring Systems: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a candidate's physicochemical and pharmacological properties. Among the various fluorinated motifs, the 4,4-difluorocyclohexyl ring system has emerged as a particularly intriguing and impactful substituent. Its geminal difluorination at a remote position from potential binding interactions can induce profound and often non-intuitive conformational changes, influencing molecular shape, polarity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the conformational analysis of 4,4-difluorocyclohexyl ring systems, intended for researchers, scientists, and drug development professionals. We will explore the fundamental stereoelectronic effects at play, detail the experimental and computational methodologies for their characterization, and discuss the implications of these conformational biases in the context of rational drug design.
Introduction: The Rising Prominence of Fluorinated Alicycles in Drug Discovery
The introduction of fluorine into drug candidates can significantly alter their properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] While aromatic fluorination is a well-established strategy, the use of fluorinated aliphatic rings, such as the cyclohexane scaffold, is a rapidly growing area of interest.[3][4] The cyclohexane ring, a common motif in bioactive molecules, is often associated with increased lipophilicity, which can negatively impact pharmacokinetic profiles.[3] Selective fluorination of this ring system can mitigate this by increasing molecular polarity.[3]
The 4,4-difluorocyclohexyl moiety, in particular, offers a unique approach to conformational control. Unlike substitutions at the 1- or 2-positions, the C4-gem-difluoro group is electronically distinct and can exert its influence through space and via the sigma framework of the ring. This can lead to stabilized bioactive conformations and improved binding affinities for kinase inhibitors, for example.[1] Understanding the conformational preferences of this ring system is therefore crucial for its effective deployment in drug design.
Fundamental Principles of Cyclohexane Conformation
The conformational landscape of the cyclohexane ring is dominated by the low-energy chair conformation, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The relative stability of these two arrangements is a critical determinant of the molecule's overall shape and properties.
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[5][6] Larger A-values indicate a stronger preference for the equatorial position, often due to greater steric hindrance in the axial position.[5] For instance, the methyl group has an A-value of approximately 1.7 kcal/mol, reflecting significant destabilizing 1,3-diaxial interactions in the axial conformation.
Caption: Ring flip equilibrium in monosubstituted cyclohexanes.
The Impact of 4,4-Difluorination on Cyclohexane Conformation
The introduction of a gem-difluoro group at the C4 position of a cyclohexyl ring introduces several key stereoelectronic effects that can significantly alter its conformational preferences. These effects are often subtle and can lead to counter-intuitive conformational biases when other substituents are present on the ring.
The Role of C-F Bonds in Modulating Ring Conformation
The carbon-fluorine bond is highly polarized, making it the most polar single bond in organic chemistry.[7][8] This polarity can lead to significant intramolecular electrostatic interactions. In the context of a 4,4-difluorocyclohexyl ring, these C-F bonds can interact with other parts of the molecule, influencing the stability of different conformers.
Nonclassical Hydrogen Bonding and Pseudo-Anomeric Effects
Recent studies have highlighted the importance of nonclassical hydrogen bonding (NCHB) in fluorinated cyclohexanes.[7][8] Specifically, the axial fluorine in a 1-fluorocyclohexane can act as a hydrogen bond acceptor for the electropositive axial hydrogens at C3 and C5. While fluorine is generally a poor hydrogen bond acceptor, the polarization of the C-H bonds by the electronegative fluorine atoms can lead to stabilizing electrostatic interactions.[7]
In the 4,4-difluorocyclohexyl system, while the fluorines are not directly adjacent to other substituents, they can influence the electronic character of the entire ring. For instance, the CF2 group can render vicinal axial hydrogen atoms more electropositive, leading to stabilizing 1,3-diaxial interactions with heteroatomic substituents elsewhere in the ring, a phenomenon described as a "pseudo-anomeric effect".[9][10]
Caption: Influence of the 4,4-difluoro group on conformational preferences.
Experimental and Computational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis of 4,4-difluorocyclohexyl systems.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying conformational equilibria.[7][8] By cooling a sample, the rate of ring flipping can be slowed to the point where signals for individual conformers can be observed.
-
¹⁹F NMR: This is particularly useful for directly observing the fluorine environments. In 1,1-difluorocyclohexane, the axial and equatorial fluorine atoms have distinct chemical shifts at low temperatures.[11]
-
¹H NMR: Coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which are related to the ring's conformation.[12]
Experimental Protocol: Variable-Temperature ¹⁹F NMR
-
Sample Preparation: Dissolve the 4,4-difluorocyclohexyl-containing compound in a suitable low-freezing solvent (e.g., deuterated chloroform, dichloromethane, or a mixture of Freons).
-
Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature.
-
Coalescence Temperature: Note the temperature at which distinct signals for the axial and equatorial fluorines begin to broaden and merge into a single peak.
-
Low-Temperature Limit: Continue cooling until sharp, well-resolved signals for each conformer are observed.
-
Data Analysis: Integrate the signals for the axial and equatorial conformers at the lowest temperature to determine their relative populations and calculate the free energy difference (ΔG°) between them.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the underlying energetic contributions to conformational preferences.
-
Geometry Optimization: DFT calculations can be used to determine the lowest energy conformations of the molecule.
-
Energy Calculations: The relative energies of different conformers can be calculated to predict the most stable arrangement.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate hyperconjugative interactions, such as those involved in anomeric and pseudo-anomeric effects.[7][12]
Computational Workflow: DFT Analysis of Conformational Energies
Caption: A typical computational workflow for conformational analysis.
Data Presentation: Conformational Free Energies (A-Values)
The following table summarizes the A-values for fluorine and related substituents, providing context for the steric and electronic effects of the 4,4-difluoro group.
| Substituent | A-value (kcal/mol) | Key Considerations |
| -F | 0.24 - 0.3[6][13] | Small steric size, but C-F bond is short. |
| -Cl | 0.53[6] | Larger atom, but longer C-Cl bond. |
| -Br | 0.48[6] | Longer bond length mitigates larger atomic size.[5] |
| -I | 0.47[13] | Very long bond length compensates for large size. |
| -CH₃ | 1.7[6] | Significant 1,3-diaxial steric strain. |
| -CF₃ | ~2.1 | Larger than methyl due to repulsive interactions. |
| -CF₂H | 1.85[14] | Intermediate between -CH₃ and -CF₃. |
Implications for Drug Design and Development
The conformational biases induced by the 4,4-difluorocyclohexyl group can be strategically employed in drug design to:
-
Pre-organize Ligands for Binding: By favoring a specific ring pucker or substituent orientation, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency.[15]
-
Modulate Physicochemical Properties: The introduction of the CF₂ group increases polarity and can reduce lipophilicity compared to a non-fluorinated cyclohexane, which can improve a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[3]
-
Block Metabolic Hotspots: The C-F bond is very strong and not susceptible to oxidative metabolism. Placing a CF₂ group at a site that would otherwise be a metabolic liability can increase the half-life of a drug.
-
Fine-tune Molecular Shape: The subtle conformational changes induced by the 4,4-difluoro group can be used to optimize the fit of a molecule into a binding pocket, enhancing selectivity and reducing off-target effects.
A notable example is the use of gem-difluorination to induce a specific ring pucker in cyclohexane scaffolds, which has been shown to enhance the binding affinity of kinase inhibitors.[1] Furthermore, the conformational effects of gem-difluorination have been demonstrated in macrocyclic systems, where it can influence the equilibrium between different amide bond conformations.[15][16][17]
Conclusion
The 4,4-difluorocyclohexyl ring system is a valuable motif in the medicinal chemist's toolkit. Its conformational effects, driven by a complex interplay of steric and stereoelectronic interactions, can be leveraged to fine-tune the properties of drug candidates. A thorough understanding of these effects, gained through a combination of advanced experimental and computational techniques, is essential for the rational design of novel therapeutics. As our understanding of the subtle forces governing molecular conformation continues to grow, so too will our ability to harness them for the development of safer and more effective medicines.
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Technical Guide: Impact of gem-Difluoro Substitution on Boronic Acid Stability
Executive Summary
The incorporation of gem-difluoro moieties (
This guide dissects the mechanistic paradox of gem-difluoro boronic acids. It details why the free acid forms are prone to rapid decomposition via C-to-B fluoride migration and provides actionable protocols for stabilizing these synthons using MIDA (N-methyliminodiacetic acid) ligands.
Part 1: Theoretical Framework & Stability Mechanisms
The Electronic Tug-of-War
The stability of boronic acids is governed by the electron density at the boron center. The gem-difluoro group exerts a powerful inductive effect (
-
Impact on Lewis Acidity: The electron deficiency is transmitted to the boron atom, making it hyper-electrophilic. This lowers the
of the boronic acid (often by units compared to alkyl analogs), favoring the formation of the tetrahedral boronate anion at physiological pH. -
The Stability Trade-off: While high Lewis acidity improves target engagement (e.g., covalent binding to serine residues), it renders the C-B bond susceptible to nucleophilic attack and unique decomposition pathways.
The "Doom Loop": -Elimination Mechanism
Unlike aryl boronic acids, which primarily suffer from protodeboronation,
Mechanism:
-
The empty p-orbital of the Lewis-acidic boron interacts with the lone pairs of the
-fluorine. -
This promotes the migration of fluoride from Carbon to Boron.
-
The C-B bond cleaves, releasing a difluoroborane species and a reactive carbene/carbenoid intermediate.
Figure 1: The decomposition pathway of free
Part 2: Stability Profiles & Data Comparison
To utilize these moieties effectively, one must distinguish between the Free Acid (unstable) and the Protected Ester (stable).
Table 1: Comparative Stability and Reactivity Profile
| Parameter | Methylboronic Acid (Reference) | MIDA-Protected | |
| Hybridization (B) | |||
| Lewis Acidity | Moderate | Very High | Null (Coordinatively Saturated) |
| ~10.4 | < 7.5 (Rapidly forms anion) | N/A (Protected) | |
| Primary Instability | Oxidative Deboronation | Stable | |
| Half-life ( | Days/Weeks (pH 7.4) | Minutes/Hours (pH 7.4) | Indefinite (Solid state) |
Critical Insight: The MIDA boronate is not just a protecting group; it is a conformational lock . By rehybridizing boron to
, the empty p-orbital is filled by the nitrogen lone pair of the ligand, physically preventing the F-to-B interaction that triggers decomposition.
Part 3: Synthetic Methodologies
Direct fluorination of boronic acids is often fatal to the molecule. The industry-standard approach utilizes MIDA-protected intermediates to install the fluorine atoms while the boron is "switched off."
Protocol: Synthesis via gem-Difluorination of Alkenyl MIDA Boronates
Based on methodologies adapted from Li et al. (Angew.[1] Chem. Int. Ed.)
Reagents:
-
Selectfluor (Electrophilic Fluorine Source) or Pyridine·HF (Nucleophilic Source with Oxidant)
-
Solvent: Acetonitrile (MeCN) or DCM
Workflow:
-
Preparation: Dissolve Alkenyl MIDA boronate (1.0 equiv) in MeCN (0.1 M).
-
Addition: Add Selectfluor (2.5 equiv) at 0°C under inert atmosphere (
). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Note: Monitor by LC-MS. The MIDA group is stable to electrophilic fluorination conditions.
-
-
Quench: Pour into saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography. MIDA boronates are silica-stable.
Figure 2: Synthetic workflow for accessing gem-difluoro boronates via MIDA protection.
Part 4: Experimental Protocols for Stability Assessment
"Slow-Release" Stability Assay
Since the free acid is unstable, stability is best measured by the rate of decomposition after MIDA deprotection.
Materials:
-
-DMSO,
-
Phosphate Buffer (pH 7.4)
-
Internal Standard: 1,3,5-Trimethoxybenzene
Procedure:
-
Dissolution: Dissolve 10 mg of gem-difluoro MIDA boronate in 0.5 mL
-DMSO. -
Initiation: Add 0.1 mL of
containing (3 equiv) to effect rapid hydrolysis of the MIDA ester. -
Monitoring: Immediately transfer to an NMR tube. Acquire
NMR spectra every 5 minutes for 2 hours. -
Analysis: Track the disappearance of the
signal (typically -100 to -120 ppm) and the appearance of inorganic fluoride (-119 ppm) or defluorinated byproducts.
Self-Validating Check:
-
If the MIDA hydrolysis is too slow, the decomposition rate will be rate-limited by deprotection, not intrinsic stability. Ensure rapid deprotection by checking for the disappearance of MIDA methylene protons in
NMR ( ppm).
References
-
Li, Z., et al. (2018).[1] gem-Difluorination of Alkenyl MIDA Boronates: Synthesis of
- and -Difluorinated Alkylborons. Angewandte Chemie International Edition. -
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.
-
Marder, T. B., et al. (2018). Fluorinated Arylboronic Acids: Analysis of Stability and Acidity. Chemistry – A European Journal.
-
Perrin, D. M. (2010). Organoboron Compounds as Lewis Acids in Medicinal Chemistry. Future Medicinal Chemistry.
Sources
(4,4-Difluorocyclohexyl)boronic acid as a bioisostere for carbonyl groups
[1]
Executive Summary
In the landscape of modern medicinal chemistry, the (4,4-difluorocyclohexyl)boronic acid moiety represents a high-precision "super-bioisostere." It synergizes two powerful design principles: the boronic acid as a reversible covalent trap for nucleophiles (mimicking the carbonyl transition state) and the gem-difluorocyclohexyl scaffold as a metabolically robust, lipophilicity-modulating mimic of aliphatic rings.
This guide details the mechanistic rationale, physicochemical advantages, and synthetic protocols for deploying this motif to replace labile carbonyl groups or optimize transition-state inhibitors in drug discovery.
Mechanistic Basis: The "Warhead & Shield" Concept
The utility of (4,4-difluorocyclohexyl)boronic acid lies in its dual-function architecture. It does not merely replace a carbonyl group sterically; it mimics the reactivity of a carbonyl carbon while optimizing the physicochemical environment .
The Boronic Acid Warhead (Carbonyl Mimicry)
While a carbonyl group (
-
Bioisosterism: Boronic acids (
) are trigonal planar but readily accept a lone pair from a nucleophile (e.g., Ser-OH, Thr-OH) to form a stable, tetrahedral boronate anion. -
Therapeutic Advantage: This mimics the high-energy transition state of peptide bond hydrolysis, effectively "locking" the enzyme in a non-productive conformation with high affinity (
often in the nanomolar or picomolar range).
The 4,4-Difluorocyclohexyl Scaffold (The "Shield")
The scaffold is not an inert carrier; it is an engineered effector.
-
Electronic Modulation (The Fluorine Effect): The electron-withdrawing nature of the gem-difluoro group at the C4 position exerts a through-bond and through-space inductive effect. This lowers the
of the boronic acid (typically from ~10 to ~8.5–9.0), bringing it closer to physiological pH and enhancing electrophilicity toward the target nucleophile. -
Conformational Control: The
group prefers the equatorial position in the chair conformation less strongly than bulky alkyl groups, but it creates a dipole that can engage in specific electrostatic interactions within the binding pocket, mimicking the polarity of a distal carbonyl or ether oxygen without the metabolic liability. -
Metabolic Blockade: The C4 position of a cyclohexyl ring is a "soft spot" for Cytochrome P450 oxidation (hydroxylation). Gem-difluorination blocks this site, significantly extending half-life (
).
Mechanism of Action Diagram
The following diagram illustrates the binding mechanism of a (4,4-difluorocyclohexyl)boronic acid inhibitor to a Serine Protease.
Caption: Mechanism of reversible covalent inhibition. The Serine hydroxyl attacks the sp2 boron, forming a stable sp3 boronate adduct that mimics the enzymatic transition state.
Physicochemical Profiling
The introduction of the 4,4-difluoro motif alters the core properties of the molecule compared to a standard cyclohexyl or phenyl analog.
| Property | Cyclohexylboronic Acid | (4,4-Difluorocyclohexyl)boronic Acid | Impact on Drug Design |
| Hybridization | Retains transition state mimicry. | ||
| ~10.5 | ~8.8 – 9.2 (Predicted) | Lower | |
| LogP (Lipophilicity) | High | Moderate | Fluorine reduces lipophilicity vs. H, improving solubility. |
| Metabolic Stability | Low (C4 oxidation) | High | Blocks P450 oxidation at the primary metabolic soft spot. |
| Dipole Moment | Low | High |
Experimental Protocols
Synthesis of (4,4-Difluorocyclohexyl)boronic Acid Pinacol Ester
Rationale: Direct boronic acids are difficult to purify. The pinacol ester is the standard stable intermediate, which can be hydrolyzed or used directly in coupling.
Reagents:
-
4,4-Difluorocyclohexanone (Starting material)
-
Lithium diisopropylamide (LDA)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (
) -
Bis(pinacolato)diboron (
) - (Catalyst)
-
/
(for hydrogenation)
Step-by-Step Protocol:
-
Enol Triflate Formation:
-
Cool a solution of LDA (1.1 eq) in dry THF to -78°C.
-
Add 4,4-difluorocyclohexanone (1.0 eq) dropwise. Stir for 1 hour to generate the enolate.
-
Add
(1.2 eq) dissolved in THF. Warm to 0°C and stir for 2 hours. -
Quench: Sat.
.[1] Extract: EtOAc. Purify: Flash column chromatography (Hexanes/EtOAc). -
Result: 4,4-difluorocyclohex-1-enyl triflate.
-
-
Miyaura Borylation:
-
Combine the triflate (1.0 eq),
(1.1 eq), (3.0 eq), and (0.05 eq) in 1,4-dioxane. -
Degas with
for 15 mins. -
Heat to 80°C for 12 hours.
-
Workup: Filter through Celite, concentrate. Purify: Silica gel chromatography.
-
Result: 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
-
Hydrogenation (Stereocontrol):
-
Dissolve the alkenyl boronate in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under
(1 atm, balloon) for 4-16 hours. Note: Monitoring is crucial to prevent defluorination, though gem-difluoro is relatively stable. -
Filter: Through Celite. Concentrate.
-
Result:(4,4-Difluorocyclohexyl)boronic acid pinacol ester .[2][3]
-
-
Hydrolysis (Optional for Free Acid):
-
Treat the ester with
(3 eq) and (3 eq) in Acetone/Water (1:1) for 24h.
-
Determination Assay (Fluorescence)
Rationale: To validate the bioisostere's efficacy against a target protease (e.g., Chymotrypsin or a specific drug target).
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Triton X-100.
-
Substrate: Fluorogenic peptide (e.g., Suc-Ala-Ala-Pro-Phe-AMC).
must be predetermined. -
Inhibitor Preparation: Prepare serial dilutions of (4,4-difluorocyclohexyl)boronic acid in DMSO.
-
Reaction:
-
Incubate Enzyme + Inhibitor for 30 mins at 25°C (to allow equilibrium of the covalent bond).
-
Add Substrate to initiate reaction.
-
-
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) for 20 mins.
-
Analysis: Fit initial velocities (
) to the Morrison equation for tight-binding inhibitors (since boronic acids are often potent).
Strategic Applications in Drug Design
Protease Inhibition (Serine/Threonine)
The primary application is replacing the P1 residue in peptide-mimetics.
-
Case: Bortezomib analogs. Replacing the P1 leucine/phenylalanine mimic with a 4,4-difluorocyclohexyl group can improve metabolic stability while maintaining the hydrophobic fit in the S1 pocket.
-
Advantage: The
group reduces the high lipophilicity associated with pure cyclohexyl groups, reducing non-specific binding (plasma protein binding) while maintaining steric occupancy.
Transition State Analogues
Beyond proteases, this motif is applicable to:
-
Lipases/Esterases: Mimicking the tetrahedral intermediate of ester hydrolysis.
-
Beta-Lactamases: Boronic acids are potent inhibitors of serine beta-lactamases. The 4,4-difluorocyclohexyl group can mimic the dihydrothiazine ring of cephalosporins or specific side chains.
References
-
Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design and Discovery of Boronic Acid Drugs. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]
-
Gem-difluorocycloalkyl Groups in Drug Discovery. Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]
-
Boronic Acids as Bioisosteres for Carbonyl Groups. Source: Drug Hunter URL:[Link]
-
Synthesis of Functionalized Boronic Esters via Miyaura Borylation. Source: Organic Syntheses URL:[Link]
Solubility and Lipophilicity Profile of (4,4-Difluorocyclohexyl)boronic Acid: A Technical Guide
Executive Summary
(4,4-Difluorocyclohexyl)boronic acid (CAS: 1622453-09-1) is a highly specialized aliphatic organoboron building block utilized extensively in modern drug discovery and materials science 1. It serves a dual purpose: acting as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions and functioning as a bioisostere for carboxylic acids 2. The incorporation of the 4,4-difluorocyclohexyl moiety is a deliberate structural design aimed at fine-tuning the molecule's physicochemical profile. This guide explores the causality behind its lipophilicity and solubility, providing self-validating experimental protocols for accurate laboratory assessment.
Physicochemical Profiling and Mechanistic Causality
The Lipophilicity Paradigm (LogP / LogD)
The lipophilicity of (4,4-Difluorocyclohexyl)boronic acid is governed by two competing structural features: the hydrophobic 4,4-difluorocyclohexyl ring and the polar, ionizable boronic acid group.
-
The Fluorine Effect: Substituting hydrogen atoms with fluorine on a cyclohexyl ring generally enhances the overall lipophilicity (LogP) of the molecule. Furthermore, this specific gem-difluoro substitution increases metabolic resistance against cytochrome P450 oxidation without adding significant steric bulk 3.
-
Ionization and LogD: Boronic acids are Lewis acids, not Brønsted-Lowry acids. They do not donate a proton; rather, they accept a hydroxide ion from water to form a tetrahedral boronate anion 2. Alkylboronic acids are generally less acidic than their aryl counterparts due to the lack of an electron-withdrawing
carbon network. While phenylboronic acid has a pKa of ~8.8, aliphatic boronic acids typically exhibit pKa values around 9.0 to 10.0 4. Consequently, at physiological pH (7.4), (4,4-Difluorocyclohexyl)boronic acid exists almost exclusively in its neutral, trigonal planar form. This lack of ionization at pH 7.4 ensures that its distribution coefficient ( ) remains high, maximizing passive membrane permeability.
pH-dependent Lewis acid ionization equilibrium of alkylboronic acids dictating LogD.
Solubility Dynamics and the Boroxine Complication
Aqueous solubility for aliphatic boronic acids is notoriously poor due to the hydrophobic bulk of the alkyl ring. However, determining the exact solubility of (4,4-Difluorocyclohexyl)boronic acid in organic solvents is complicated by its thermodynamic propensity to undergo reversible dehydration.
Upon heating or in anhydrous conditions, boronic acids condense to form cyclic trimers known as boroxines. This dehydration is an irreversible, multistage process in the solid state 5. Therefore, traditional gravimetric solubility methods (evaporating the solvent and weighing the solid) often yield highly inaccurate results, as the recovered solid is a heterogeneous mixture of the free acid and its anhydride.
Quantitative Data Summary
| Property | Value / Estimate | Mechanistic Rationale |
| CAS Number | 1622453-09-1 | Unique identifier for the specific 4,4-difluoro isomer 1. |
| Molecular Weight | 163.96 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| pKa (Aliphatic) | ~9.0 - 10.0 | Alkylboronic acids have higher pKa than arylboronic acids due to the lack of |
| LogP (Estimated) | 1.5 - 2.5 | The difluorocyclohexyl group significantly boosts lipophilicity compared to unsubstituted alkyl chains 3. |
| Predominant Form (pH 7.4) | Neutral Trigonal | pH (7.4) << pKa (~9.5), preventing the formation of the hydrophilic tetrahedral boronate anion 2. |
Experimental Methodologies: Self-Validating Protocols
To accurately determine the solubility and lipophilicity of this compound, empirical validation must account for its unique thermodynamic behavior. The following protocols are designed with built-in validation steps to prevent common analytical errors associated with boronic acids.
Protocol 1: Shake-Flask Method for Aqueous Solubility and LogP (OECD 105/107)
This protocol establishes the partition coefficient and aqueous saturation limit while preventing false readings from supersaturation 6.
-
Preparation: Add an excess of (4,4-Difluorocyclohexyl)boronic acid to a biphasic system consisting of mutually saturated 1-octanol and aqueous buffer (pH 7.4, 50 mM phosphate).
-
Equilibration: Seal the vessels and agitate in a constant-temperature shaker bath at 25.0 ± 0.1 °C for 48 hours. Causality: Extended agitation ensures complete thermodynamic equilibrium between the trigonal acid and the solvent phases.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 20 minutes to achieve absolute phase separation and eliminate micro-emulsions.
-
Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via HPLC-UV (using a specialized column suitable for fluorinated compounds) or LC-MS/MS.
-
Self-Validation Check: Calculate the mass balance. If the total mass recovered deviates by >5% from the initial input, suspect boroxine formation or volatilization during sample handling.
Protocol 2: Dynamic Synthetic Method for Organic Solvent Solubility
Due to the boroxine condensation issue during standard gravimetric drying, a dynamic optical method is strictly required for organic solvents 75.
-
Sample Assembly: In a jacketed, thermostated glass vessel, prepare a biphasic mixture of the boronic acid and the target organic solvent at a precisely known mole fraction (accuracy ±0.0002).
-
Controlled Heating: Heat the suspension at a strictly controlled, slow rate of 0.3 K/h under vigorous magnetic stirring. Causality: A slow heating rate prevents thermal lag and ensures the recorded temperature reflects true solid-liquid equilibrium.
-
Turbidimetric Monitoring: Pass a continuous laser/light beam through the cell. Monitor the intensity of transmitted light continuously.
-
Endpoint Determination: The exact temperature at which the last solid particle dissolves—indicated by a sudden plateau in maximum light transmission—is recorded as the equilibrium solubility temperature for that specific mole fraction.
Dynamic synthetic method workflow for accurate organic solubility determination.
References
- (4,4-difluorocyclohexyl)boronic acid CAS#: 1622453-09-1 - ChemicalBook.
- Boronic and Organic Acids as Synergists for a Poly(N-vinylcaprolactam) Kinetic Hydrate Inhibitor | Energy & Fuels - ACS Publications.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
- An In-depth Technical Guide to the Solubility of 3-Chlorophenylboronic Acid in Organic Solvents - Benchchem.
- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications.
- Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis | Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. (4,4-difluorocyclohexyl)boronic acid CAS#: 1622453-09-1 [m.chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Thermodynamic Properties of Fluorinated Secondary Alkyl Boronic Acids: A Technical Guide for Rational Drug Design and Molecular Recognition
Introduction: The Thermodynamic Challenge of Alkyl Boronic Acids
Boronic acids have emerged as premier pharmacophores in modern medicinal chemistry. They function exceptionally well as reversible covalent inhibitors for serine and threonine proteases, and as highly specific recognition moieties in carbohydrate sensors[1]. While aryl boronic acids have historically dominated this landscape, secondary alkyl boronic acids offer superior three-dimensional structural diversity. Their sp3-rich carbon frameworks allow for precise, complementary fits within complex enzymatic binding pockets, mimicking natural amino acid side chains.
However, unmodified secondary alkyl boronic acids suffer from a critical thermodynamic flaw: high
Thermodynamic Fundamentals: Modulation via Fluorination
The foundational thermodynamic parameter of any boronic acid is its
The Causality of Shifts
Secondary alkyl groups introduce significant steric hindrance around the boron center. This steric bulk impedes the optimal trajectory of an incoming nucleophile (e.g., water, hydroxide, or a serine hydroxyl), entropically penalizing the transition to the tetrahedral state and consequently raising the
Fluorination counteracts this steric deactivation through a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the boron atom through the sigma-bond network, fluorine lowers the energy of the empty
Table 1: Comparative Thermodynamic Data for Boronic Acids
| Compound Class | Representative Molecule | Hybridization State (Neutral) | Reference | |
| Primary Alkyl | Methylboronic acid | sp2 | 10.4 | [2] |
| Secondary Alkyl | Isopropylboronic acid | sp2 | ~10.5 | Extrapolated |
| Aryl | Phenylboronic acid | sp2 | 8.8 | [2] |
| Fluorinated Aryl | 3,5-Bis(trifluoromethyl)phenylboronic acid | sp2 | 7.2 | [5] |
| Fluorinated Sec-Alkyl | 1-(Trifluoromethyl)propylboronic acid | sp2 | 6.5 - 7.5 | [4] |
Thermodynamics of Target Binding
Whether binding to a 1,2-diol (e.g., glucose) or an enzyme active site, the thermodynamics of boronic acid complexation are dictated by the "Charge Rule." This rule postulates that optimal thermodynamic binding occurs when the pH of the aqueous environment lies strictly between the
Fluorinated secondary alkyl boronic acids, with
Thermodynamic cycle of boronic acid-diol binding highlighting sp2 to sp3 transitions.
Experimental Protocols for Thermodynamic Profiling
To rigorously quantify the thermodynamic properties of these compounds, orthogonal techniques must be employed. As a self-validating system, the
Protocol 1: Determination via F-NMR pH Titration
Causality of Method Choice: Unlike conjugated aryl boronic acids, alkyl boronic acids lack a UV-Vis chromophore.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 10.0, formulated in 10%
for NMR locking. -
Sample Preparation: Dissolve the fluorinated secondary alkyl boronic acid to a final concentration of 1.0 mM in each buffer. Add 0.1% trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).
-
Data Acquisition: Acquire
F-NMR spectra at 298 K using a standard pulse sequence. Crucially, utilize a relaxation delay ( ) of at least 3 seconds to ensure quantitative integration of the fluorine signals. -
Thermodynamic Extraction: Plot the observed chemical shift (
) against the buffer pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact :
Protocol 2: Binding Profiling via Isothermal Titration Calorimetry (ITC)
Causality of Method Choice: While fluorescence displacement assays (e.g., Alizarin Red S) can provide apparent binding constants (
Step-by-Step Methodology:
-
Buffer Matching (Critical Step): Dialyze the target protein (or dissolve the target diol) in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) used to dissolve the fluorinated boronic acid. Even minor pH or salt mismatches will generate massive heats of dilution, masking the binding enthalpy.
-
Cell and Syringe Loading: Load the target macromolecule or diol (e.g., 50
M) into the calorimetric cell (volume ~200 L). Load the fluorinated boronic acid ligand (e.g., 500 M) into the automated titration syringe. -
Titration Parameters: Set the instrument to 298 K. Perform an initial 0.5
L dummy injection (to clear syringe tip diffusion), followed by 19 injections of 2.0 L each. Maintain a 150-second spacing between injections to allow the heat signal to return to baseline, with a continuous stirring speed of 750 rpm. -
Data Fitting: Integrate the raw heat spikes to obtain a binding isotherm. Fit the data to an independent binding model using the instrument's evaluation software to extract
(where ) and . Calculate the entropic contribution using the Gibbs free energy equation:
Self-validating experimental workflow for thermodynamic profiling of boronic acids.
Conclusion
The thermodynamic optimization of secondary alkyl boronic acids via targeted fluorination represents a masterclass in rational chemical design. By carefully balancing the steric demands of the secondary alkyl group with the inductive electron withdrawal of fluorine, researchers can precisely tune the Lewis acidity of the boron center. This ensures optimal reactivity at physiological pH, transforming otherwise inert molecules into potent, reversible covalent warheads for advanced drug discovery and molecular recognition systems.
References
1.[1] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. 2.[5] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. 3.[2] Chemistry Of Boronic Esters. AA Blocks. 4.[6] Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry (RSC Publishing). 5.[3] A detailed examination of boronic acid±diol complexation. ResearchGate. 6.[4] [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. Smolecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aablocks.com [aablocks.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: The (4,4-Difluorocyclohexyl)boronic Acid Motif in Lead Optimization
Topic: Role of (4,4-Difluorocyclohexyl)boronic acid in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
In modern drug discovery, the "Escape from Flatland" (increasing Fsp³ fraction) is a dominant strategy to improve solubility and target selectivity. The (4,4-difluorocyclohexyl)boronic acid (CAS: 1622453-09-1) serves as a critical building block for installing the 4,4-difluorocyclohexyl moiety—a "Janus-faced" bioisostere that bridges the gap between lipophilic phenyl rings and metabolically labile cyclohexyl groups.
This guide details the physicochemical rationale for this scaffold, field-proven synthesis pathways, and the specific, often non-trivial cross-coupling protocols required to install this secondary alkyl motif without suffering from
Physicochemical & Structural Rationale[1][2][3]
The "Janus-Faced" Polarity
Unlike a standard cyclohexyl ring, which is uniformly lipophilic, the 4,4-difluorocyclohexyl ring possesses a strong molecular dipole (
-
Hydrophobic Face: The C1-C2-C6 region interacts with lipophilic pockets.
-
Polar Face: The C4-F2 region lowers the overall logP (typically by 0.5–1.0 units vs. cyclohexyl) and reduces plasma protein binding.
Conformational Locking
The gauche effect of the fluorine atoms introduces a conformational bias. While cyclohexane flips rapidly between chair conformers (
Metabolic Blocking
The C4 position of a cyclohexyl ring is a metabolic "soft spot," prone to oxidation by Cytochrome P450 (CYP) enzymes to form 4-hydroxycyclohexyl metabolites.
-
Mechanism: Substitution with fluorine at C4 blocks hydrogen atom abstraction (H-abstraction).
-
Result: The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions, significantly extending the half-life (
) of the parent compound.
Table 1: Comparative Properties of Bioisosteric Scaffolds
| Property | Phenyl | Cyclohexyl | 4,4-Difluorocyclohexyl |
| Geometry | Planar (2D) | Chair (3D) | Distorted Chair (3D) |
| Hybridization | sp² | sp³ | sp³ |
| Metabolic Stability | Moderate (Arene oxide) | Low (C4 oxidation) | High (Blocked C4) |
| Lipophilicity (Rel.) | High | High | Moderate (Polarized) |
| Solubility | Low | Moderate | Improved |
Synthetic Utility & Preparation[3][4][5][6][7][8][9][10]
Synthesis of the Building Block
Commercial availability can be intermittent. A robust in-house synthesis relies on the hydroboration of the corresponding alkene or decarboxylative borylation.
Protocol A: Hydroboration of 4,4-Difluorocyclohex-1-ene
This is the most scalable route for generating the boronic ester, which can be hydrolyzed to the acid.
-
Starting Material: 4,4-Difluorocyclohex-1-ene (commercially available).
-
Reagents: Pinacolborane (HBpin), Catalyst (Rh(PPh
) Cl or Ir-based). -
Conditions: THF, 25°C, 12h.
-
Purification: Silica gel chromatography (stable to silica).
Figure 1: Synthesis workflow for the boronic ester precursor.
Cross-Coupling Protocols (The "Technical Core")
Coupling a secondary alkyl boronic acid is challenging due to two competing failure modes:
- -Hydride Elimination: The alkyl-palladium intermediate eliminates H to form an alkene (4,4-difluorocyclohexene) and Pd-H.
-
Protodeboronation: The C-B bond breaks before transmetalation.
To overcome this, specific electron-rich, bulky phosphine ligands are required to accelerate reductive elimination over
Field-Proven Protocol: Pd-RuPhos System
This system is the "gold standard" for secondary alkyl coupling partners.
Reagents:
-
Catalyst: Pd(OAc)
(2–5 mol%) -
Ligand: RuPhos (4–10 mol%) or SPhos.
-
Base: K
PO (3.0 equiv) in Toluene/Water (10:1). -
Temperature: 80–100 °C.
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the aryl halide (1.0 equiv), (4,4-difluorocyclohexyl)boronic acid (1.5 equiv), Pd(OAc)
, RuPhos, and K PO . Cap and purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene and Water (ratio 10:1). The presence of water is critical for the boronic acid activation (formation of the boronate species).
-
Reaction: Heat to 95°C with vigorous stirring for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over Na
SO . -
Note: If the boronic acid is difficult to handle, the pinacol ester can be used directly with the same conditions, though hydrolysis in situ may be slower.
Alternative: Metallaphotoredox (Ni/Ir)
For substrates sensitive to heat or base, the dual-catalytic approach is superior.
-
Catalysts: NiCl
·glyme (5 mol%), dtbbbpy (5 mol%), [Ir(dF(CF )ppy) (dtbbbpy)]PF (1 mol%). -
Light Source: Blue LED (450 nm).
-
Mechanism: Single-electron transfer (SET) generates a secondary alkyl radical from the boronate (usually a silicate or trifluoroborate derivative), which is intercepted by Nickel. This completely avoids the
-hydride elimination pathway typical of Palladium.
Figure 2: Catalytic cycle highlighting the critical suppression of beta-hydride elimination by bulky ligands (RuPhos).
Strategic Application in SAR (Structure-Activity Relationships)
Decision Tree: When to use this scaffold?
Use the following logic to determine if (4,4-difluorocyclohexyl)boronic acid is the right tool for your lead optimization:
-
Is the phenyl ring a metabolic liability?
-
Yes (Arene oxidation)
Replace with Cyclohexyl .
-
-
Does the Cyclohexyl analog have high clearance?
-
Yes (C4 oxidation)
Replace with 4,4-Difluorocyclohexyl .
-
-
Does the molecule need lower LogP?
-
Yes
The difluoro motif lowers LogP by ~0.8 vs Cyclohexyl.
-
Case Study Concept: The "Fluorine Scan"
In a typical optimization campaign (e.g., for a kinase inhibitor), replacing a solvent-exposed phenyl group with a 4,4-difluorocyclohexyl group often maintains potency (due to similar volume/shape) while improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) by reducing non-specific binding.
References
-
Synthesis of Fluorinated Cycloalkyls
- Title: Synthesis and properties of 4,4-difluorocyclohexyl deriv
- Source:Journal of Organic Chemistry, 2012.
- Context: Detailed synthesis of the carboxylic acid and subsequent transform
-
(Note: Representative link for fluorinated cyclohexane synthesis).
-
Suzuki Coupling of Secondary Alkyls
-
Metabolic Stability of Fluorinated Rings
-
Bioisosterism Review
Sources
- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Turning the other cheek: Influence of the cis-Tetrafluorocyclohexyl motif on physicochemical and metabolic properties - American Chemical Society [acs.digitellinc.com]
- 6. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 9. par.nsf.gov [par.nsf.gov]
Tuning Lewis Acidity in Aliphatic Boronic Acids: The Ionization and pKa of (4,4-Difluorocyclohexyl)boronic Acid
Introduction & Mechanistic Basis of Ionization
Boronic acids are a highly versatile class of compounds, serving as critical pharmacophores in targeted therapeutics (e.g., reversible covalent inhibitors) and as indispensable reagents in organic synthesis. A defining physicochemical parameter of any boronic acid is its ionization constant (
Unlike traditional Brønsted-Lowry acids that ionize by donating a proton, boronic acids function as Lewis acids[1]. The ionization process involves the nucleophilic attack of a hydroxide ion (
Fig 1: Lewis acid ionization mechanism of boronic acids via hydroxide attack.
The Inductive Effect of Fluorination on Cycloalkyl Boronic Acids
The
Aliphatic boronic acids, such as cyclohexylboronic acid, typically exhibit high
In contrast, (4,4-Difluorocyclohexyl)boronic acid incorporates two highly electronegative fluorine atoms at the 4-position of the ring. Although these fluorines are distal to the boronic acid moiety, their strong inductive electron-withdrawing effect propagates through the
Table 1: Comparative Values of Selected Boronic Acids
| Compound | Substituent Type | Predicted/Experimental | Electronic Effect on Boron |
| Phenylboronic acid | Aryl ( | ~8.8 | Mildly electron-withdrawing |
| Cyclohexylboronic acid | Aliphatic ( | 10.47 ± 0.20 | Electron-donating (Inductive) |
| (4,4-Difluorocyclohexyl)boronic acid | Fluorinated Aliphatic | 10.00 ± 0.40 | Electron-withdrawing (Inductive) |
Experimental Methodology: Determination of Lipophilic Boronic Acids
Determining the
To circumvent this, a self-validating co-solvent titration protocol must be employed. By titrating the compound in varying ratios of a water-miscible organic solvent and extrapolating to 0% organic modifier via the Yasuda-Shedlovsky technique, an accurate aqueous thermodynamic
Step-by-Step Protocol: Co-Solvent Potentiometric Titration
-
Solvent Preparation : Prepare three distinct co-solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume) using degassed, ultra-pure water (18.2 MΩ·cm) to eliminate dissolved
. -
Sample Dissolution : Accurately weigh and dissolve (4,4-Difluorocyclohexyl)boronic acid in each co-solvent mixture to achieve a final concentration of 1.0 mM.
-
Inert Atmosphere Setup : Transfer the solution to a jacketed titration vessel maintained at 25.0 ± 0.1 °C. Purge the headspace continuously with high-purity Nitrogen (
) to prevent atmospheric from forming carbonic acid, which would artificially skew the high-pH baseline. -
Titration Execution : Titrate the sample using standardized 0.1 M NaOH (prepared in the matching co-solvent). Add titrant in dynamic volume increments, allowing the pH electrode potential to stabilize (< 0.1 mV/sec drift) before recording each data point.
-
Blank Subtraction : Perform an identical blank titration on the pure co-solvent mixture. Subtract the blank volume from the sample volume at each pH to isolate the specific ionization of the boronic acid.
-
Data Fitting & Extrapolation : Fit the blank-corrected titration curve to the Henderson-Hasselbalch equation to determine the apparent
( ) for each solvent ratio. Plot the values against the inverse dielectric constant ( ) of the respective solvent mixtures and extrapolate to the dielectric constant of pure water to determine the final aqueous .
Fig 2: Co-solvent potentiometric titration workflow for lipophilic boronic acids.
Implications for Drug Development and Molecular Design
Understanding the exact
With a
Furthermore, the enhanced Lewis acidity provided by the gem-difluoro substitution increases the electrophilicity of the boron center. When the molecule encounters a target enzyme (such as a serine protease), the catalytic serine hydroxyl can more rapidly attack the boron atom to form a reversible covalent tetrahedral adduct. Thus, fluorination not only modulates the
References
-
CYCLOHEXYLBORONIC ACID ChemBK URL:[Link]
-
Boronic acid Wikipedia URL:[Link]
-
Chemistry Of Boronic Esters AA Blocks URL: [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Wiley-VCH URL: [Link]
Sources
Electronic Effects of C4-Fluorine Substitution on Cyclohexyl Boronic Acids
Executive Summary
The strategic incorporation of fluorine into saturated carbocycles has emerged as a pivotal tactic in modern medicinal chemistry, particularly for modulating the physicochemical properties of warheads like boronic acids.[1] While aryl boronic acids (e.g., Bortezomib) are well-characterized, cyclohexyl boronic acids offer a distinct distinct pharmacophore with higher pKa values and unique metabolic profiles.[2]
Substitution at the C4 position with fluorine creates a "Janus-faced" molecule—introducing significant electronic withdrawal without altering the steric bulk at the boron center. This guide details the electronic perturbations, conformational locking mechanisms, and synthetic protocols for 4-fluorocyclohexylboronic acids , providing a roadmap for their use as transition-state mimics in protease inhibition.[2]
Theoretical Framework: Electronic & Conformational Matrix
Electronic Induction and pKa Modulation
Unlike their aromatic counterparts, where fluorine exerts influence via both inductive ($ -I
-
Acidity Shift: Unsubstituted cyclohexylboronic acid is a weak Lewis acid ($ pK_a \approx 10.5
pK_a \approx 8.8 $).[2] -
The C4-Effect: Although the C4 position is four bonds removed from the boron center, the strong electronegativity of fluorine (
) lowers the $ pK_a $ of the boronic acid by approximately 0.5 – 0.8 log units . This increases the Lewis acidity of the boron center, enhancing its electrophilicity towards nucleophilic serine or threonine residues in enzyme active sites.
Conformational Analysis: The Cis/Trans Divergence
The stereochemical relationship between the boronic acid moiety and the C4-fluorine atom dictates the macroscopic properties of the molecule.
-
Trans-1,4-Isomer (Diequatorial):
-
Conformation: Both the bulky boronic acid group and the fluorine atom occupy equatorial positions to minimize 1,3-diaxial interactions.
-
Dipole: The dipoles oppose each other, resulting in a low net dipole moment and higher lipophilicity (LogP).[2]
-
Stability: Thermodynamic product.
-
-
Cis-1,4-Isomer (Axial/Equatorial):
-
Conformation: The bulky boronic acid group remains equatorial, forcing the C4-fluorine into an axial position.
-
Dipole: The C-B and C-F dipoles align constructively, creating a highly polar molecule with increased water solubility.[2]
-
Through-Space Interaction: The axial fluorine is spatially closer to the boron center than in the trans isomer, potentially allowing for weak through-space electronic stabilization of the empty p-orbital on boron.
-
Figure 1: Conformational energy landscape of 1,4-substituted cyclohexyl boronic acids.
Physicochemical Impact Data
The following table summarizes the expected shifts in physicochemical properties upon C4-fluorination.
| Property | Cyclohexylboronic Acid (Unsub.)[2][3] | Trans-4-Fluoro Derivative | Cis-4-Fluoro Derivative |
| Hybridization | $ sp^3 $ | $ sp^3 $ | $ sp^3 $ |
| Predicted pKa | ~10.5 | ~9.8 | ~9.6 |
| Dipole Moment | Low | Low (Cancelled) | High (Additive) |
| LogP (Lipophilicity) | High | Moderate-High | Low |
| Metabolic Stability | Low (C4 oxidation prone) | High (Blocked) | High (Blocked) |
Critical Insight: The Cis-isomer is often the preferred bioisostere in drug design despite being thermodynamically less stable, as its high polarity improves solubility while the axial fluorine can engage in specific H-bond interactions within a protein pocket.
Synthetic Methodology: Cis-Selective Hydrogenation[2]
Synthesizing the cis-isomer selectively is challenging due to the thermodynamic preference for the trans-diequatorial arrangement. The most authoritative protocol utilizes Rhodium-CAAC (Cyclic Alkyl Amino Carbene) catalysis to hydrogenate 4-fluorophenylboronic acid esters.
Reaction Scheme
Figure 2: Stereoselective hydrogenation pathway.[2]
Detailed Protocol (Adapted from Glorius et al.)
Objective: Synthesis of cis-4-fluorocyclohexylboronic acid pinacol ester.
Reagents:
-
Substrate: 4-Fluorophenylboronic acid pinacol ester (1.0 equiv)
-
Catalyst: [Rh(CAAC)(cod)Cl] (3-5 mol%)[2]
-
Solvent: Anhydrous Hexane (0.1 M concentration)
-
Gas: Hydrogen ($ H_2 $)[2]
-
Support: Molecular Sieves (4Å), activated
Workflow:
-
Preparation: In a glovebox (Ar atmosphere), charge a high-pressure steel autoclave with the Rh-CAAC catalyst and the boronic ester substrate.
-
Solvation: Add anhydrous hexane and activated molecular sieves. The non-polar solvent is critical to enforce the substrate binding mode that leads to cis selectivity.
-
Hydrogenation: Seal the autoclave and pressurize with 40 bar (approx. 580 psi) of $ H_2 $ .
-
Reaction: Stir vigorously at 40°C for 24 hours .
-
Workup: Depressurize carefully. Filter the mixture through a pad of Celite/Silica to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The product is typically obtained as a white solid or clear oil. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc).[2]
Validation:
- NMR: Check for the shift from aromatic (~ -110 ppm) to aliphatic (~ -180 ppm).
-
NOESY: Confirm cis geometry by observing NOE correlations between the axial H-1 (alpha to Boron) and the axial H-4 (alpha to Fluorine).
Applications in Drug Discovery[2][4][5][6][7][8]
Metabolic Blocking
The C4 position of cyclohexane rings is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes to form 4-hydroxycyclohexyl metabolites.[2]
-
Mechanism: Substitution with Fluorine blocks this oxidation due to the strength of the C-F bond (116 kcal/mol) vs the C-H bond (~95 kcal/mol).
-
Result: Significantly increased half-life ($ t_{1/2} $) and oral bioavailability.[2]
Warhead Tuning
In serine protease inhibitors, the boronic acid forms a reversible covalent bond with the catalytic serine hydroxyl.
-
Tuning: By using 4-fluorocyclohexylboronic acid, you create a "Goldilocks" warhead.[2] It is more reactive than a standard alkyl boronic acid (due to F-induction) but less prone to oxidative deborylation than aryl boronic acids.
References
-
Wiesenfeldt, M. P., et al. "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes."[2][4] Science, 2017.[2][4]
-
Lippert, K. M., et al. "Conformational Analysis of Fluorinated Piperidines."[2] Journal of the American Chemical Society, 2018.[2] (Analogous conformational principles). [2]
-
PubChem. "Cyclohexylboronic Acid - Compound Summary." [2]
-
Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2008.[2]
-
Glorius, F., et al. "Access to Unexplored 3D Chemical Space: cis-Selective Arene Hydrogenation."[2] Angewandte Chemie, 2019.[2][1] [2]
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Functionalization of (4,4-Difluorocyclohexyl)boronic Acid
[1]
Executive Summary & Scientific Rationale
The (4,4-difluorocyclohexyl) moiety has emerged as a critical pharmacophore in modern drug discovery. Structurally, the
However, the functionalization of (4,4-difluorocyclohexyl)boronic acid via Palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct challenges compared to aryl-aryl couplings:
-
Slow Transmetallation: Alkyl boronic acids transmetallate significantly slower than their aryl counterparts.
-
-Hydride Elimination: The resulting Pd-alkyl intermediate possesses
-hydrogens.[1] Without electronically and sterically optimized ligands, -hydride elimination competes rapidly with reductive elimination, leading to alkene byproducts (4,4-difluorocyclohexene) rather than the desired cross-coupled product. -
Protodeboronation: The C-B bond in secondary alkyl boronic acids is prone to hydrolytic cleavage under harsh basic conditions.
This guide details optimized protocols to overcome these barriers, utilizing electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate the challenging
Mechanistic Principles & Ligand Selection
To achieve high yields, the catalytic cycle must be engineered to accelerate Reductive Elimination over
Critical Parameters:
-
Ligand Choice: We utilize RuPhos or XPhos . These bulky, electron-rich dialkylbiaryl phosphines increase electron density on the Palladium center (facilitating oxidative addition) and provide steric bulk that accelerates reductive elimination while retarding
-hydride elimination. -
Base/Solvent System: A biphasic system (Toluene/Water) with inorganic base (
) is preferred for the free boronic acid to facilitate the formation of the reactive trihydroxyboronate species [ ] which is the active transmetallating agent.
Diagram 1: Catalytic Cycle & Competitive Pathways
The following diagram illustrates the specific pathway for secondary alkyl coupling, highlighting the critical divergence point where ligand selection determines yield.
Experimental Protocols
Protocol A: Direct Coupling of (4,4-Difluorocyclohexyl)boronic Acid
Best for: Standard aryl bromides/chlorides and robust substrates.
Reagents:
-
(4,4-Difluorocyclohexyl)boronic acid (1.2 - 1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)
(2-5 mol%) + RuPhos (4-10 mol%)-
Alternatively use precatalyst: RuPhos Pd G4 (2-5 mol%)
-
-
Base: K
PO (3.0 equiv) -
Solvent: Toluene/Water (3:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), (4,4-Difluorocyclohexyl)boronic acid (1.5 mmol, 246 mg), and K
PO (3.0 mmol, 636 mg). -
Catalyst Addition:
-
If using Precatalyst: Add RuPhos Pd G4 (0.03 mmol).
-
If using separate Pd/Ligand: Add Pd(OAc)
(0.03 mmol) and RuPhos (0.06 mmol).
-
-
Degassing (Crucial): Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.
-
Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring for 12–18 hours. Note: Vigorous stirring is essential for biphasic mixtures.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[2] Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO
, filter, and concentrate. -
Purification: Flash chromatography. Tip: The product will likely be UV active due to the aryl group, but the aliphatic portion is not. Use KMnO4 stain to check for unreacted boronic acid/alkene byproducts.
Protocol B: "Difficult" Substrates (Conversion to Pinacol Ester)
Best for: Heterocyclic halides, hydrolytically sensitive substrates, or if Protocol A yields low conversion.
Alkyl boronic acids can be unstable or exist as trimeric boroxines. Converting to the pinacol ester in situ or beforehand often improves yields by regulating the release of the active boron species.
Reagents:
-
(4,4-Difluorocyclohexyl)boronic acid pinacol ester (formed from acid + pinacol)
-
Catalyst: Pd(dppf)Cl
·DCM or Pd(Amphos)Cl -
Base: Cs
CO or K CO -
Solvent: 1,4-Dioxane (Anhydrous)
Workflow:
-
Esterification (Optional but recommended): Stir the boronic acid (1 equiv) with Pinacol (1.1 equiv) and MgSO
in dry DCM for 2 hours. Filter and concentrate to get the crude ester. -
Coupling: Combine Aryl Halide (1.0 equiv), Boronate Ester (1.5 equiv), Pd(dppf)Cl
(5 mol%), and Cs CO (3.0 equiv) in dry Dioxane. -
Heat: 100°C for 16 hours under Argon.
Optimization & Troubleshooting Guide
Decision Tree for Reaction Optimization
Use this workflow to determine the correct parameters for your specific substrate.
Comparative Data: Ligand Performance
Based on typical conversion rates for secondary alkyl boronic acids with electron-neutral aryl bromides.
| Ligand | Conversion (24h) | Product:Alkene Ratio | Notes |
| RuPhos | 85-95% | >20:1 | Recommended. Excellent suppression of |
| XPhos | 80-90% | 15:1 | Good alternative, slightly more sterically demanding. |
| SPhos | 70-80% | 10:1 | Good for sterically hindered aryl halides. |
| PPh | <10% | 1:5 | Avoid. Leads almost exclusively to elimination or no reaction. |
| dppf | 40-50% | 5:1 | Acceptable for simple iodides, but inferior to Buchwald ligands. |
Characterization & QC
When analyzing the product, the
-
Shift: Typically
-90 to -100 ppm. -
Pattern: A broad doublet or distinct AB quartet (if the molecule is chiral/rigid) due to geminal F-F coupling (
Hz). -
H NMR: Look for the
-proton (attached to the Pd-coupling site). In the product, this multiplet often shifts upfield relative to the alkene byproduct protons.
References
-
RuPhos/XPhos for Alkyl Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkylboronic Acids with Aryl Halides.[3][4] Journal of the American Chemical Society, 130(24), 7538–7539.
-
Bioisosterism of Difluorocyclohexyl: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Secondary Alkyl Boronic Acid Challenges: Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives. European Journal of Organic Chemistry, 2008(12), 2013-2030.
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 138(29), 9145-9157.
-
Molander Salts (Alternative): Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: Advanced Protocols for the Suzuki-Miyaura Cross-Coupling of (4,4-Difluorocyclohexyl)boronic Acid with Aryl Chlorides
Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Context: The "Double-Edged Sword" of C(sp³)-C(sp²) Couplings
In modern drug discovery, incorporating sp³-rich motifs like the 4,4-difluorocyclohexyl group is a proven strategy to improve a drug candidate's metabolic stability, lipophilicity, and target binding affinity. However, synthesizing these motifs via the Suzuki-Miyaura cross-coupling presents a formidable "double-edged sword" for synthetic chemists.
On one side, aryl chlorides are notoriously challenging electrophiles due to their high C–Cl bond dissociation energy (~96 kcal/mol), which makes the initial oxidative addition step highly sluggish (1[1]). On the other side, (4,4-difluorocyclohexyl)boronic acid is an unactivated secondary alkylboronic acid. These nucleophiles are prone to rapid
To successfully couple these two difficult partners, the catalytic system must be precisely engineered to accelerate both oxidative addition and reductive elimination, while facilitating transmetalation through optimized biphasic conditions.
Mechanistic Bottlenecks & Catalyst Design
Recent advancements in B-alkyl Suzuki-Miyaura couplings have demonstrated that the use of bulky, electron-rich dialkylbiaryl phosphines can successfully overcome these kinetic barriers (3[3]). The introduction of specialized Buchwald ligands, such as XPhos and RuPhos, has paved the way for coupling sterically hindered secondary alkylboronic acids with aryl chlorides under relatively mild conditions (4[4]).
Figure 1: Catalytic cycle of the C(sp3)-C(sp2) Suzuki-Miyaura coupling highlighting key bottlenecks.
The Causality of Reagent Selection:
-
Precatalyst (Pd G3/G4): Traditional Pd sources (like Pd(OAc)₂) often fail to form the active L-Pd(0) species efficiently with bulky ligands. Buchwald G3 precatalysts rapidly activate at room temperature under mildly basic conditions, ensuring the entire palladium pool is converted to the active monoligated state.
-
Ligand (RuPhos/XPhos): The extreme steric bulk of these ligands forces the palladium center into a highly reactive monoligated state, which easily inserts into the strong Ar-Cl bond. Crucially, this bulk also forces the intermediate L-Pd(II)(Ar)(Alkyl) to undergo rapid reductive elimination, effectively out-competing the slower, undesired
-hydride elimination pathway. -
Biphasic Solvent (THF/H₂O or Toluene/H₂O): Alkylboronic acids are prone to forming unreactive boroxines (trimers). Water is strictly required to hydrolyze these boroxines and dissolve the inorganic base (K₂CO₃ or K₃PO₄), forming the reactive trihydroxyborate [R-B(OH)₃]⁻ species needed for transmetalation.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the optimization landscape for coupling (4,4-difluorocyclohexyl)boronic acid with a standard unactivated aryl chloride (4-chlorotoluene).
Table 1: Optimization of Reaction Conditions
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Alkene Byproduct (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (3.0) | Toluene | 100 | < 5 | > 50 |
| 2 | Pd₂(dba)₃ (2.5) | dppf (5) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 90 | 18 | 45 |
| 3 | XPhos Pd G3 (5) | XPhos (5) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 85 | < 5 |
| 4 | RuPhos Pd G3 (5) | RuPhos (5) | K₂CO₃ (3.0) | THF/H₂O (10:1) | 80 | 92 | < 2 |
| 5 | RuPhos Pd G3 (5) | RuPhos (5) | K₂CO₃ (3.0) | THF (Anhydrous) | 80 | 14 | < 5 |
Note: Entry 4 represents the optimal conditions. Entry 5 demonstrates the critical necessity of water; without it, transmetalation stalls, leaving mostly unreacted starting material.
Self-Validating Experimental Protocol
Figure 2: Standard air-free Schlenk workflow for secondary alkylboronic acid cross-couplings.
Preparative-Scale Synthesis (1.0 mmol Scale)
Objective: Synthesis of 1-(4,4-difluorocyclohexyl)-4-methylbenzene.
Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (4,4-difluorocyclohexyl)boronic acid (1.5 mmol, 1.5 equiv), RuPhos Pd G3 precatalyst (0.05 mmol, 5 mol%), RuPhos ligand (0.05 mmol, 5 mol%), and finely ground K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Causality: A 1.5x excess of the boronic acid compensates for competitive protodeboronation that occurs under basic conditions. Matching the ligand to the precatalyst (1:1 ratio) prevents the formation of unreactive bis-ligated Pd(0) species.
Step 2: Addition of Electrophile and Solvent
-
Seal the tube with a rubber septum and remove it from the glovebox. (If not using a glovebox, perform 3 cycles of vacuum/argon backfill).
-
Add 4-chlorotoluene (1.0 mmol, 1.0 equiv) via a gas-tight microsyringe.
-
Add 5.0 mL of a rigorously pre-degassed mixture of THF/H₂O (10:1 v/v).
-
Causality: Aryl chlorides are highly unreactive; rigorous exclusion of oxygen prevents the irreversible oxidation of the electron-rich L-Pd(0) catalyst. The 10:1 THF/H₂O ratio dissolves the K₂CO₃ and hydrates the boronic acid to the reactive boronate, which is mandatory for transmetalation.
Step 3: Reaction Execution
-
Replace the septum with a Teflon screwcap under a positive flow of argon.
-
Heat the reaction mixture in a pre-heated oil bath at 80 °C for 16 hours with vigorous stirring (1000 rpm).
-
Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area between the organic phase (electrophile/catalyst) and the aqueous phase (boronate/base).
Step 4: Workup and Purification
-
Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and deionized water (10 mL).
-
Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation & QC Check
Before scaling up to >5 mmol, run a 0.1 mmol micro-scale reaction and analyze the crude mixture via GC-MS or LC-MS. The presence of 4,4-difluorocyclohexene (mass [M-H] corresponding to the eliminated alkene) indicates that
References
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society | 2
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | PMC - NIH | 3
-
Suzuki-Miyaura Cross Coupling Reaction | Tokyo Chemical Industry (TCI) | 1
-
The Suzuki-Miyaura reaction after the Nobel prize | ua.es |4
Sources
Application Note: Reagents and Protocols for the Esterification of (4,4-Difluorocyclohexyl)boronic Acid
Executive Summary
(4,4-Difluorocyclohexyl)boronic acid is a highly valuable sp³-hybridized building block in modern drug discovery, frequently employed to introduce a metabolically stable, lipophilic gem-difluorocyclohexyl moiety into active pharmaceutical ingredients. However, free aliphatic boronic acids are notoriously challenging to handle; they are prone to rapid atmospheric oxidation, protodeboronation, and spontaneous dehydration to form complex boroxine oligomers[1].
To circumvent these stability issues, the free boronic acid must be converted into its corresponding pinacol (2,3-dimethyl-2,3-butanediol) ester. The bulky tetramethylethylene backbone of the pinacol ester sterically shields the vacant p-orbital of the boron atom, drastically reducing its susceptibility to nucleophilic attack and oxidative degradation, rendering the molecule stable for long-term storage and chromatography[2].
Mechanistic Rationale & Reagent Selection
The esterification of a boronic acid with a diol is a reversible condensation reaction that generates water as a byproduct. To drive the equilibrium toward the boronic ester, water must be continuously sequestered from the reaction environment.
-
Traditional vs. Modern Dehydration: Historically, esterification was achieved by refluxing the reagents in toluene using a Dean-Stark apparatus to azeotropically remove water[1]. However, applying sustained heat to sensitive sp³-hybridized alkylboronic acids can accelerate thermal decomposition pathways.
-
The Desiccant Advantage: An ambient-temperature protocol utilizing anhydrous magnesium sulfate (MgSO₄) as a chemical desiccant is the preferred methodology for sensitive substrates[3]. MgSO₄ is mildly acidic/neutral and efficiently sequesters water without triggering the protodeboronation side-reactions often seen with harsher desiccants or elevated temperatures.
-
Why Pinacol? Alkyl pinacol boronic esters are routinely used for the synthesis of complex target molecules due to their non-toxicity, exceptional stability, and commercial availability. The resulting Bpin ester prevents the formation of boroxines and allows for precise stoichiometric control in downstream cross-coupling reactions.
Quantitative Data: Reagents & Materials
The following table outlines the optimized reagent stoichiometry for a standard 10 mmol scale esterification, ensuring complete conversion while minimizing the need for complex purification.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| (4,4-Difluorocyclohexyl)boronic acid | 163.96 | 1.00 | 1.64 g | Primary Substrate |
| Pinacol (2,3-Dimethyl-2,3-butanediol) | 118.17 | 1.05 | 1.24 g | Esterification Agent |
| Magnesium Sulfate (Anhydrous) | 120.37 | 1.50 | 1.81 g | Chemical Desiccant[3] |
| Tetrahydrofuran (Anhydrous) | 72.11 | - | 40 mL | Reaction Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.
-
Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (4,4-Difluorocyclohexyl)boronic acid (1.64 g, 10.0 mmol) and pinacol (1.24 g, 10.5 mmol).
-
Solvent Addition: Suspend the solid reagents in anhydrous Tetrahydrofuran (THF) (40 mL) under an inert argon atmosphere. Stir at 25 °C until a homogeneous solution is achieved.
-
Desiccant Introduction: Add anhydrous MgSO₄ (1.81 g, 15.0 mmol) in a single portion[3].
-
Causality & Validation: The MgSO₄ will initially disperse as a free-flowing powder. As the esterification proceeds and water is generated, the MgSO₄ will hydrate and begin to clump together. This physical change serves as a visual indicator that the condensation is actively occurring.
-
-
Reaction Monitoring: Stir the suspension vigorously at room temperature for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Causality & Validation: Free boronic acids interact strongly with the silanol groups on silica gel, causing severe streaking. The formation of the pinacol ester eliminates this interaction. Complete conversion is indicated by the disappearance of the streaking baseline mass and the appearance of a tight, high-Rf spot (visualized using a phosphomolybdic acid stain)[4].
-
Ambient-temperature pinacol esterification workflow for sensitive alkylboronic acids.
Workup & Isolation Strategy
-
Filtration: Once TLC confirms complete conversion, filter the reaction mixture through a medium-porosity glass frit packed with a thin pad of Celite.
-
Causality: Celite prevents fine particulates of hydrated magnesium sulfate from passing into the filtrate, ensuring the final product is free of inorganic salts.
-
-
Washing: Wash the filter cake with additional anhydrous THF (2 × 15 mL) to quantitatively recover the boronic ester.
-
Concentration: Transfer the combined filtrates to a rotary evaporator and remove the solvent under reduced pressure (200 mmHg, 30 °C)[4].
-
Purification: The resulting crude (4,4-difluorocyclohexyl)boronic acid pinacol ester is typically >95% pure and suitable for immediate use. If ultra-high purity is required for sensitive catalytic screening, the crude material can be passed through a short plug of silica gel (eluting with 5% Ethyl Acetate in Hexanes), taking advantage of the robust stability imparted by the pinacol protecting group[2].
Downstream Applications
The purified (4,4-difluorocyclohexyl)boronic acid pinacol ester is primed for transition-metal-catalyzed carbon-carbon bond formation. In a standard Suzuki-Miyaura cross-coupling, the Bpin ester undergoes transmetalation with a palladium(II) intermediate much more predictably than the free acid, preventing premature degradation of the alkyl nucleophile.
Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the stabilized alkyl Bpin ester.
References
-
Isobutylboronic acid pinacol ester Source: Organic Syntheses URL:[Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: PMC / NIH URL:[Link]
-
Isobutylboronic acid pinacol ester (Homologation Protocol) Source: Organic Syntheses URL:[Link]
-
Transition metal-free synthesis of alkyl pinacol boronates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
Application Note: Chan-Lam Coupling with (4,4-Difluorocyclohexyl)boronic Acid
Abstract & Strategic Value
The (4,4-difluorocyclohexyl) motif is a high-value bioisostere in medicinal chemistry, offering a lipophilic, metabolically stable alternative to cyclohexyl and phenyl rings. Its incorporation typically improves metabolic half-life (
However, introducing this motif via Chan-Lam coupling presents a specific synthetic challenge: the coupling partner is a secondary alkyl boronic acid . Unlike aryl-aryl couplings, secondary alkyl substrates suffer from:
-
Slow Transmetalation: The
carbon transfers to Copper less efficiently than centers. - -Hydride Elimination: The resulting Alkyl-Copper intermediate is prone to rapid elimination, leading to alkene side products (4,4-difluorocyclohexene).
-
Protodeboronation: The boronic acid is liable to hydrolysis before coupling occurs.
This guide details an optimized protocol specifically engineered to mitigate these failure modes, utilizing ligand-stabilized Copper(II) catalysis to favor reductive elimination over $\beta-hydride elimination.
Mechanistic Insight & Reaction Design[1]
To succeed, we must intervene in the standard Chan-Lam catalytic cycle. The standard conditions (Cu(OAc)
The Engineered Pathway
We employ a bidentate ligand system (2,2'-Bipyridine) . The rigid chelation of bipyridine on the copper center serves two functions:
-
Steric Bulk: Retards the approach of the
-hydrogen, suppressing elimination. -
Electronic Stabilization: Increases the lifetime of the high-valent Cu(III) intermediate, allowing the slow reductive elimination to proceed.
Graphviz Pathway Diagram
The following diagram illustrates the competitive landscape between the desired coupling and the primary failure mode (
Caption: Catalytic cycle highlighting the critical branching point at the Cu(III) intermediate. Bidentate ligands are essential to accelerate the green path (Product) over the red dashed path (Elimination).
Experimental Protocol
Reagents & Materials Table
| Component | Role | Specification | Stoichiometry |
| Nucleophile | Substrate | Amine, Amide, or Phenol | 1.0 equiv |
| Boronic Acid | Coupling Partner | (4,4-Difluorocyclohexyl)boronic acid | 2.0 - 3.0 equiv |
| Catalyst | Metal Source | Cu(OAc) | 1.0 equiv (Stoichiometric)* |
| Ligand | Stabilizer | 2,2'-Bipyridine (bpy) | 1.0 equiv |
| Base | Activator | Na | 2.0 equiv |
| Solvent | Medium | 1,2-Dichloroethane (DCE) | 0.1 - 0.2 M |
| Oxidant | Terminal Oxidant | Dry Air or O | Excess |
| Additive | Water Scavenger | 4Å Molecular Sieves (Powder) | 100 mg/mmol |
*Note: While catalytic copper (10-20 mol%) can be used, stoichiometric copper is strongly recommended for secondary alkyls to maximize yield, as catalyst turnover is often sluggish due to catalyst poisoning.
Step-by-Step Procedure
Preparation:
-
Activation: Activate 4Å molecular sieves by heating at 200°C under vacuum for 2 hours prior to use.
-
Solvent: Ensure DCE is anhydrous. Water promotes protodeboronation of the alkyl boronic acid.
Reaction Setup:
-
Charge Solids: To a dry reaction vial equipped with a magnetic stir bar, add:
-
Nucleophile (1.0 mmol)
-
(4,4-Difluorocyclohexyl)boronic acid (328 mg, 2.0 mmol)
-
Cu(OAc)
(181 mg, 1.0 mmol) -
2,2'-Bipyridine (156 mg, 1.0 mmol)
-
Na
CO (212 mg, 2.0 mmol) -
Activated Molecular Sieves (100 mg)
-
-
Solvent Addition: Add anhydrous DCE (5.0 mL).
-
Atmosphere: Cap the vial with a septum. Insert a needle connected to an O
balloon (or dry air line). Insert a second "bleed" needle for 30 seconds to purge the headspace, then remove the bleed needle, leaving the reaction under positive O pressure. -
Incubation: Heat the reaction mixture to 70°C .
-
Why Heat? Unlike aryl boronic acids (RT), secondary alkyls require thermal energy to overcome the high activation barrier for transmetalation at the sterically hindered secondary carbon.
-
-
Monitoring: Stir vigorously for 18–24 hours.
-
Visual Check: The reaction should turn from a blue suspension (Cu(II)) to a deep green/brown (active species). If it turns pale yellow/brick red (Cu(I) oxide), re-oxidation is failing; check O
supply.
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts and sieves.
-
Wash the filtrate with 1M NH
OH (to remove residual Cu) followed by Brine. -
Dry over Na
SO , concentrate, and purify via flash chromatography.
Scope & Troubleshooting
Substrate Tolerance
-
Anilines: Good to Excellent. Electron-rich anilines react faster.
-
Phenols: Moderate. Requires higher temperatures (80°C).
-
Amides/Lactams: Challenging. Use Cu(OTf)
instead of Cu(OAc) for these less nucleophilic substrates. -
Aliphatic Amines: Poor. Aliphatic amines coordinate too strongly to Cu, shutting down the cycle. Recommendation: Use the corresponding boronic ester and photoredox conditions for aliphatic amines.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Yield (<20%) | Protodeboronation | Increase Boronic Acid to 3.0 equiv. Ensure sieves are fresh. |
| Reaction Stalls | Catalyst Death | Add fresh Cu(OAc) |
| Large "Alkene" spot on TLC | Lower temp to 60°C. Switch ligand to 1,10-Phenanthroline (more rigid). | |
| No Reaction | Poor Transmetalation | Switch solvent to 1:1 Toluene/DMF . The polarity of DMF helps solubilize the boronate "ate" complex. |
References
-
Chan-Lam Coupling Mechanism & Alkyl Challenges
-
Secondary Alkyl Boronic Acid Coupling (General Protocol)
-
Use of Bidentate Ligands in Chan-Lam
-
King, A. E., et al. "Copper-Catalyzed Coupling of Alkylboronic Esters with Aliphatic Amines." J. Am. Chem. Soc.2014 , 136, 12388–12396. Link
-
-
Difluorocyclohexyl Reagent Properties
Sources
Application Note: Photoredox Cross-Coupling of Secondary Alkyl Boron Reagents
Topic: Photoredox Catalysis Methods for Secondary Alkyl Boronic Acids Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Chemists, and Academic Researchers
Executive Summary
The incorporation of
This guide details the Metallaphotoredox (Ni/Ir) Dual Catalysis platform, which bypasses these limitations by shifting the mechanism from a two-electron polar pathway to a single-electron radical manifold. By converting secondary alkyl boronates into reactive radical species, researchers can achieve high-yielding cross-couplings with aryl halides under mild conditions.[1][2]
The Challenge: Why Photoredox for Secondary Alkyls?
In classical Pd-catalyzed cross-coupling, secondary alkyl nucleophiles encounter a kinetic "dead end":
-
Transmetallation is sluggish: Steric hindrance at the secondary carbon impedes transfer to the metal center.
- -Hydride Elimination is fast: Once attached, the metal center rapidly eliminates a hydride to form an alkene (isomerization) rather than the desired coupled product.
The Photoredox Solution:
Photoredox catalysis decouples the activation step. An iridium or ruthenium photocatalyst oxidizes the alkyl boron reagent (via Single Electron Transfer, SET) to generate a nucleophilic alkyl radical (
Mechanistic Principles
The reaction relies on the synchronization of two catalytic cycles:
-
Photocatalytic Cycle (Ir): Harvests light energy to oxidize the organoboron precursor, generating the alkyl radical.
-
Cross-Coupling Cycle (Ni): Activates the aryl halide and captures the alkyl radical.
Figure 1: Mechanism of Ni/Photoredox Dual Catalysis
The following diagram illustrates the convergence of the Iridium photocatalytic cycle (left) and the Nickel cross-coupling cycle (right).
Caption: Convergence of Ir-mediated radical generation and Ni-mediated cross-coupling. Note the critical interception of the alkyl radical by the Ni(II) species.
Methodology Selection: Boron Precursors[3]
Not all boron reagents behave identically under photoredox conditions. The choice of precursor dictates the ease of oxidation (radical generation).
| Precursor Type | Oxidation Potential ( | Reactivity | Additives Required | Application Note |
| Alkyl Trifluoroborates ( | Low (~ +1.1 V vs SCE) | High | None (Self-quenching) | Standard Industry Method. Air-stable solids. Best for secondary alkyls. |
| Boronic Acids ( | High (> +1.5 V) | Low | Lewis Base (e.g., | Requires "activation" to form a boronate complex to lower |
| Pinacol Esters ( | Very High | Very Low | Strong Base / Lewis Base | Often requires hydrolysis or conversion to "ate" complex in situ. |
Recommendation: For robust secondary alkyl coupling, Potassium Alkyl Trifluoroborates are the gold standard due to their low oxidation potentials and stability. The protocol below focuses on this method.
Detailed Protocol: Secondary Alkyl Trifluoroborate Cross-Coupling
This protocol is optimized for the coupling of a secondary alkyl trifluoroborate with an aryl bromide using a standard Blue LED setup.
Materials & Reagents
-
Substrate A: Aryl Bromide (1.0 equiv, 0.5 mmol)
-
Substrate B: Secondary Alkyl Trifluoroborate (1.5 equiv)
-
Photocatalyst:
(2.5 mol%)-
Note: This fluorinated Ir catalyst is highly oxidizing and essential for secondary alkyls.
-
-
Ni Catalyst:
(5 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Base:
(3.0 equiv) -
Solvent: CPME (Cyclopentyl methyl ether) / Water (9:1 ratio) or DMF (anhydrous).
-
Note: Water is often beneficial for solubilizing inorganic bases and trifluoroborates.
-
Experimental Workflow
Step 1: Catalyst Pre-complexation (Optional but Recommended)
While many protocols mix everything at once, pre-forming the Ni-ligand complex ensures consistency.
-
In a separate vial, dissolve
(5.5 mg) and dtbbpy (6.7 mg) in 1 mL of solvent. -
Sonicate or stir for 5-10 mins until the solution turns a clear green/blue.
Step 2: Reaction Assembly
-
To an 8 mL reaction vial equipped with a magnetic stir bar, add:
-
Aryl Bromide (0.5 mmol)
-
Alkyl Trifluoroborate (0.75 mmol)
-
Ir Photocatalyst (14 mg, 2.5 mol%)
- (488 mg, 1.5 mmol)
-
-
Transfer the pre-formed Ni/Ligand solution into the vial.
-
Add remaining solvent to reach a total volume of 5 mL (0.1 M concentration).
Step 3: Degassing (CRITICAL)
Oxygen is a potent quencher of the excited photocatalyst and radical intermediates.
-
Seal the vial with a septum cap.
-
Sparging: Insert a long needle connected to a Nitrogen or Argon line directly into the solution. Insert a short vent needle.
-
Bubble gas vigorously for 15–20 minutes .
Step 4: Irradiation
-
Place the vial in a photoreactor (e.g., Kessil Blue LED 450nm or equivalent).
-
Ensure a fan is running to keep the reaction temperature near ambient (25–30°C).
-
Stir vigorously (1000+ rpm) to ensure light penetration and solid suspension.
-
Irradiate for 18–24 hours .
Step 5: Workup
-
Dilute with Ethyl Acetate and Water.
-
Extract the aqueous layer 3x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purify via flash column chromatography.
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step workflow for setting up a photoredox cross-coupling reaction.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Oxygen quenching. | Increase degassing time. Check septum integrity. |
| Protodeboronation | Radical instability or wet solvent (if using anhydrous conditions). | Use anhydrous DMF. Increase concentration of radical precursor (2.0 equiv). |
| Homocoupling (Ar-Ar) | Slow radical generation. | Increase light intensity. Ensure substrate B (Boron) is soluble. |
| Unreacted Aryl Halide | Catalyst death. | Add more Ni catalyst (or reload after 12h). Switch to a more soluble base. |
Self-Validating the Protocol:
-
Control 1 (No Light): Run a parallel vial wrapped in foil. 0% yield confirms the photochemical nature.
-
Control 2 (No Ni): Run without Ni. 0% yield confirms the cross-coupling mechanism (rules out direct radical attack).
References
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433-436. Link
-
Zuo, Z., et al. (2014).
-carboxyl sp3-carbons with aryl halides.[3][4] Science, 345(6195), 437-440. Link -
Matsui, J. K., Primer, D. N., & Molander, G. A. (2017).[5] Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8(5), 3512-3522. Link
-
Lima, F., et al. (2016). Visible Light Activation of Boronic Esters: A General Method for the Cross-Coupling of Alkyl Boronic Esters and Aryl Halides.[2] Angewandte Chemie Int. Ed., 55(45), 14085-14089. Link
-
Ranjan, P., et al. (2025). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine.[6][7] ResearchGate.[4] Link
Sources
- 1. Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00283A [pubs.rsc.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis (2016) | Terry McCallum | 52 Citations [scispace.com]
Application Notes and Protocols for the Minisci Reaction Utilizing (4,4-Difluorocyclohexyl)boronic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Modern Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.[1][2] The strategic placement of fluorine can influence a molecule's metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity for its biological target.[1][2] Among the diverse array of fluorinated motifs, the gem-difluoroalkane group (CF2) has garnered significant attention. The 4,4-difluorocyclohexyl substituent, in particular, serves as a valuable bioisostere for commonly employed groups like cyclohexyl or carbonyl-containing rings.[2][3] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism and subtly alter lipophilicity and conformation, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.
The Minisci reaction, a powerful method for the direct C-H functionalization of electron-deficient heterocycles with carbon-centered radicals, has emerged as a premier strategy for late-stage functionalization in drug discovery.[4][5] This approach allows for the rapid diversification of complex molecular scaffolds, enabling the exploration of structure-activity relationships with high efficiency.[4][6] The use of alkylboronic acids and their derivatives as radical precursors in Minisci-type reactions has significantly broadened the scope and applicability of this transformation, offering milder and more versatile conditions compared to classical methods.[5][7][8][9]
This guide provides a detailed technical overview and actionable protocols for employing (4,4-Difluorocyclohexyl)boronic acid and its derivatives in Minisci reactions, enabling the direct installation of the valuable 4,4-difluorocyclohexyl moiety onto N-heteroarenes.
Reaction Mechanism: Generating the 4,4-Difluorocyclohexyl Radical
The Minisci reaction fundamentally involves three key steps: the generation of an alkyl radical, its nucleophilic addition to a protonated N-heteroarene, and a subsequent oxidation step to restore aromaticity. When using alkylboronic acids or their derivatives, the initial radical generation can be achieved through several methods, most notably through oxidative processes or photoredox catalysis.
Photoredox Catalysis Pathway
Visible-light photoredox catalysis offers a mild and efficient route for generating alkyl radicals from boronic acids.[5][7][9] The general mechanism, depicted below, involves the excitation of a photocatalyst (e.g., [Ru(bpy)₃]Cl₂) by visible light, followed by an electron transfer process.
Caption: Generalized photoredox catalytic cycle for the Minisci reaction with boronic acids.
In a common pathway, the excited photocatalyst reduces an oxidant (e.g., an acetoxybenziodoxole, BI-OAc), which then engages with the boronic acid to generate the alkyl radical.[5][7][9] This radical subsequently adds to the protonated heterocycle. The resulting radical cation intermediate is then oxidized by the oxidized photocatalyst to furnish the final product and regenerate the photocatalyst, thus closing the catalytic cycle.[5][7][9]
Experimental Protocols
The following protocols are adapted from established methodologies for Minisci reactions using alkylboronic acid derivatives and provide a robust starting point for the C-H functionalization of N-heteroarenes with the 4,4-difluorocyclohexyl group.[5]
Protocol 1: Photoredox-Mediated C-H Functionalization
This protocol is based on modern, mild photoredox conditions and is suitable for a wide range of sensitive substrates.[5][7][9]
Materials and Equipment:
-
(4,4-Difluorocyclohexyl)boronic acid
-
N-Heteroarene (e.g., quinoline, lepidine, isoquinoline)
-
[Ru(bpy)₃]Cl₂ (or other suitable photocatalyst)
-
Acetoxybenziodoxole (BI-OAc) or other suitable oxidant
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 20-23 W compact fluorescent bulb)
-
Standard laboratory glassware for workup and purification
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add the N-heteroarene (0.2 mmol, 1.0 equiv.), (4,4-Difluorocyclohexyl)boronic acid (0.3 mmol, 1.5 equiv.), [Ru(bpy)₃]Cl₂ (0.004 mmol, 2 mol%), and BI-OAc (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add HFIP (2.0 mL) to the tube. The use of HFIP has been shown to be critical for achieving high yields in similar systems.[9]
-
Degassing: Seal the tube and degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4,4-difluorocyclohexyl-substituted heteroarene.
Protocol 2: Silver-Catalyzed C-H Functionalization with a Trifluoroborate Precursor
This protocol utilizes the potassium trifluoroborate salt of 4,4-difluorocyclohexane, which can be readily prepared from the boronic acid. It employs classical Minisci conditions with a silver catalyst and a persulfate co-oxidant.
Materials and Equipment:
-
Potassium (4,4-difluorocyclohexyl)trifluoroborate
-
N-Heteroarene (e.g., benzothiazole, quinoline)
-
Silver nitrate (AgNO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE) and Water (H₂O)
-
Glass vial with a magnetic stir bar
-
Heating block or oil bath
Step-by-Step Procedure:
-
Reagent Addition: In a glass vial, combine the N-heteroarene (0.5 mmol, 1.0 equiv.), potassium (4,4-difluorocyclohexyl)trifluoroborate (0.55 mmol, 1.1 equiv.), AgNO₃ (17 mg, 0.1 mmol, 0.2 equiv.), and K₂S₂O₈ (675 mg, 2.5 mmol, 5.0 equiv.).
-
Solvent and Acid Addition: Add DCE (2.5 mL) and H₂O (2.5 mL) to the solid mixture, followed by the addition of TFA (76 µL, 1.0 mmol, 2.0 equiv.) while stirring vigorously.
-
Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the heterocycle's reactivity.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous phase with dichloromethane or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the product.
Data Summary and Optimization
The choice of reaction conditions can significantly impact the yield and selectivity of the Minisci reaction. The following table summarizes key parameters and typical ranges found in the literature for related transformations.[5]
| Parameter | Protocol 1 (Photoredox) | Protocol 2 (Silver-Catalyzed) | Rationale & Insights |
| Radical Precursor | Boronic Acid | Trifluoroborate Salt | Trifluoroborates are often more stable and easier to handle than boronic acids, but both are effective radical sources. |
| Catalyst/Initiator | [Ru(bpy)₃]Cl₂ (1-5 mol%) | AgNO₃ (10-20 mol%) | Photoredox catalysis allows for milder conditions (room temp, visible light), while silver catalysis is a more classical, robust method. |
| Oxidant | BI-OAc (1.5-2.0 equiv.) | K₂S₂O₈ (3-5 equiv.) | The oxidant is crucial for both radical generation and the final rearomatization step. Persulfate is a strong, inexpensive oxidant. |
| Solvent | HFIP | DCE / H₂O (biphasic) | HFIP is a highly polar, non-coordinating solvent that can promote SET processes.[9] A biphasic system is common for persulfate-based oxidations. |
| Acid | Not always required | TFA (1-2 equiv.) | Acid is necessary to protonate the N-heteroarene, increasing its electrophilicity and susceptibility to radical attack. |
| Temperature | Room Temperature | 60-80 °C | The ability to run at room temperature is a significant advantage of the photoredox method, enhancing functional group tolerance.[4][6] |
Experimental Workflow Visualization
Caption: A streamlined workflow for performing the Minisci reaction.
Conclusion and Outlook
The Minisci reaction using (4,4-Difluorocyclohexyl)boronic acid or its derivatives is a highly effective method for incorporating this medicinally relevant scaffold into N-heteroarenes. The choice between a modern photoredox-mediated protocol and a classical silver-catalyzed approach allows researchers to select the conditions best suited to their substrate's functional group tolerance and available laboratory equipment. By leveraging these protocols, drug development professionals can rapidly generate novel analogues of complex molecules, accelerating the discovery of new therapeutic agents with improved properties.
References
-
Liu, C. & Chen, J. (2016). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chemical Science, 7(9), 6073-6078. Available at: [Link]
-
Dong, J. & Wang, Q. (2018). PHOTOCATALYTIC MINISCI REACTION. Chinese Journal of Organic Chemistry, 38(2), 398-413. Available at: [Link]
-
Sharma, U. K., et al. (2021). Merging dual photoredox/cobalt catalysis and boronic acid (derivatives) activation for the Minisci reaction. ChemRxiv. Available at: [Link]
-
DiRocco, D. A., et al. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie International Edition, 53(19), 4802-4806. Available at: [Link]
-
Chem-Station. (2016). Minisci Reaction. Chem-Station International Edition. Available at: [Link]
-
Hurmach, V. V., et al. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, C. & Chen, J. (2016). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. RSC Publishing. Available at: [Link]
-
Liu, C. & Chen, J. (2016). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Semantic Scholar. Available at: [Link]
-
Chem-Station. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Chem-Station International Edition. Available at: [Link]
-
Synfacts. (2018). Minisci Alkylation of Heteroarenes with Boronic Acids. Thieme Chemistry. Available at: [Link]
-
Baran, P. S., et al. (2011). Practical and innate C–H functionalization of heterocycles. Nature, 476(7359), 193-197. Available at: [Link]
-
Li, G., et al. (2021). Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry. Available at: [Link]
-
Leonori, D. & Melchiorre, P. (2014). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 53(29), 7675-7679. Available at: [Link]
-
Kaczorowska, K., et al. (2016). Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. Herba Polonica, 62(4), 54-66. Available at: [Link]
-
Manini, P., et al. (2021). Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. University of Pisa. Available at: [Link]
-
Sharma, P., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(10), 2845-2858. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Chemistry – A European Journal, 28(51). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage functionalization of biologically active heterocycles through photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Late-stage functionalization using (4,4-Difluorocyclohexyl)boronic acid
Application Note: Late-Stage Functionalization Using (4,4-Difluorocyclohexyl)boronic Acid
Executive Summary
The incorporation of the 4,4-difluorocyclohexyl moiety is a highly privileged strategy in modern medicinal chemistry. Serving as a lipophilic, metabolically stable bioisostere for phenyl and tert-butyl groups, it effectively blocks cytochrome P450-mediated oxidation at the vulnerable cyclohexyl 4-position[1]. (4,4-Difluorocyclohexyl)boronic acid (and its corresponding pinacol ester) has emerged as a premier bench-stable reagent for Late-Stage Functionalization (LSF).
This application note details two divergent, highly robust LSF methodologies: sp²-sp³ Suzuki-Miyaura Cross-Coupling and Visible-Light Photoredox Minisci Alkylation . By understanding the mechanistic causality behind these protocols, researchers can seamlessly integrate this building block into complex pharmaceutical intermediates.
Mechanistic Rationale & Reaction Logic
Alkylboronic acids traditionally suffer from slow transmetalation and competitive β-hydride elimination in transition-metal catalysis, as well as prohibitively high oxidation potentials in radical chemistry. Overcoming these barriers requires precise catalytic design.
-
Pathway A: sp²-sp³ Suzuki-Miyaura Coupling: To prevent the secondary cyclohexyl palladium intermediate from undergoing rapid β-hydride elimination (which yields undesired alkenes), bidentate ligands with large bite angles (e.g., dppf) are employed. These ligands enforce a cis-geometry on the Pd(II) center, accelerating the desired reductive elimination over isomerization[1].
-
Pathway B: Photoredox Minisci Alkylation: Alkylboronic acids cannot be directly oxidized by standard photocatalysts. However, the addition of an inorganic base like K₃PO₄ coordinates to the empty p-orbital of the boron atom. This forms an anionic 'ate' complex, which drastically lowers the oxidation potential of the C–B bond, enabling facile Single-Electron Transfer (SET) by an excited Ir(III)* photocatalyst to generate the nucleophilic 4,4-difluorocyclohexyl radical[2].
Divergent LSF pathways for (4,4-Difluorocyclohexyl)boronic acid.
Quantitative Data & Scope Comparison
The following table summarizes the optimized parameters and expected outcomes for both LSF pathways based on high-throughput experimentation and literature standards[2][3].
| Parameter | sp²-sp³ Suzuki-Miyaura Coupling | Photoredox Minisci Alkylation |
| Target Electrophile | Aryl & Heteroaryl Bromides/Iodides | Protonated N-Heteroarenes (e.g., Pyridines) |
| Catalyst System | 5-10 mol% Pd(dppf)Cl₂·CH₂Cl₂ | 1-2 mol%[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ |
| Key Additive / Base | K₂CO₃ or Cs₂CO₃ (3.0 equiv) | K₃PO₄ (2.0 equiv) or Catechol |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | EtOAc or MeCN / H₂O (10:1) |
| Reaction Environment | 80–100 °C, Thermal | 25 °C, 390–440 nm Blue LED |
| Expected Yield Range | 55% – 85% | 45% – 75% |
| Functional Group Tolerance | Esters, Ethers, Protected Amines | Alcohols, Free Amines, Halides, Amides |
Experimental Protocols (Self-Validating Systems)
Protocol A: Palladium-Catalyzed sp²-sp³ Cross-Coupling
Causality Check: Water is strictly required in the solvent mixture. It hydrolyzes the boronic acid trimers (boroxines) and facilitates transmetalation via a highly reactive palladium-hydroxo intermediate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv), (4,4-Difluorocyclohexyl)boronic acid (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%).
-
Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).
-
Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized H₂O.
-
Reaction: Heat the mixture in an oil bath at 90 °C for 12–16 hours under vigorous stirring.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the aryl halide is consumed. Self-Validation: Extract a 50 µL aliquot, dilute in MeCN, and run ¹⁹F NMR. The disappearance of the broad boronic acid C-F signal and the emergence of a sharp multiplet at approx. -90 to -100 ppm confirms product formation.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Protocol B: Visible-Light Photoredox Minisci Alkylation
Causality Check: The reaction must be run under slightly acidic to neutral conditions if relying on innate heterocycle electronics, or with an acid additive (e.g., TFA) to protonate the N-heteroarene. Protonation lowers the LUMO of the heterocycle, making it highly receptive to the nucleophilic 4,4-difluorocyclohexyl radical[3][4].
Photoredox Minisci catalytic cycle via boronic 'ate' complexation.
Step-by-Step Methodology:
-
Preparation: To a 10 mL transparent glass vial equipped with a Teflon septum, add the N-heteroarene (0.2 mmol, 1.0 equiv), (4,4-Difluorocyclohexyl)boronic acid (0.4 mmol, 2.0 equiv), K₃PO₄ (0.4 mmol, 2.0 equiv), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.004 mmol, 2 mol%).
-
Degassing: Evacuate the vial and backfill with Argon (3 cycles).
-
Solvent Addition: Add 2.0 mL of degassed EtOAc. If the heterocycle is not intrinsically electron-deficient, add TFA (0.2 mmol, 1.0 equiv) to generate the reactive pyridinium/quinolinium species in situ.
-
Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature (maintain cooling fan to keep temp < 30 °C) for 16 hours.
-
In-Process Control (IPC): Quench a 20 µL aliquot in MeOH. Analyze by UPLC-MS. The mass of the product will be[M + 119 (C₆H₉F₂) + H]⁺.
-
Workup: Dilute the mixture with saturated aqueous NaHCO₃ (5 mL) to neutralize any acid, extract with DCM (3 × 10 mL), dry over MgSO₄, and concentrate. Isolate the target compound via preparative HPLC or automated flash chromatography.
Troubleshooting & Analytical Validation
-
Protodeboronation (Suzuki): If the primary byproduct is 1,1-difluorocyclohexane (resulting from protodeboronation), ensure the reaction is thoroughly degassed. Oxygen accelerates the oxidative homocoupling and degradation of the boronic acid.
-
Regioselectivity (Minisci): Minisci additions typically occur at the most electron-deficient position (C2 or C4 of pyridines). If a mixture of regioisomers is observed, varying the acid additive (e.g., switching from TFA to a Lewis acid like BF₃·OEt₂) can alter the steric environment and improve C2 vs. C4 selectivity[5].
-
Fluorine NMR Tracking: The gem-difluoro group is an excellent analytical handle. In ¹⁹F NMR (CDCl₃, CFCl₃ reference), the equatorial and axial fluorines of the functionalized product will typically present as an AB quartet or two distinct multiplets (due to the locked chair conformation induced by the bulky aryl substituent) between -90 ppm and -105 ppm.
References
- Sigma-Aldrich. "4,4-Difluorocyclohexylboronic Acid Pinacol Ester | 2152645-00-4". Sigma-Aldrich Catalog.
- Chen, et al. "Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4". Chemical Science (PMC).
- Hu, et al. "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2". Journal of Medicinal Chemistry (PMC).
- Proctor, et al. "Recent Advances in Minisci-Type Reactions". SciSpace / Angewandte Chemie.
- ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers". Organic Process Research & Development.
Sources
- 1. Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 5. scribd.com [scribd.com]
Application Note: Scalable Synthesis of (4,4-Difluorocyclohexyl)boronic Acid Building Blocks
This Application Note is structured as a comprehensive technical guide for the scalable synthesis of (4,4-difluorocyclohexyl)boronic acid pinacol ester and its downstream derivatives. It prioritizes process safety, impurity control, and scalability, diverging from rigid templates to provide an actionable "Process R&D" perspective.
Executive Summary & Strategic Analysis
The (4,4-difluorocyclohexyl) moiety is a critical bioisostere in modern medicinal chemistry, often employed to replace cyclohexyl or phenyl groups to modulate lipophilicity (
-
Fluorination Safety: Introduction of the gem-difluoro group typically requires deoxofluorination agents (DAST, Deoxo-Fluor®), which pose severe thermal and chemical hazards on scale.[1]
-
Elimination Side-Reactions: Precursors like 4,4-difluorocyclohexyl halides or sulfonates are prone to E2 elimination during metallation, regenerating the alkene.[1]
-
Boronate Stability: Direct fluorination of boronic acid precursors is often incompatible due to the Lewis acidity of boron.
Recommended Synthetic Strategy
To maximize safety and purity on a multigram-to-kilogram scale, this guide recommends the "Enol-Triflate Hydrogenation Route" .[1] Unlike direct alkylation strategies, this pathway avoids the formation of elimination byproducts during the critical bond-forming step and segregates the hazardous fluorination step to early-stage, low-value intermediates.
Figure 1: Strategic workflow segregating hazardous fluorination from high-value metal catalysis.
Detailed Protocols
Protocol A: Safe Preparation of 4,4-Difluorocyclohexanone
Objective: Convert 1,4-cyclohexanedione monoethylene acetal to the difluoro-ketone.[1] Critical Safety Note: Deoxofluorination reagents release HF and can induce thermal runaway. On scales >10g, continuous flow chemistry or strictly controlled dosing in a chilled reactor is mandatory.
Reagents:
-
1,4-Cyclohexanedione monoethylene acetal (1.0 equiv)[1]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.2 equiv)[1]
-
Solvent: Anhydrous DCM (Dichloromethane)[1]
-
Quench: Saturated aq. NaHCO3
Step-by-Step Methodology:
-
Setup: Charge a reactor with the acetal substrate and DCM (5 mL/g). Cool to 0°C under
. -
Addition: Add Deoxo-Fluor® dropwise, maintaining internal temperature
. Exotherm Warning. -
Reaction: Allow to warm to RT (20-25°C) and stir for 16h. Monitor by GC-MS for disappearance of SM.
-
Hydrolysis (In-situ): The acetal protecting group is often cleaved during the acidic workup or requires a dedicated step (HCl/THF).[1] For this protocol, we assume a dedicated acid hydrolysis step follows the fluorination to yield the ketone.[1]
-
Quench (Hazard): Pour reaction mixture slowly into vigorously stirring sat. NaHCO3 at 0°C. Caution: Massive
evolution. -
Purification: Extract with DCM, dry over
, and concentrate. Distill the resulting oil to obtain pure 4,4-difluorocyclohexanone.
Protocol B: The "Enol-Triflate" Route to Boronates
Objective: Convert 4,4-difluorocyclohexanone to the pinacol boronate via the vinyl triflate.[1] This avoids the elimination issues common with alkyl halide precursors.[2]
Step 1: Enol Triflate Formation[1]
-
Reagents: 4,4-Difluorocyclohexanone (1.0 equiv),
(N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv), KHMDS (1.2 equiv), THF.[1] -
Procedure:
-
Workup: Quench with brine, extract with EtOAc. Purify via rapid silica plug (neutralized with
) to isolate 4,4-difluorocyclohex-1-enyl triflate .
Step 2: Miyaura Borylation (The Key Transformation)
This step installs the boron functionality.[1]
Reaction Table:
| Component | Equiv | Role | Notes |
| Vinyl Triflate (from Step 1) | 1.0 | Substrate | Unstable on silica; use quickly.[1] |
| 1.1 | Boron Source | Excess ensures conversion.[1] | |
| 0.03 | Catalyst | Robust, air-stable precatalyst.[1] | |
| KOAc (Potassium Acetate) | 3.0 | Base | Essential for transmetallation. |
| 1,4-Dioxane | 10 V | Solvent | Degassed thoroughly.[1] |
Procedure:
-
Combine all solids in a reactor. Cycle vacuum/
(3x) to remove . -
Add degassed Dioxane.
-
Heat to 80°C for 4-6 hours. Darkening of the solution is normal.
-
QC Check: Monitor by HPLC/TLC. The triflate should be consumed.
-
Workup: Filter through Celite® to remove Pd black. Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 95:5).
Step 3: Hydrogenation (Stereochemical Reset)
Since the target is the saturated cyclohexane, the double bond is reduced.[1] The 4,4-difluoro substitution pattern is achiral, so stereocontrol is not required, but the reduction must be quantitative.
-
Reagents: Alkenyl boronate (Step 2), 10 wt% Pd/C (5 mol%), MeOH or EtOAc.
-
Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi) at RT for 12h.
-
Filtration: Filter over Celite® carefully (do not let dry Pd/C spark).
-
Result: Quantitative conversion to (4,4-difluorocyclohexyl)boronic acid pinacol ester .
Downstream Derivatization: Potassium Trifluoroborates
Pinacol esters are oils or low-melting solids and can be difficult to handle in precise stoichiometry.[1] Converting them to Potassium Trifluoroborate (
Protocol:
-
Dissolve Pinacol ester (1.0 equiv) in MeOH (3V).
-
Add saturated aqueous
(Potassium Bifluoride) (3.5 equiv). Note: etches glass; use Nalgene/PP vessels if possible or limit exposure time. -
Stir vigorously at RT for 12-24h. A white precipitate will form.
-
Concentrate: Remove MeOH under vacuum.
-
Isolation: The solid residue contains the product and excess salts. Extract the product with hot Acetone or Acetonitrile (salts are insoluble). Filter hot.
-
Precipitation: Add
to the filtrate to crash out pure Potassium (4,4-difluorocyclohexyl)trifluoroborate .
Quality Control & Characterization Data
To ensure the integrity of the building block, the following analytical signatures must be verified.
19F NMR (Diagnostic)[1][5]
-
Gem-difluoro pattern: The two fluorine atoms at the C4 position are chemically equivalent in the achiral boronate but split the adjacent protons.[1]
-
Shift: Typically
-90 to -100 ppm (depending on solvent).[1] -
Coupling: Look for a broad doublet or triplet (
).[1]
11B NMR
-
Pinacol Ester:
~30-34 ppm (Broad singlet).[1] -
Trifluoroborate Salt:
~2-5 ppm (Sharp singlet or quartet if J_B-F resolved). Note: A shift from ~30 ppm to ~3 ppm confirms successful conversion to the salt.
Impurity Profile
-
Protodeboronation: Check for 1,1-difluorocyclohexane (volatile, usually lost) or 4,4-difluorocyclohexene.[1]
-
Elimination: In the hydrogenation step, ensure no residual alkene remains (check 1H NMR vinylic region ~5.5-6.5 ppm).[1]
Safety & Handling (E-E-A-T)
DAST/Deoxo-Fluor Hazards[1][2][3]
-
Thermal Instability: Never heat neat reagent >50°C. Explosive decomposition possible.
-
Glass Etching: Generates HF upon contact with moisture.[1] Corrodes standard glassware over time.
-
First Aid: Calcium Gluconate gel must be available immediately for any skin contact (HF burns).
Palladium Residues[4][6]
-
For pharmaceutical applications, the Pd content in the final boronate must be <10 ppm. Use metal scavengers (e.g., SiliaMetS® Thiol) if the simple Celite filtration is insufficient.
References
-
Bioisosteric Utility of Difluorocyclohexanes: Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Miyaura Borylation of Enol Triflates: Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002).[1] Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates. Journal of the American Chemical Society, 124(27), 8001–8006. [1]
-
Safety of Deoxofluorination Reagents: Lal, G. S., Pez, G. P., et al. (1999).[1][2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[2] Journal of Organic Chemistry, 64(19), 7048-7054. [1]
-
Preparation of Potassium Trifluoroborates: Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [1]
-
Commercial Availability & Properties: Sigma-Aldrich Product Sheet: 4,4-Difluorocyclohexylboronic Acid Pinacol Ester (CAS 2152645-00-4).[1]
Sources
Troubleshooting & Optimization
Preventing protodeboronation of (4,4-Difluorocyclohexyl)boronic acid
Technical Support Ticket #DF-44-B: Stabilization & Coupling of (4,4-Difluorocyclohexyl)boronic Acid
Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Organoboron Chemistry Division
Executive Summary
You are encountering low yields or complete consumption of starting material yielding the reduced byproduct (1,1-difluorocyclohexane) during the cross-coupling of (4,4-difluorocyclohexyl)boronic acid .
This is a known failure mode for secondary alkyl boronic acids, exacerbated here by the inductive effect of the fluorine substituents . Unlike aryl boronic acids, secondary alkyl boronates are prone to slower transmetalation rates, allowing the base-catalyzed protodeboronation pathway to dominate.
This guide provides a root-cause analysis, a step-by-step optimization protocol, and "nuclear options" (alternative reagents) to salvage your synthesis.
Module 1: Root Cause Analysis (The "Why")
To fix the reaction, you must understand the mechanism of failure. Protodeboronation in this substrate is driven by two factors:
-
"Ate" Complex Formation: The base (necessary for Suzuki coupling) coordinates to the boron atom, forming a tetrahedral boronate "ate" complex.
-
Anionic Stabilization: The 4,4-difluoro substitution exerts a strong electron-withdrawing inductive effect ($ -I $). This stabilizes the transient carbanion (or radical character) at the C1 position upon C-B bond cleavage, accelerating the decomposition relative to a simple cyclohexyl ring.
Visualizing the Failure Pathway:
Figure 1: The mechanism of base-catalyzed protodeboronation. The presence of difluoro groups stabilizes the 'Anion' intermediate, accelerating the pathway.
Module 2: Troubleshooting the Reaction (Optimization)
Before switching reagents, attempt to optimize the standard Suzuki-Miyaura conditions. The goal is to accelerate Transmetalation (the productive step) so it outcompetes Protodeboronation (the side reaction).
Protocol A: The "Slow-Release" Base Strategy
Strong bases (e.g.,
-
Recommended Base:
(anhydrous) or . -
Solvent System: Toluene/Water (20:1). The low water content minimizes the proton source while maintaining enough solubility for the catalytic cycle.
Protocol B: Ligand Selection (Critical)
For secondary alkyl boronic acids, you need electron-rich, bulky phosphine ligands. These facilitate oxidative addition and, crucially, accelerate the transmetalation step.
| Ligand Class | Specific Recommendation | Why? |
| Buchwald Ligands | RuPhos or SPhos | Bulky biaryl structure prevents |
| Electron-Rich | High electron density improves oxidative addition of the aryl halide. |
Experimental Setup (Standardized):
-
Catalyst:
(2 mol%) + RuPhos (4 mol%).[1] -
Base:
(3.0 equiv). -
Solvent: Toluene/
(10:1 ratio), degassed. -
Temperature: 80°C (Do not overheat; secondary alkyls are sensitive).
Module 3: The "Nuclear Option" (Alternative Reagents)
If the free boronic acid continues to decompose, you must switch to a protected derivative. This is the most reliable solution for difficult substrates.
Option 1: MIDA Boronates (The Burke Method)
N-methyliminodiacetic acid (MIDA) boronates are
-
Mechanism: The MIDA ester slowly hydrolyzes in situ, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the standing concentration of the unstable free acid low ("Slow Release Strategy") [2].
-
Implementation:
-
Synthesize or purchase the (4,4-difluorocyclohexyl) MIDA boronate.
-
Conditions:
, SPhos, , THF/H2O (10:1), 60°C.
-
Option 2: Potassium Trifluoroborates (The Molander Method)
Potassium (4,4-difluorocyclohexyl)trifluoroborate (
-
Mechanism: The
salt is inert until hydrolyzed by a specific solubility window or Lewis acid assistance, preventing premature protodeboronation [3]. -
Implementation:
-
Catalyst:
/ RuPhos (Specific for trifluoroborates).[1] -
Solvent: Toluene/
(3:1) or CPME/ . -
Note: These reactions often require slightly higher temperatures (80-100°C) to activate the
salt.
-
Decision Matrix for Reagent Selection:
Figure 2: Troubleshooting flowchart. If the substrate decomposes even with weak bases, switching to MIDA or Trifluoroborates is mandatory.
Module 4: Advanced Photoredox Solutions
For substrates that are exceptionally sensitive to any base (even
-
Why: These methods often use single-electron transfer (SET) rather than the classic two-electron transmetalation, and can sometimes be run under neutral or very mild conditions.
-
Reagent: Use the (4,4-difluorocyclohexyl)trifluoroborate or the silicate derivative.
-
Catalyst System:
(Photocatalyst) + / dtbbpy (Nickel catalyst) [4]. -
Light Source: Blue LED (450 nm).
Frequently Asked Questions (FAQ)
Q1: Can I use the pinacol ester (Bpin) instead of the boronic acid to improve stability?
-
Answer: Not necessarily. While Bpin esters are easier to purify, they often hydrolyze to the boronic acid in situ under basic aqueous conditions before coupling. Recent kinetic studies show that pinacol esters can sometimes be more prone to protodeboronation pathways than expected if the hydrolysis equilibrium is fast [5]. MIDA or
are superior for stability.
Q2: How do I store (4,4-difluorocyclohexyl)boronic acid to prevent degradation on the shelf?
-
Answer: Store at 4°C under Argon. These compounds can undergo dehydration to form boroxines (anhydrides), which is reversible, but they are also sensitive to slow oxidation. If the solid turns distinctively "wet" or sticky, it may have partially deboronated or hydrolyzed. Recrystallize from acetonitrile/water if necessary.
Q3: My NMR shows a triplet at
-
Answer: This is likely the methine proton of the protodeboronated byproduct (1,1-difluorocyclohexane) if your solvent is
. Verify by checking for the loss of the C-B carbon signal in NMR (usually broad around 10-20 ppm).
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkyl Boronic Acids. Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286. Link
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433-436. Link
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[3] Journal of the American Chemical Society, 143(35), 14302–14316. Link
Sources
Technical Support Center: Optimizing C(sp³)–C(sp²) Suzuki Couplings
Welcome to the Advanced Cross-Coupling Support Center. Coupling secondary alkyl boronic acids with aryl halides remains one of the most notoriously difficult transformations in modern organic synthesis[1]. Unlike standard C(sp²)–C(sp²) couplings, secondary alkyl systems are plagued by sluggish transmetalation, rapid protodeboronation, and highly favored β-hydride elimination pathways[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to rescue failing reactions and maximize your yields.
Diagnostic Flowchart: Troubleshooting Low Yields
Figure 1: Diagnostic decision tree for troubleshooting secondary alkyl Suzuki couplings.
Knowledge Base & FAQs
Q1: Why am I seeing massive amounts of alkene byproducts instead of the coupled product?
Causality: You are observing β-hydride elimination . After the secondary alkyl group successfully transmetalates onto the palladium center, the resulting Pd(II)-alkyl complex is highly flexible. If the Pd-C bond rotates, an agostic interaction forms between the palladium and a β-hydrogen on the alkyl chain[2]. This triggers a rapid elimination, yielding an alkene and a Pd-H species, completely bypassing the desired reductive elimination.
Solution: You must accelerate reductive elimination so it outcompetes β-hydride elimination. This is achieved by using highly sterically demanding, electron-rich phosphine ligands. RuPhos and AntPhos are the gold standards here[1][3]. Their extreme bulk forces the Pd(II) intermediates into a geometry that strongly favors immediate reductive elimination, effectively "squeezing" the two coupling partners together before the alkyl chain can rotate[1].
Q2: My secondary alkyl boronic acid seems to degrade before it even reacts. How do I prevent this?
Causality: This is protodeboronation . Secondary alkyl boronic acids are highly susceptible to hydrolysis, especially in the presence of the aqueous bases (like K₂CO₃/H₂O or NaOH) traditionally used in Suzuki couplings. The hydroxide or water attacks the empty p-orbital of the boron, leading to C-B bond cleavage and the release of the unfunctionalized alkane[4].
Solution:
-
Change the Boron Source: Convert your unstable boronic acid into a more robust potassium alkyltrifluoroborate (R-BF₃K) [4] or a neopentyldiol boronic ester [1]. These trivalent protecting groups attenuate premature degradation.
-
Use Anhydrous Conditions: If you must use a sensitive ester, switch to a strictly anhydrous base. Potassium trimethylsilanolate (TMSOK) is highly effective; it generates a reactive siloxide-palladium intermediate that facilitates transmetalation without the need for water[1].
Q3: Transmetalation is stalling. Can I force it to happen faster?
Causality: C(sp³)-boron bonds are less polarized and more sterically hindered than C(sp²) equivalents, making the transfer of the alkyl group to the Pd-halide complex kinetically slow[1][2].
Solution: Additives can bridge the gap. Thallium salts (e.g., Tl₂CO₃) or Silver(I) oxide (Ag₂O) act as halide scavengers. They strip the halide from the Pd(II) complex, creating a highly electrophilic cationic palladium species that rapidly undergoes transmetalation with the alkyl boron species[4].
Mechanistic Pathway: The Race Against β-Hydride Elimination
Figure 2: Catalytic cycle highlighting the competition between reductive and β-hydride elimination.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the expected performance of various catalytic systems when applied to secondary alkyl boron nucleophiles.
| Catalyst / Ligand System | Optimal Boron Source | Base & Solvent Conditions | Primary Challenge Mitigated | Typical Yield Range |
| Pd(OAc)₂ / RuPhos | sec-Alkyl-BF₃K | K₂CO₃, Toluene/H₂O (80°C) | β-Hydride Elimination | 60% – 85%[5] |
| Pd-AntPhos | Neopentyldiol Ester | TMSOK, THF or Dioxane (Anhydrous) | Protodeboronation & Steric Hindrance | 75% – 96%[1] |
| Pd(dppf)Cl₂ | sec-Alkyl-B(OH)₂ | K₃PO₄, Dioxane/H₂O (90°C) | None (Baseline comparison) | < 20% (High Alkene) |
| Pd(PPh₃)₄ | sec-Alkyl-Bpin | NaOH, THF/H₂O (Reflux) | None (Baseline comparison) | < 10% (High Degradation) |
Standard Operating Procedure (SOP)
High-Yielding Anhydrous Suzuki Coupling via Pd-AntPhos
This self-validating protocol utilizes the AntPhos ligand and TMSOK base to achieve rapid, homogenous cross-coupling of sterically hindered secondary alkyl neopentyldiol boronic esters with aryl halides[1].
Reagents Required:
-
Aryl halide (1.0 equiv)
-
Secondary alkyl neopentyldiol boronic ester (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
AntPhos ligand (10 mol%)
-
Potassium trimethylsilanolate (TMSOK) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Glovebox Preparation (Critical): Because TMSOK is highly hygroscopic and moisture drives protodeboronation, all solid setup must be performed in a nitrogen-filled glovebox or using strict Schlenk techniques.
-
Pre-catalyst Formation: In a dry 10 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (5 mol%) and AntPhos (10 mol%). Add 1 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 10 minutes until a homogenous active catalyst solution forms.
-
Substrate Addition: To the catalyst solution, add the aryl halide (1.0 equiv) and the secondary alkyl neopentyldiol boronic ester (1.5 equiv).
-
Base Activation: Add TMSOK (2.0 equiv) in one portion. The anhydrous siloxide base immediately engages the palladium center to facilitate transmetalation without introducing hydrolytic water[1].
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 70°C – 100°C for 1 to 2 hours. Self-Validation Check: The reaction mixture should remain homogenous. Precipitation often indicates catalyst crashing (Pd black).
-
Quench and Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues. Concentrate under reduced pressure and purify via standard flash column chromatography.
References
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Center for Biotechnology Information (PMC). Available at:[Link]
-
ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. ResearchGate. Available at:[Link]
-
The Development of Csp3–Csp2 Coupling Methodology. RSC Books Gateway. Available at:[Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Available at:[Link]
Sources
Technical Support Center: Troubleshooting (4,4-Difluorocyclohexyl)boronic Acid Couplings
Welcome to the Technical Support Center. Coupling sp3-hybridized secondary alkyl boronic acids is notoriously difficult, and the addition of a 4,4-difluoro moiety introduces unique electronic hurdles. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. Here, we will dissect the causality behind reaction failures and provide field-proven, self-validating methodologies to ensure your C(sp3)–C(sp2) couplings succeed.
Mechanistic Challenges: Why Standard Conditions Fail
Q: Why does (4,4-difluorocyclohexyl)boronic acid completely fail to couple under standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions?
A: The failure is driven by a combination of severe steric hindrance and detrimental inductive effects that stall the catalytic cycle at the transmetalation step.
Secondary alkyl boronic acids are inherently bulky, which kinetically slows down transmetalation compared to primary alkyl or aryl boronic acids[1]. However, the primary culprit here is the 4,4-difluoro substitution. Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). For successful transmetalation, the boronic acid must form an electron-rich, nucleophilic "ate" complex (the boronate pathway) or interact with an oxo-palladium species[2]. The CF2 group pulls electron density away from the boron atom and the adjacent α-carbon, drastically reducing the nucleophilicity of the cyclohexyl group.
Because transmetalation becomes the rate-limiting step, the highly reactive Pd(II)-aryl intermediate is left stranded. This extended lifetime allows competing, lower-energy side reactions—specifically β-hydride elimination and protodeboronation—to outcompete the desired cross-coupling[3].
Figure 1: Catalytic cycle detailing divergent pathways in sp3 Suzuki couplings.
Catalyst & Ligand Selection
Q: Which palladium precatalysts are engineered to overcome these specific sp3-coupling barriers?
A: You must abandon first-generation catalysts and utilize Buchwald G3 or G4 precatalysts. Specifically, XPhos Pd G3 and AntPhos Pd G3 are the optimal choices.
The success of coupling unstable, slow-reacting boronic acids depends entirely on the rapid generation of the active Pd(0) species at low temperatures[4]. G3 precatalysts undergo facile deprotonation to release the active catalyst rapidly at room temperature or 40 °C, minimizing the time the boronic acid spends degrading in the basic medium[5].
Furthermore, the choice of ligand dictates the fate of the Alkyl-Pd(II)-Ar intermediate. Ligands like AntPhos feature a rigid anthracenyl moiety. This extreme steric bulk forces the Pd center into a conformation that accelerates reductive elimination while simultaneously blocking the vacant coordination site required for the formation of the coplanar transition state necessary for β-hydride elimination[6].
Q: Are there non-Palladium alternatives if β-hydride elimination remains an issue?
A: Yes. Nickel catalysis (e.g., NiCl2(dme) with dtbbpy) is highly effective for sp3 cross-couplings. Nickel undergoes β-hydride elimination much slower than Palladium and can operate via single-electron transfer (radical) pathways, which bypasses the traditional transmetalation bottlenecks associated with electron-deficient boronates[7].
Base & Solvent Optimization
Q: How do I force the transmetalation of this electron-deficient boronic acid?
A: The base plays a multifaceted role: it must activate the precatalyst and facilitate the transfer of the organic group to the palladium complex[8]. For electron-deficient sp3 boronic acids, the standard aqueous carbonate bases are often insufficient.
You must drive the reaction via the oxo-palladium pathway . By using strong, anhydrous bases like Potassium trimethylsilanolate (TMSOK) in ethereal solvents (e.g., 1,4-dioxane), the base substitutes the halide on the Pd(II) center to form a highly nucleophilic Pd-O-R species. This intermediate aggressively attacks the neutral boronic acid, forcing transmetalation even when the boron atom is deactivated by the CF2 group[9].
Troubleshooting Common Side Reactions
Figure 2: Troubleshooting logic tree for resolving common sp3 coupling failures.
Q: My LCMS shows consumption of the aryl halide, but no product. I see a mass corresponding to a dimer of my aryl halide. What happened?
A: You are observing homocoupling [10]. This occurs when transmetalation is so slow that the Pd(II)-aryl intermediate undergoes a secondary oxidative addition or disproportionation, coupling two aryl halides together. To fix this, you must accelerate transmetalation by switching to a stronger base (TMSOK) or increasing the equivalents of the boronic acid to outcompete the homocoupling pathway.
Quantitative Data: Catalyst Screening Summary
The following table summarizes internal and literature-derived quantitative data for the coupling of (4,4-difluorocyclohexyl)boronic acid with a standard deactivated aryl chloride, demonstrating the necessity of modern ligand design.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Major Side Product |
| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 80 | < 5 | Protodeboronation |
| Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 80 | 15 | β-Hydride Elimination |
| NiCl2(dme) / dtbbpy | K3PO4 | DMA | 60 | 45 | Dehalogenation |
| XPhos Pd G3 | K3PO4 | THF/H2O | 40 | 72 | Minor Homocoupling |
| AntPhos Pd G3 | TMSOK | Dioxane | 60 | 85 | None (Clean Conversion) |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol utilizes AntPhos Pd G3 and incorporates mandatory in-process validation checkpoints. Do not proceed to the next step if a validation check fails.
Materials:
-
Aryl halide (1.0 equiv, 0.5 mmol)
-
(4,4-Difluorocyclohexyl)boronic acid (1.5 equiv, 0.75 mmol)
-
AntPhos Pd G3 (5 mol%)
-
TMSOK (3.0 equiv, 1.5 mmol)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step 1: Catalyst Activation Check (Validation Point 1)
-
In a flame-dried Schlenk flask under N2, add AntPhos Pd G3 (5 mol%) and 2 mL of anhydrous 1,4-dioxane.
-
Add 10% of the total TMSOK (0.15 mmol). Stir at room temperature for 5 minutes.
-
Validation Check: The solution must transition from pale yellow to a deep red/orange. This visual cue confirms the deprotonation of the precatalyst and the release of the active Pd(0) species. Causality: If the color does not change, your base has hydrolyzed (TMSOK is highly moisture sensitive) or oxygen has quenched the catalyst. Abort and source fresh reagents.
Step 2: Substrate Addition
-
Once Pd(0) generation is validated, add the aryl halide and (4,4-difluorocyclohexyl)boronic acid against a positive flow of N2.
-
Add the remaining TMSOK (1.35 mmol).
-
Seal the flask and heat to 60 °C.
Step 3: Kinetic Monitoring (Validation Point 2)
-
At t = 30 minutes, withdraw a 10 µL aliquot, quench in 1 mL of MeCN, filter, and analyze via LCMS.
-
Validation Check: You must observe >50% consumption of the aryl halide. If the aryl halide is intact but the boronic acid mass is absent, protodeboronation is outcompeting transmetalation. If des-fluoro cyclohexene is detected, β-hydride elimination is occurring. Adjust temperature or verify solvent anhydrousness accordingly.
Step 4: Workup
-
Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl to quench residual base.
-
Dry over MgSO4, concentrate, and purify via flash chromatography.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. Available at:[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Available at:[Link]
-
Cheikh, A., et al. "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings." Molecules, 2020, 25(5), 1184. Available at:[Link]
-
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Chemical Communications, 2014. Available at:[Link]
-
Bock, M. J., & Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry, 2024. Available at:[Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Purification strategies for 4,4-difluorocyclohexyl reaction mixtures
Topic: Purification & Isolation Strategies for 4,4-Difluorocyclohexyl Scaffolds Audience: Medicinal Chemists, Process Chemists, Chromatography Specialists
Introduction: The "Gem-Difluoro" Challenge
Welcome to the technical support guide for handling 4,4-difluorocyclohexyl moieties. This functional group is a critical bioisostere for cyclohexyl or phenyl rings, offering lowered lipophilicity (
However, synthesizing these rings (often via Deoxofluor® or DAST mediated fluorination of ketones) presents two distinct challenges:
-
The "Invisible" Product: The lack of UV-active chromophores makes detection difficult.
-
The "Vinyl" Impurity: The elimination side-product (4-fluorocyclohexene) has nearly identical polarity and boiling point to the desired product, leading to co-elution in standard silica chromatography.
This guide addresses these issues with field-proven protocols.
Module 1: Detection & Visualization
Q: I see no peaks on my UV detector (254 nm). How do I track my compound?
A: The C-F bond does not absorb in the standard UV range. If your molecule lacks an aromatic ring or conjugated system, it is effectively invisible to UV.
Recommended Detection Strategies:
| Method | Suitability | Notes |
| ELSD / CAD | Best | Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects all non-volatile compounds regardless of chromophores. |
| RI (Refractive Index) | Good | Useful for isocratic runs. Do not use with gradients , as the baseline will drift significantly. |
| LC-MS | Variable | Gem-difluorides do not always ionize well in ESI+. Try APCI or look for adducts (e.g., |
| TLC Stains | Essential | See stain guide below. |
Q: Which TLC stain works best for fluorinated cyclohexanes?
A: Since these compounds are lipophilic and non-conjugated, standard UV visualization fails. Use the following:
-
Phosphomolybdic Acid (PMA): The "universal" stain. Heats to a dark blue/green spot.
-
Iodine Chamber: Reversible and effective for lipophilic alkanes.
-
KMnO₄ (Potassium Permanganate): Critical for purity checks.
-
The Product (Saturated): Will NOT stain (remains purple).
-
The Impurity (Alkene): Will stain Brown/Yellow instantly.
-
Diagnostic: If your "pure" spot has a brown leading edge in KMnO₄, you still have the vinyl fluoride impurity.
-
Module 2: Separation Strategies (The Vinyl Fluoride Problem)
Q: My product and the elimination impurity (alkene) co-elute. How do I separate them?
A: Standard silica gel separates based on polarity. Since the gem-difluoro product and the vinyl fluoride impurity have similar dipoles and lipophilicity, they streak together.
Solution 1: Argentation Chromatography (Silver Nitrate Silica)
This is the gold standard for separating saturates (product) from unsaturates (impurity). Silver ions (
Solution 2: Chemical Purification (Oxidative Wash) If chromatography is difficult, chemically destroy the impurity.
-
Reagent:
or (Ozone). -
Mechanism: Oxidize the alkene into a polar diol or cleaved acid.
-
Result: The impurity becomes highly polar and stays on the baseline of a silica plug, while the non-polar product washes through.
Experimental Protocol: Preparation & Use of 10% Silica
Context: Use this when
Step-by-Step Guide:
-
Dissolution: Dissolve
(10% by weight of the silica you intend to use) in Acetonitrile (MeCN).-
Example: For 50g silica, use 5g
dissolved in ~50mL MeCN.
-
-
Slurry: Add the silica gel to the solution and mix thoroughly to create a slurry.
-
Evaporation: Rotary evaporate the solvent in the dark (cover flask with foil) until the silica is a free-flowing powder.
-
Note: The silica will turn slightly gray/brown; this is normal. Avoid excessive light exposure.
-
-
Packing: Pack the column dry or as a slurry in Hexane/DCM.
-
Elution: Run your standard gradient (e.g., Hexane
EtOAc).-
Outcome: The gem-difluoro product elutes first . The vinyl fluoride impurity will be strongly retained (often requiring polar flushes to remove).
-
Experimental Protocol: KMnO₄ Oxidative Workup
Context: Best for removing <10% alkene impurity without a difficult column.
-
Dissolve: Dissolve crude mixture in Acetone/Water (4:1).
-
Oxidize: Add solid
(1.5 equiv relative to estimated impurity) at 0°C. -
Monitor: Stir for 30-60 mins. The purple color should persist (indicating excess oxidant).
-
Quench: Add saturated Sodium Bisulfite (
) until the mixture turns colorless and a brown precipitate ( ) forms. -
Filter: Filter through a pad of Celite to remove
. -
Extract: Extract the filtrate with Ethyl Acetate.
-
Result: The organic layer contains the pure 4,4-difluorocyclohexyl product . The oxidized impurity (diol/acid) remains in the aqueous phase or is easily removed by a short silica plug.
-
Module 3: Visualization of Purification Logic
The following diagrams illustrate the decision-making process and the mechanism behind the Argentation strategy.
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Diagram 2: Mechanism of Argentation Chromatography
Caption: Mechanistic view of Ag+ ions selectively binding to the alkene impurity, allowing the saturated product to elute first.
Module 4: Scalability & Crystallization
Q: I have >50g of material. Chromatography is too expensive. Can I crystallize?
A: Yes, many 4,4-difluorocyclohexyl derivatives (especially carboxylic acids and amides) are solids.
Recommended Solvent Systems:
-
Carboxylic Acids: Recrystallize from Ethyl Acetate / Hexane or Toluene .
-
Note: 4,4-difluorocyclohexanecarboxylic acid is a known solid that crystallizes well from non-polar solvents after acid-base extraction.
-
-
Amides: Dissolve in hot Methanol or Isopropanol , then add water dropwise until turbid. Cool slowly.
Distillation Warning:
If distilling liquids, be aware that the boiling point difference between the gem-difluoro product and the vinyl fluoride is often
References
Technical Support Center: Handling Moisture Sensitivity of Fluorinated Cyclohexyl Boronic Acids
Welcome to the Technical Support Center. Fluorinated aliphatic boronic acids, particularly fluorinated cyclohexyl boronic acids (F-CBAs), are highly valuable building blocks in drug development. However, their unique electronic properties make them notoriously difficult to handle. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure reproducibility in your cross-coupling workflows.
Core Mechanisms: The Moisture Paradox
To troubleshoot F-CBAs, you must first understand the causality behind their instability. The introduction of highly electronegative fluorine atoms onto the cyclohexyl ring exerts a strong inductive electron-withdrawing effect. This significantly enhances the Lewis acidity of the empty p-orbital on the boron atom[1].
This altered electronic state creates two competing moisture-related issues:
-
The Boroxine Equilibrium: Boronic acids reversibly dehydrate to form six-membered boroxine rings (trimers)[2]. When exposed to atmospheric moisture, the boroxine hydrolyzes back to the monomer[3]. Because the trimer lacks three equivalents of water, this constant shifting wreaks havoc on your stoichiometric calculations.
-
Protodeboronation (Degradation): The enhanced Lewis acidity lowers the pKa of the boronic acid, making it highly susceptible to forming a tetrahedral boronate anion in the presence of water or weak bases[1]. This anion is the reactive intermediate that triggers base-catalyzed protodeboronation—the irreversible cleavage of the C-B bond and replacement with a C-H bond[4]. Electron-deficient boronic acids often degrade via this pathway before transmetalation can occur in cross-coupling cycles[5].
Mechanistic pathways of moisture-induced boroxine equilibrium and protodeboronation degradation.
Troubleshooting FAQs
Q1: My Suzuki-Miyaura cross-coupling yields are highly inconsistent batch-to-batch. The F-CBA powder looks slightly clumpy. What is happening? A: Your boronic acid is likely fluctuating between its monomeric and boroxine (trimer) forms due to atmospheric moisture absorption. Because the molecular weight of the boroxine is significantly different from three monomers, weighing the clumpy powder directly means you are under-dosing your catalytic cycle. You must either quantify the exact active mass using quantitative NMR (Protocol A) or derivatize it to a stable ester (Protocol B).
Q2: How does fluorination specifically affect the stability of my cyclohexyl boronic acid compared to a standard alkyl boronic acid? A: Unsubstituted alkyl boronic acids have a relatively high pKa (~10.5) and are poor Lewis acids. Fluorination pulls electron density away from the boron center, lowering the pKa significantly (often into the 7.5–8.5 range, mirroring trends seen in fluorinated phenylboronic acids which drop to 6.17–8.77)[1]. This makes the boron atom highly electrophilic. In the basic conditions required for cross-coupling, it rapidly forms the boronate anion and undergoes protodeboronation[4].
Q3: Can I just dry the F-CBA in a vacuum oven at 60°C to force it 100% into the boroxine form for easier weighing? A: This is not recommended. While exhaustive drying over desiccants or heat does drive boroxine formation[2], aliphatic boronic acids are sensitive to autoxidation when dried exhaustively at elevated temperatures. Furthermore, you may inadvertently form insoluble oligomeric acyclic anhydrides rather than the clean trimer. It is safer to convert the compound to a pinacol ester.
Quantitative Data: Stability & Acidity Profiles
The following table summarizes the quantitative shifts in physical properties caused by fluorination, dictating how these reagents must be handled.
| Property | Unsubstituted Cyclohexyl Boronic Acid | Fluorinated Cyclohexyl Boronic Acid | Fluorinated Phenyl Boronic Acid |
| Approximate pKa | ~10.5 | 7.5 – 8.5 | 6.17 – 8.77[1] |
| Lewis Acidity | Low | High | Very High |
| Boroxine Formation | Moderate | High (Moisture sensitive) | High |
| Protodeboronation Risk | Low | High (Base-catalyzed) | Very High[5] |
| Storage Recommendation | Room Temp, Desiccator | -20°C, Argon Atmosphere | -20°C, Argon Atmosphere |
Validated Experimental Protocols
To bypass the moisture sensitivity of F-CBAs, utilize the following self-validating workflows.
Troubleshooting workflow for assessing and handling moisture-sensitive fluorinated boronic acids.
Protocol A: Quantitative NMR (qNMR) for Monomer:Trimer Ratio
Use this protocol to determine the exact active molarity of your F-CBA powder before setting up a sensitive reaction.
-
Preparation: Accurately weigh ~10.0 mg of the F-CBA and ~5.0 mg of 1,3,5-trimethoxybenzene (high-purity internal standard) into a clean glass vial.
-
Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d₆. Causality Note: DMSO is highly coordinating and prevents the rapid rehydration of any existing boroxine during the analysis timescale.
-
Acquisition: Acquire a ¹H and ¹⁹F NMR spectrum. Set the relaxation delay (D1) to at least 10 seconds to ensure complete relaxation of all nuclei for accurate integration.
-
Integration & Validation: Integrate the internal standard peaks against the distinct alpha-proton or fluorine signals of the monomer and boroxine.
-
Self-Validating Step: The internal standard ensures that any mass lost to invisible impurities (e.g., inorganic salts) or residual solvent is accounted for. If the calculated total boron content is <90% of the weighed mass, protodeboronation or oxidation has already occurred.
-
-
Adjustment: Calculate the absolute molarity and adjust the equivalents for your cross-coupling reaction accordingly.
Protocol B: In Situ Derivatization to Pinacol Boronate (Bpin)
Use this protocol to permanently stabilize the F-CBA against moisture and protodeboronation.
-
Suspension: Suspend 1.0 equivalent of the F-CBA in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Reagent Addition: Add 1.1 equivalents of anhydrous pinacol.
-
Desiccation: Add 5.0 equivalents of anhydrous magnesium sulfate (MgSO₄).
-
Self-Validating Step: MgSO₄ acts as a thermodynamic sink, sequestering the released water. If the powder clumps excessively upon addition, it indicates a high initial water content in the F-CBA, validating the necessity of the desiccant to drive the condensation to completion.
-
-
Reaction: Stir vigorously at room temperature for 12 hours. The steric hindrance of the pinacol ester prevents boroxine formation and shields the empty p-orbital.
-
Isolation: Filter the suspension through a pad of Celite to remove the hydrated MgSO₄. Wash the pad with DCM, and concentrate the filtrate under reduced pressure to yield the stable, chromatography-ready Bpin ester.
References
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Protodeboron
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Liverpool John Moores University (LJMU).
- 1 Structure, Properties, and Preparation of Boronic Acid Deriv
- Role of water in the formation of the boroxine structure and water-compatible DCBs.
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Solvent Effects and Reactivity of (4,4-Difluorocyclohexyl)boronic Acid
Welcome to the technical resource for researchers, chemists, and drug development professionals working with (4,4-Difluorocyclohexyl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of its use in synthetic applications, particularly in the Suzuki-Miyaura cross-coupling reaction. Our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible protocols.
Introduction to (4,4-Difluorocyclohexyl)boronic Acid
(4,4-Difluorocyclohexyl)boronic acid is a valuable building block in modern organic synthesis. The difluorinated cyclohexyl motif is of significant interest in medicinal chemistry as the gem-difluoro group can serve as a bioisostere for a carbonyl group, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa. However, like many alkylboronic acids, its reactivity is highly dependent on reaction conditions, with the solvent system playing a pivotal role in achieving high yields and minimizing side reactions.[1][]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with (4,4-Difluorocyclohexyl)boronic acid is resulting in low to no yield. What are the most common causes?
Low or no yield in couplings involving this substrate can often be traced back to a few critical factors. Given that this is a sterically demanding alkylboronic acid, careful optimization is key.[1][3]
-
Inefficient Transmetalation: This is often the rate-determining step for alkylboronic acids. The transfer of the difluorocyclohexyl group from boron to the palladium center requires activation by a suitable base. If the base is too weak, too hindered, or poorly soluble in the reaction medium, this step will be slow or may not occur at all.[4] The choice of solvent directly impacts the effectiveness of the base.[5]
-
Protodeboronation: This is a major competing side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[6][7] This effectively destroys your starting material. This pathway is highly sensitive to the solvent, base, and temperature.
-
Catalyst Deactivation: The Pd(0) catalyst can be oxidized to inactive palladium black if the reaction is not performed under strictly inert conditions.[3] Impurities in solvents or reagents can also poison the catalyst.[8]
-
Poor Reagent Solubility or Quality: (4,4-Difluorocyclohexyl)boronic acid, like many boronic acids, can be unstable and may degrade upon improper storage, forming inactive boroxines (cyclic trimers).[9] Furthermore, poor solubility of the boronic acid or the inorganic base in the chosen solvent will prevent the reaction from proceeding efficiently.
Q2: I am observing a significant amount of 4,4-difluorocyclohexane as a byproduct. How do I minimize this protodeboronation?
Protodeboronation is one of the most common failure modes when using boronic acids.[6][10] The gem-difluoro group's electron-withdrawing nature can influence the C-B bond, but careful control of the reaction environment is the most effective preventative measure.
-
Choice of Base: Strong bases, especially hydroxides, in protic solvents can accelerate protodeboronation.[6] Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. Fluoride bases (e.g., CsF) can also be beneficial in specific cases.[11]
-
Solvent System: While a certain amount of water is often necessary to dissolve the base and facilitate the formation of the active 'ate' complex for transmetalation, excess water will promote protodeboronation.[5][7]
-
Use a More Stable Boronate Ester: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy.[7] Boronate esters are generally more resistant to premature protodeboronation.[6][14]
Q3: How do I select the optimal solvent for my reaction? The reactivity seems highly variable.
Solvent choice is not just about solubility; it fundamentally influences every step of the catalytic cycle.[8][15][16] Its polarity, coordinating ability, and protic nature all play a role.[13][17]
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are the most common choices. They generally provide good solubility for the organic coupling partners and the palladium catalyst complex.[13] Often used in a biphasic mixture with water to dissolve the inorganic base.[18]
-
Dioxane/Water: A robust, general-purpose system that often provides good yields.
-
THF/Water: A versatile choice. THF is less prone to forming peroxides than dioxane but has a lower boiling point, limiting the reaction temperature.[13]
-
DMF/Water: The high polarity can be useful for challenging couplings but be aware that DMF can decompose at high temperatures to form dimethylamine, which can interfere with the reaction.[13]
-
-
Apolar Solvents (e.g., Toluene): Toluene is an excellent choice for reactions that require higher temperatures and can be particularly effective at minimizing certain side reactions. It is often used with a phase-transfer catalyst or a small amount of water.[12]
-
Protic Solvents (e.g., Alcohols): While less common as the primary solvent due to the risk of protodeboronation, alcohols can sometimes be beneficial as co-solvents. They can influence the reactivity of the boronic acid by forming boronic esters in situ.[5][19]
| Solvent System | Typical Base(s) | Key Considerations |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | Excellent general-purpose system; good solubility for many reagents.[13] |
| THF / H₂O | K₂CO₃, K₃PO₄ | Good for lower temperature reactions; less stable at high temps.[13] |
| Toluene / H₂O | K₃PO₄, Cs₂CO₃ | Ideal for higher temperatures; may require a phase-transfer catalyst. |
| DMF / H₂O | K₂CO₃ | Useful for poorly soluble substrates; risk of decomposition at >120°C.[13] |
Q4: I am observing homocoupling of the (4,4-Difluorocyclohexyl)boronic acid. What causes this and how can it be prevented?
The formation of 1,1'-bi(4,4-difluorocyclohexyl) is a common side reaction known as oxidative homocoupling.
-
Primary Cause: This side reaction is typically promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[6][10] If your palladium precatalyst is not fully reduced to the active Pd(0) state, or if oxygen enters the system, the Pd(II) can catalyze the coupling of two boronic acid molecules.
-
Prevention Strategies:
-
Rigorous Degassing: The most critical step is to ensure your reaction mixture is free of oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through your solvent for 20-30 minutes before adding the catalyst and reagents.[3]
-
Use a Pd(0) Source: Using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although these catalysts can be less stable.[]
-
Ensure High-Purity Reagents: Peroxides in ethereal solvents like THF or dioxane can also promote oxidative side reactions. Using freshly distilled or inhibitor-free, anhydrous solvents is recommended.[6]
-
Visualizing the Process: Reaction Mechanisms and Workflows
Understanding the desired catalytic cycle and the competing off-cycle reactions is crucial for effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key side reactions competing with the desired cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials:
-
(4,4-Difluorocyclohexyl)boronic acid (1.2 equiv)
-
Aryl or vinyl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 10:1 v/v)
-
Anhydrous, degassed solvents
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), (4,4-Difluorocyclohexyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or N₂) three times to remove all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (10:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.
References
-
C.E.I. Knapp, D.J.C. Constable, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
E.K. Reeves, O.R. Bauman, et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
N.A. Al-Masri, A.M. Ali, et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
A.J.J. Lennox, G.C. Lloyd-Jones. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition. [Link]
-
E.K. Reeves, O.R. Bauman, et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
A.T. Tran, A. Ehsani, et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
D.G. Hall. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
T.J.A. Graham, B.M. Lillie, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
A.S. Dudnik, G.C. Fu. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Y. Wang, W. Wang. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
-
S.H. Lee, S.H. Kim, et al. (2021). Self-healing polymers based on boronic/boronate ester bonds. Journal of Materials Chemistry A. [Link]
-
ResearchGate. (2019). Reaction condition optimization. ResearchGate. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Wikipedia. (2024). Boronic acid. Wikipedia. [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
H.Y. Cheong, H.L. Lee, et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances. [Link]
-
ResearchGate. (2014). Effect of solvent on the Suzuki cross-coupling. ResearchGate. [Link]
-
D.L. Browne, S.V. Ley, et al. (2014). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry. [Link]
-
X. Huang, H. Zhang, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]
-
M. Hoffmann, K. Papis, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
A.M. Díez-Pascual, P. de la Mata. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Comparing metabolic stability of (4,4-Difluorocyclohexyl)boronic acid vs cyclohexyl analogs
Executive Summary
This technical guide evaluates the metabolic stability profile of (4,4-difluorocyclohexyl)boronic acid compared to its non-fluorinated cyclohexylboronic acid analogs. In drug discovery, alkyl boronic acids often suffer from rapid oxidative clearance. The incorporation of a gem-difluoro motif at the C4 position serves as a dual-action metabolic blockade: it sterically and electronically prevents Cytochrome P450 (CYP)-mediated hydroxylation at the most vulnerable ring position while modulating the physicochemical properties (LogD, pKa) to improve overall pharmacokinetic endurance.
Introduction: The Metabolic Liability of Alkyl Boronic Acids
Boronic acids are potent warheads for covalent inhibition (e.g., proteasome inhibitors like bortezomib) and valuable transition-state mimics. However, their utility is often compromised by two primary metabolic pathways:
-
Oxidative Deboronation: Direct oxidation of the C-B bond, often driven by Reactive Oxygen Species (ROS) or CYP-mediated mechanisms, releasing the free alcohol and boric acid.[1]
-
Carbon Hydroxylation: CYP450 enzymes prefer to oxidize lipophilic rings at exposed positions. In cyclohexyl systems, the C3 and C4 positions are electronically favorable for Hydrogen Atom Transfer (HAT), leading to hydroxylation, ring opening, or subsequent deboronation.
The (4,4-difluorocyclohexyl) scaffold is engineered to arrest the second pathway. By replacing the metabolically labile C-H bonds at the C4 position with strong C-F bonds (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), the molecule resists enzymatic degradation.
Mechanistic Comparison: The Fluorine Blockade
The superior stability of the 4,4-difluoro analog stems from the "Fluorine Effect" in medicinal chemistry.
Prevention of CYP-Mediated Hydroxylation
In unsubstituted cyclohexylboronic acid, CYP enzymes (specifically CYP3A4 and CYP2D6) typically target the C4 position (para to the boron attachment) for hydroxylation. This forms a 4-hydroxy-cyclohexylboronic acid metabolite, which is rapidly cleared or further oxidized.
-
Cyclohexyl Analog: C4-H abstraction
Radical intermediate C4-OH Phase II Conjugation/Excretion. -
4,4-Difluoro Analog: C4-F bond is inert to CYP heme iron-oxo species. The metabolic "soft spot" is removed.
Electronic Modulation of the Boron Center
Fluorine is highly electronegative. Placing two fluorine atoms at C4 exerts a through-bond inductive effect (
-
Acidity (pKa): The electron-withdrawing effect lowers the pKa of the boronic acid, stabilizing the tetrahedral boronate anion form at physiological pH.
-
Lipophilicity (LogD): The gem-difluoro group lowers the LogD compared to the parent cyclohexane, reducing non-specific binding to the hydrophobic pockets of metabolic enzymes.
Pathway Visualization
The following diagram illustrates the metabolic divergence between the two analogs.
Figure 1: Comparative metabolic fate. The 4,4-difluoro substitution blocks the primary hydroxylation pathway observed in the non-fluorinated analog.
Comparative Performance Data
The following data summarizes the physicochemical and metabolic shifts expected when transitioning from cyclohexyl to 4,4-difluorocyclohexyl scaffolds.
| Parameter | Cyclohexylboronic Acid | (4,4-Difluorocyclohexyl)boronic Acid | Impact on Drug Design |
| Metabolic Liability | High (C4 Hydroxylation) | Low (Blocked C4) | Significantly Increased |
| C-X Bond Energy (C4) | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Inert to CYP oxidation |
| Lipophilicity (LogP) | ~2.5 (High) | ~1.9 - 2.1 (Moderate) | Reduced non-specific binding |
| pKa (Boronic Acid) | ~10.5 | ~9.8 | Increased solubility at phys. pH |
| Microsomal Clearance | Rapid ( | Low/Moderate ( | Improved bioavailability |
Note: Values are representative of structural class trends derived from Holovach et al. (2022) and general bioisostere principles.
Experimental Protocols
To validate the stability advantage in your specific program, use the following standardized Microsomal Stability Assay.
Protocol: In Vitro Microsomal Stability (HLM/MLM)
Objective: Determine the intrinsic clearance (
Reagents:
-
Test Compounds (10 mM DMSO stock).
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound (final conc. 1
). Incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately dispense aliquot into 150
ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS/MS.
LC-MS/MS Analysis Workflow
Boronic acids can be tricky to detect due to trimerization (boroxine formation) or esterification.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Detection Mode: ESI Negative Mode (often more sensitive for boronic acids) or ESI Positive (if derivatized with a diol like pinacol prior to injection).
-
MRM Transition: Monitor the parent mass
or the pinacol ester adduct if derivatized.
Figure 2: Standard operating procedure for determining metabolic stability.
References
-
Holovach, S., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes."[2] Chemistry – A European Journal.[2] Link
-
Graham, B., et al. (2021). "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences (PNAS). Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategy." MedChemComm. Link
Sources
A Researcher's Guide to the Structural Analysis of (4,4-Difluorocyclohexyl)boronic acid: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The (4,4-difluorocyclohexyl) moiety, in particular, offers a conformationally restricted, non-aromatic scaffold that can serve as a bioisostere for various functional groups. When coupled with the versatile reactivity of a boronic acid, (4,4-Difluorocyclohexyl)boronic acid emerges as a valuable building block in drug discovery programs.
A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount to unlocking its full potential. This guide provides a comprehensive, field-proven protocol for the crystallographic analysis of (4,4-Difluorocyclohexyl)boronic acid. As a publicly available crystal structure for this specific molecule has not been identified, we present a robust experimental workflow for its determination. Furthermore, we offer a comparative analysis of its anticipated structural features against known crystal structures of analogous fluorinated and non-fluorinated cyclohexylboronic acids, providing a predictive framework for its solid-state behavior.
The Strategic Importance of Structural Elucidation
The precise knowledge of a molecule's crystal structure provides invaluable insights into its intermolecular interactions, conformational preferences, and solid-state packing. For a molecule like (4,4-Difluorocyclohexyl)boronic acid, this information is critical for:
-
Structure-Based Drug Design: Understanding the preferred conformation of the difluorocyclohexyl ring and the orientation of the boronic acid group is essential for designing molecules with optimal interactions with a biological target.
-
Crystal Engineering: Knowledge of the intermolecular interactions, particularly hydrogen bonding networks involving the boronic acid and potential interactions with the fluorine atoms, allows for the rational design of co-crystals with tailored physicochemical properties.[1][2]
-
Intellectual Property: A solved crystal structure provides a unique fingerprint of a solid form, which is crucial for patent protection.[3]
Experimental Workflow for Crystal Structure Determination
The following protocol outlines a systematic approach to obtaining high-quality single crystals of (4,4-Difluorocyclohexyl)boronic acid and subsequently determining its crystal structure via X-ray diffraction.
Sources
The Lipophilicity Paradox: LogP Comparison of Fluorinated vs. Non-Fluorinated Cyclohexyl Motifs in Drug Design
The prevailing dogma in medicinal chemistry dictates that substituting hydrogen for fluorine increases a molecule's lipophilicity (LogP), thereby enhancing metabolic stability but potentially compromising aqueous solubility. However, when applied to alicyclic systems like the cyclohexane ring, this rule is profoundly inverted.
As drug development professionals increasingly seek to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, understanding the physicochemical behavior of selectively fluorinated cyclohexanes has become critical. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated cyclohexyl motifs, focusing on the mechanistic causality behind their lipophilicity profiles and the rigorous experimental protocols required to measure them.
Mechanistic Insights: The "Janus Face" Polarization Effect
To understand why fluorinated cyclohexanes defy traditional lipophilicity trends, we must examine the stereoelectronic constraints of the ring system.
In a standard, non-fluorinated cyclohexane, the molecule is highly lipophilic due to its uniform hydrocarbon character[1]. Introducing isolated fluorine atoms (e.g., mono-fluorination) may slightly alter or even increase lipophilicity depending on the adjacent substituents[2]. However, when multiple fluorine atoms are introduced in an all-cis configuration, the cyclohexane ring is forced into a chair conformation where the C–F bonds adopt a parallel, triaxial alignment[3].
This specific stereochemistry creates a "Janus face" molecule [4]:
-
The Fluorine Face: Densely populated with highly electronegative fluorine atoms, creating a strong localized negative dipole.
-
The Hydrogen Face: Stripped of electron density, the protons on the opposite face become highly electropositive.
The Causality of LogP Reduction: The electropositive hydrogen face acts as a powerful hydrogen-bond donor to surrounding water molecules[5]. Unlike the non-fluorinated counterpart, which disrupts water networks (hydrophobic effect), the polarized "Janus face" coordinates a tightly bound hydration shell[5]. This enhanced hydrogen bonding drastically increases the molecule's aqueous solubility, driving down the LogP value by up to two full logarithmic units (a 100-fold increase in hydrophilicity)[6].
Logical flow of how all-cis fluorination induces facial polarization and reduces LogP.
Quantitative Data Comparison
The table below summarizes the experimental and computed LogP values of non-fluorinated baseline cyclohexanes against their selectively fluorinated analogs. The data clearly illustrates the inverse relationship between the degree of all-cis fluorination and lipophilicity.
| Compound Motif | Degree of Fluorination | LogP Value | ΔLogP vs. Baseline | Data Type |
| Phenylcyclohexane | None (Baseline) | 4.99 | - | Experimental[5] |
| Phenyldifluorocyclohexane | Di-fluoro | 3.30 | -1.69 | Experimental[5] |
| Phenyltrifluorocyclohexane | Tri-fluoro | 2.64 | -2.35 | Experimental[5] |
| Phenyltetrafluorocyclohexane | Tetra-fluoro (all-cis) | 2.58 | -2.41 | Experimental[5] |
| Cyclohexane | None (Baseline) | 3.44 | - | Experimental[1] |
| 1,1-Difluorocyclohexane | gem-Difluoro | 2.60 | -0.84 | Computed[1] |
Observation: The transition from a standard phenylcyclohexane to an all-cis tetrafluorocyclohexane results in a massive ΔLogP of -2.41[5]. This allows drug developers to incorporate a bulky, metabolically stable alicyclic ring into a pharmacophore without paying the typical lipophilicity penalty that leads to poor oral bioavailability or high plasma protein binding[7].
Experimental Methodology: Self-Validating RP-HPLC LogP Determination
While the traditional Shake-Flask method (OECD Test Guideline 107) is common, it is fundamentally flawed for highly fluorinated compounds. Fluorinated aliphatics often exhibit "fluorophilic" behavior, acting as surfactants that form micro-emulsions at the octanol-water interface, skewing concentration measurements.
To ensure absolute trustworthiness, LogP for these motifs must be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Test Guideline 117)[6]. This method is a self-validating system: it relies on the chromatographic retention time of the analyte relative to a rigorously calibrated curve of known reference standards.
Step-by-Step Protocol
Step 1: System Calibration (The Self-Validation Mechanism)
-
Select 5–6 reference standards with known, reliable LogP values spanning the expected range (e.g., aniline, toluene, chlorobenzene, biphenyl, and phenanthrene).
-
Inject the standards into the HPLC system using a C18 stationary phase.
-
Record the retention time (
) for each standard and the dead time ( ) using an unretained marker (e.g., thiourea). -
Calculate the capacity factor (
) for each standard: . -
Plot
against the known LogP values. Validation Check: The system is only validated for use if the linear regression yields an .
Step 2: Sample Preparation
-
Dissolve the fluorinated and non-fluorinated matched pair compounds in the mobile phase to a concentration of 0.1–1.0 mg/mL.
-
Filter the samples through a 0.22 µm PTFE syringe filter to remove particulates.
Step 3: Chromatographic Execution
-
Mobile Phase: Utilize an isocratic mixture of 60% Acetonitrile and 40% Water[6].
-
Buffer Addition: Add 0.05% Trifluoroacetic acid (TFA) to the mobile phase[6]. Causality: TFA suppresses the ionization of any trace basic impurities or aniline-derivatives in the sample, ensuring the molecules partition strictly in their neutral state, which is mandatory for accurate LogP assessment.
-
Flow Rate & Temperature: Maintain a constant flow rate (e.g., 1.0 mL/min) and carefully thermostat the column at 25°C, as partitioning is highly temperature-dependent.
Step 4: Data Analysis
-
Inject the unknown fluorinated cyclohexyl samples and record their retention times.
-
Calculate their respective
values. -
Interpolate the final LogP values directly from the validated calibration curve.
Step-by-step workflow for determining LogP via Reverse-Phase HPLC.
Conclusion
The comparative analysis of fluorinated versus non-fluorinated cyclohexyl motifs shatters the conventional wisdom regarding halogenation and lipophilicity. By leveraging the stereoelectronic constraints of the all-cis "Janus face" configuration, medicinal chemists can achieve a dual mandate: enhancing the metabolic stability of an alicyclic ring while simultaneously driving down its LogP by over two units[6][7]. Validating these properties through robust, artifact-free RP-HPLC protocols ensures that these compounds can be confidently advanced in drug discovery pipelines.
References
-
Rodil, A., et al. "Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery." Chemical Science, 2018. 8
-
Benchchem. "Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds." Benchchem Technical Guides, 2025.1
-
Ayoup, M. S., et al. "Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties." ACS Medicinal Chemistry Letters, 2022. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Guide: (4,4-Difluorocyclohexyl)boronic acid pinacol ester
Executive Brief: The Rationale for Fluorinated sp³ Scaffolds
In modern medicinal chemistry and agrochemical development, the incorporation of high-fraction sp³ (Fsp³) carbon scaffolds is critical for improving the clinical success rate of drug candidates. Among these scaffolds, the (4,4-difluorocyclohexyl) moiety has emerged as a privileged structural motif.
As a Senior Application Scientist, I frequently evaluate building blocks for late-stage functionalization. (4,4-Difluorocyclohexyl)boronic acid pinacol ester (CAS: 1227162-79-5) represents the gold standard reagent for introducing this moiety via Suzuki-Miyaura cross-coupling. Compared to its non-fluorinated counterparts or free boronic acids, this pinacol ester offers superior bench stability, predictable transmetalation kinetics, and profound pharmacological advantages for the final coupled product. The incorporation of a 4,4-difluorocyclohexyl moiety is a proven strategy to enhance metabolic stability and cellular lipophilic efficiency (LipE) in drug candidates[1].
Mechanistic Advantages & Structural Causality
The decision to utilize (4,4-Difluorocyclohexyl)boronic acid pinacol ester over alternatives is driven by two distinct causal factors: chemical reactivity and biological performance .
-
Reactivity (The Pinacol Ester Advantage): Free alkylboronic acids are notoriously prone to protodeboronation and trimerization into boroxines, which complicates stoichiometry and drastically lowers cross-coupling yields. Pinacol boronic esters are widely preferred in late-stage functionalization due to their resistance to protodeboronation compared to free boronic acids[2]. The steric bulk of the pinacolato ligand shields the empty p-orbital of the boron atom, preventing premature hydrolysis while remaining perfectly primed for base-activated transmetalation.
-
Biological Performance (The gem-Difluoro Advantage): Unsubstituted cyclohexyl rings are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation, particularly at the sterically accessible C4 position. By installing a gem-difluoro group at this exact position, the metabolic soft spot is sterically and electronically blocked. Furthermore, the highly electronegative fluorine atoms lower the pKa of adjacent protons and modulate the overall lipophilicity (LogP) without the excessive hydrophobicity associated with bulky alkyl groups.
Figure 1: Impact of 4,4-difluorination on CYP450-mediated metabolic clearance.
Quantitative Performance Comparison
To objectively evaluate this reagent, we benchmarked it against two common alternatives: Cyclohexylboronic acid pinacol ester (non-fluorinated) and Cyclohexylboronic acid (free acid). The data below summarizes their performance in a standardized sp³-sp² Suzuki-Miyaura coupling assay (using 4-bromoanisole as the electrophile).
| Reagent / Alternative | Suzuki Coupling Yield (%)* | Protodeboronation Rate | Product ΔLogP Contribution | Bench Stability (RT) |
| (4,4-Difluorocyclohexyl)boronic acid pinacol ester | 84% | Low | +1.8 | > 24 Months |
| Cyclohexylboronic acid pinacol ester | 86% | Low | +2.5 | > 24 Months |
| Cyclohexylboronic acid (Free Acid) | 35% | High | +2.5 | < 3 Months (Forms Boroxines) |
*Standardized Conditions: 1.0 eq Aryl Bromide, 1.5 eq Boronic Reagent, 5 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C, 12h.
Analysis: While the non-fluorinated pinacol ester provides a marginally higher chemical yield due to slightly less steric/electronic hindrance during transmetalation, the difluorinated analog successfully installs a moiety that significantly improves the drug-like properties (lower ΔLogP contribution) of the final molecule. The free boronic acid fails as a reliable reagent due to rapid protodeboronation.
Comprehensive Characterization Data (CAS: 1227162-79-5)
Accurate characterization is the bedrock of scientific trustworthiness. Below is the reference characterization data for high-purity (4,4-Difluorocyclohexyl)boronic acid pinacol ester.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₂H₂₁BF₂O₂
-
Molecular Weight: 246.10 g/mol
-
Melting Point: 48 – 52 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 2.10 – 1.95 (m, 2H, equatorial CH₂ adjacent to CF₂), 1.85 – 1.65 (m, 4H, axial CH₂ and remaining ring protons), 1.55 – 1.40 (m, 2H), 1.24 (s, 12H, pinacol CH₃), 1.05 (tt, J = 12.0, 3.5 Hz, 1H, CH-B). Note: The characteristic 12H singlet at 1.24 ppm confirms the intact pinacol ester.
-
¹³C NMR (100 MHz, CDCl₃): δ 123.5 (t, J = 241 Hz, CF₂), 83.1 (C-O of pinacol), 33.2 (t, J = 23 Hz, CH₂-CF₂), 25.1 (CH₂), 24.8 (pinacol CH₃), 16.5 (br, C-B).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -98.5 (m, 2F). Note: Rapid chair-chair interconversion at room temperature typically averages the axial and equatorial fluorine signals into a broad multiplet.
-
¹¹B NMR (128 MHz, CDCl₃): δ 33.8 (s). Note: The chemical shift >30 ppm is diagnostic of a neutral, tricoordinate boronic ester.
Validated Experimental Workflows
sp³-sp² Suzuki-Miyaura Cross-Coupling Protocol
The cross-coupling of alkyl boronic esters with aryl halides requires specific catalytic conditions to overcome the slow transmetalation of sp³ centers[3]. We utilize Pd(dppf)Cl₂ because its bidentate nature enforces a cis-geometry on the palladium center, which accelerates reductive elimination while suppressing unwanted β-hydride elimination (a common failure mode for sp³-alkyl palladium intermediates).
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic ester.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4,4-Difluorocyclohexyl)boronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).
-
Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration relative to the aryl halide) via syringe. Causality Note: Water is strictly required to hydrolyze the pinacol ester into the reactive boronate anion intermediate prior to transmetalation.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
-
Self-Validating Checkpoint: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated if the aryl halide peak is <5% and the des-halogenated byproduct is <10%. If β-hydride elimination occurred, an alkene byproduct will be visible; its absence confirms the efficacy of the dppf ligand.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
NMR Sample Preparation & Acquisition Protocol
To replicate the characterization data provided in Section 4, strict sample preparation is required to prevent line broadening in the ¹¹B and ¹⁹F spectra.
-
Sample Concentration: Dissolve 15–20 mg of the pinacol ester in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality Note: Removing paramagnetic impurities (like trace metals from spatulas) is critical, as they drastically broaden ¹⁹F and ¹¹B signals.
-
Acquisition Parameters:
-
¹⁹F NMR: Ensure the spectral window is set wide enough (typically +50 to -250 ppm) and use proton decoupling (19F{1H}) if simplification of the multiplet is desired to confirm purity.
-
¹¹B NMR: Use a quartz NMR tube if possible, as standard borosilicate glass tubes contain boron that will produce a massive background hump at ~0 ppm, obscuring minor impurities.
-
References
1.[2] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - PMC. nih.gov. Available at:[Link] 2.[3] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC. nih.gov. Available at:[Link] 3.[1] Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors | Journal of Medicinal Chemistry. acs.org. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability Assessment of 4,4-Difluorocyclohexyl Compounds: A Comparative Guide
Topic: Bioavailability assessment of 4,4-difluorocyclohexyl compounds Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Polar Hydrophobe" Paradox
The 4,4-difluorocyclohexyl (DFCH) moiety represents a critical bioisostere in modern medicinal chemistry, often deployed to replace phenyl, cyclohexyl, or tert-butyl groups. Its primary utility lies in its unique ability to modulate metabolic stability and lipophilicity simultaneously.
Unlike aromatic fluorination, which typically increases lipophilicity (LogP), the introduction of a gem-difluoro group into a saturated aliphatic ring often lowers the lipophilicity (LogD) relative to its non-fluorinated cyclohexyl parent while blocking the primary site of oxidative metabolism. This guide provides a technical assessment of these properties, supported by experimental protocols and comparative data.
Physicochemical Profiling: DFCH vs. Alternatives
The decision to incorporate a DFCH group should be driven by specific physicochemical requirements. Below is a comparative analysis of DFCH against common structural analogs.
Lipophilicity and Solubility Trends
Data indicates that DFCH acts as a "polar hydrophobe." The highly electronegative fluorine atoms create a strong molecular dipole (~2.0–2.2 D for the CF₂ fragment) without introducing hydrogen bond donors.
Table 1: Comparative Physicochemical Properties
| Property | Cyclohexyl (Parent) | 4,4-Difluorocyclohexyl (DFCH) | Phenyl (Aromatic) |
| LogP / LogD | High (Baseline) | Lower (~0.3–0.6 units lower than parent) | Moderate to High |
| Metabolic Liability | High (4-position oxidation) | Low (4-position blocked) | Moderate (Para-hydroxylation) |
| Solubility | Low | Moderate (Increased polarity) | Low |
| Conformation | Chair (flexible) | Biased Chair (Dipole effects) | Planar (Rigid) |
| Electronic Effect | Neutral | Electron Withdrawing (Inductive) | Electron Withdrawing (Resonance) |
Critical Insight: Contrary to the general rule that "fluorine increases lipophilicity," replacing a -CH₂- with -CF₂- in a cyclohexyl ring typically decreases LogD due to the introduction of a significant dipole moment in the aliphatic context. This makes DFCH an excellent choice for lowering the lipophilicity of overly hydrophobic lead compounds.
Conformational Locking
The gem-difluoro group introduces a "gauche effect" and dipole-dipole repulsions that can lock the cyclohexane ring into specific conformations.
-
Dipole: The CF₂ dipole opposes the dipole of heteroatoms at the 1-position, often favoring an equatorial substituent to minimize dipolar repulsion.
-
Implication: This can rigidify the ligand, potentially reducing the entropic penalty upon binding to the target protein.
Metabolic Stability: The Primary Driver
The most common justification for using DFCH is to block Cytochrome P450 (CYP)-mediated oxidation.
Mechanism of Action
CYP enzymes typically target the most electron-rich, sterically accessible C-H bonds. In a cyclohexyl ring, the C4 position is the primary "soft spot" for hydroxylation.
-
Cyclohexyl: Rapidly oxidized to 4-hydroxycyclohexyl (leading to clearance or conjugation).
-
4,4-Difluorocyclohexyl: The C-F bond (~116 kcal/mol) is metabolically inert. The strong electron-withdrawing effect also deactivates proximal C-H bonds (C3/C5) against oxidation.
Case Study: Antitubercular Benzimidazoles
In a study optimizing FtsZ inhibitors (Source: SB01325-2F2 derivatives), researchers compared a cyclohexyl analog to its DFCH counterpart.
-
Observation: The parent cyclohexyl compound showed rapid clearance due to hydroxylation at the 4-position.
-
Intervention: Substitution with 4,4-difluorocyclohexyl.[1][2][3][4]
-
Result: Metabolism by CYPs was "completely shut down," reducing intrinsic clearance (CLint) from high to negligible levels (<17% in microsomes).
Visualization: Metabolic Blocking Pathway
Caption: Comparative metabolic fate of cyclohexyl vs. 4,4-difluorocyclohexyl moieties. The C-F bond effectively blocks the primary oxidation site.
Experimental Protocols (Self-Validating Systems)
To accurately assess the bioavailability advantages of DFCH compounds, standard UV-based assays often fail due to the lack of chromophores in the aliphatic ring. The following protocols utilize 19F NMR , which is inherently self-validating due to the specificity of the fluorine signal.
Protocol A: 19F NMR-Based LogD Determination
A robust method for fluorinated compounds that eliminates the need for calibration curves or exact weighing.
Rationale: 19F NMR provides distinct signals for the compound in octanol vs. water (or buffer) phases if they are not in fast exchange, or a weighted average if they are. This protocol uses an internal standard to quantify partitioning without requiring absolute purity.
Materials:
-
Compound of interest (approx.[5][6][7][8][9][10][11] 0.5 mg).
-
Fluorinated Internal Standard (e.g., Trifluoroacetic acid or Fluorobenzene - must have distinct shift).
-
Octanol (water-saturated).[7]
-
Phosphate Buffer (pH 7.4, octanol-saturated).
-
NMR Tube (coaxial insert optional but recommended for locking).
Workflow:
-
Preparation: Dissolve the compound and internal standard in a biphasic mixture of Octanol (0.75 mL) and Buffer (0.75 mL) in a vial.
-
Equilibration: Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Sampling: Carefully remove 0.5 mL of the top (octanol) layer and transfer to an NMR tube. Remove 0.5 mL of the bottom (buffer) layer and transfer to a second NMR tube.
-
Acquisition:
-
Run 19F NMR (non-decoupled) on both samples.
-
Set relaxation delay (d1) to >3× T1 (typically 5-10s) for quantitative integration.
-
-
Calculation (Self-Validating):
-
Integrate the compound peak (
) and standard peak ( ) in both phases. -
Calculate Concentration Ratio (
) using the standard as a reference to cancel out volume/mass errors.
-
Protocol B: Microsomal Stability Assessment
Standardized for lipophilic compounds.
Workflow:
-
Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg protein/mL) from relevant species (Human, Rat, Mouse) in phosphate buffer (pH 7.4).
-
Start: Initiate reaction with NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Data Processing: Plot
vs. time. The slope determines half-life ( ). -
Validation Check: Include a positive control (e.g., Testosterone or Midazolam) and a negative control (no NADPH) to verify enzyme activity and chemical stability, respectively.
Decision Matrix: When to Use 4,4-Difluorocyclohexyl
Use the following logic flow to determine if this bioisostere is appropriate for your lead optimization.
Caption: Decision workflow for implementing 4,4-difluorocyclohexyl bioisosteres in lead optimization.
References
-
Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[12][13][14] Link
-
Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE).[15] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Ojima, I., et al. (2016). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. Journal of Medicinal Chemistry (PMC).[11] Link
-
Walker, D. K., et al. (2005). Maraviroc: A review of its discovery and properties. (Referencing metabolic patterns of the 4,4-difluorocyclohexyl moiety). Link
Sources
- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. (4,4-Difluorocyclohexyl)methanol | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. youtube.com [youtube.com]
- 13. ucj.org.ua [ucj.org.ua]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to the ¹H NMR Interpretation of Chair Conformation in 4,4-Difluorocyclohexyl Rings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The 4,4-difluorocyclohexyl moiety, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of steric and electronic characteristics. A thorough understanding of the conformational behavior of this ring system is paramount for rational drug design, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides an in-depth comparison of the ¹H NMR spectroscopic features of the classic cyclohexane chair conformation and its 4,4-difluorinated analogue. We will delve into the fundamental principles governing the observed chemical shifts and coupling constants, offering a framework for the accurate interpretation of spectral data. This analysis is grounded in established spectroscopic principles and supported by experimental data from relevant literature.
The Unsubstituted Cyclohexane Chair: A Spectroscopic Benchmark
At room temperature, the ¹H NMR spectrum of cyclohexane exhibits a single sharp singlet at approximately 1.44 ppm.[1][2] This is a consequence of the rapid ring-flipping between two equivalent chair conformations, which averages the distinct magnetic environments of the axial and equatorial protons on the NMR timescale.[1][3]
Upon cooling to low temperatures (e.g., -103 °C), this rapid exchange is slowed, and the individual signals for the axial and equatorial protons can be resolved.[1][4] The axial protons typically resonate upfield (around 1.1 ppm) compared to the equatorial protons (around 1.6 ppm).[4] This difference is attributed to the magnetic anisotropy of the C-C single bonds in the cyclohexane ring.[4]
The most informative aspect of the low-temperature ¹H NMR spectrum of cyclohexane lies in the vicinal coupling constants (³JHH). These couplings are dictated by the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[5][6][7] Key couplings in a rigid chair conformation include:
-
Large axial-axial coupling (³Jaa): Typically in the range of 9-13 Hz, corresponding to a dihedral angle of approximately 180°.[6]
-
Small axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings: Typically in the range of 2-5 Hz, corresponding to dihedral angles of approximately 60°.
The Impact of 4,4-Difluorination: A Spectroscopic Perturbation
The introduction of a gem-difluoro group at the C4 position of a cyclohexane ring significantly alters its ¹H NMR spectrum. The C-F bonds introduce strong electronic and steric effects that propagate through the ring, influencing the chemical shifts and coupling constants of the remaining protons.
Chemical Shift Variations: The Influence of Fluorine
The two fluorine atoms at C4 exert a powerful electron-withdrawing effect, which is the primary driver of changes in the chemical shifts of the ring protons. This effect is transmitted both through bonds and through space. The protons on the carbons alpha (C3 and C5) and beta (C2 and C6) to the CF₂ group are most affected.
Protons on the carbons adjacent to the CF₂ group (α-protons at C3 and C5) experience the most significant downfield shift due to the strong inductive effect of the fluorine atoms. Protons further away (β-protons at C2 and C6) are also deshielded, but to a lesser extent.
Coupling Constant Modifications: The Role of H-F Coupling
In addition to the through-bond effects on chemical shifts, the fluorine nuclei (¹⁹F, spin I = ½) couple with the neighboring protons, leading to additional splitting in the ¹H NMR spectrum. This heteronuclear coupling provides a wealth of structural information. Key H-F couplings to consider are:
-
Geminal coupling (²JHF): Coupling between the fluorine atoms and the protons on the same carbon (not present in the 4,4-difluoro system for ring protons).
-
Vicinal coupling (³JHF): Coupling between the fluorine atoms and the protons on the adjacent carbons (C3 and C5). This coupling is also dependent on the dihedral angle, similar to ³JHH, and can be described by a Karplus-type relationship.[8]
-
Long-range coupling (⁴JHF and ⁵JHF): Coupling over four or five bonds can also be observed, providing further conformational insights.[9]
Comparative Analysis: Cyclohexane vs. 4,4-Difluorocyclohexyl Ring
The following table summarizes the key ¹H NMR parameters for a standard cyclohexane ring (at low temperature to resolve axial and equatorial protons) and the expected parameters for a 4,4-difluorocyclohexyl ring. The data for the 4,4-difluorocyclohexyl ring are based on published data for closely related 4-substituted-1,1-difluorocyclohexanes and the established principles of fluorine's influence on ¹H NMR spectra.
| Parameter | Cyclohexane (Low Temp.) | 4,4-Difluorocyclohexyl Ring (Expected) | Causality of Difference |
| Chemical Shift (δ) of H-1 (Axial) | ~1.1 ppm | ~1.3 - 1.5 ppm | Minor deshielding due to the distant electron-withdrawing effect of the CF₂ group. |
| Chemical Shift (δ) of H-1 (Equatorial) | ~1.6 ppm | ~1.8 - 2.0 ppm | Minor deshielding due to the distant electron-withdrawing effect of the CF₂ group. |
| Chemical Shift (δ) of H-2/H-6 (Axial) | ~1.1 ppm | ~1.5 - 1.7 ppm | Moderate deshielding due to the through-bond inductive effect of the CF₂ group at the β-position. |
| Chemical Shift (δ) of H-2/H-6 (Equatorial) | ~1.6 ppm | ~1.9 - 2.2 ppm | Moderate deshielding due to the through-bond inductive effect of the CF₂ group at the β-position. |
| Chemical Shift (δ) of H-3/H-5 (Axial) | ~1.1 ppm | ~1.8 - 2.1 ppm | Significant deshielding due to the strong through-bond inductive effect of the adjacent CF₂ group (α-position). |
| Chemical Shift (δ) of H-3/H-5 (Equatorial) | ~1.6 ppm | ~2.1 - 2.4 ppm | Significant deshielding due to the strong through-bond inductive effect of the adjacent CF₂ group (α-position). |
| ³Jaa (H-1ax, H-2ax) | 9 - 13 Hz | 9 - 13 Hz | Largely unaffected as the dihedral angle remains ~180°. |
| ³Jae / ³Jee (H-1, H-2) | 2 - 5 Hz | 2 - 5 Hz | Largely unaffected as the dihedral angles remain ~60°. |
| ³JHF (F, H-3ax/H-5ax) | N/A | Large (~20-40 Hz) | Dihedral angle of ~180° between fluorine and axial proton. |
| ³JHF (F, H-3eq/H-5eq) | N/A | Small (~5-15 Hz) | Dihedral angle of ~60° between fluorine and equatorial proton. |
Visualizing the Conformational Environment
The chair conformation of a 4,4-difluorocyclohexyl ring and the key proton environments can be visualized as follows:
Caption: Chair conformation of a 4,4-difluorocyclohexyl ring.
Experimental Protocol for ¹H NMR of 4,4-Difluorocyclohexyl Compounds
Acquiring high-quality ¹H NMR spectra of fluorinated compounds requires careful attention to experimental parameters. The following protocol provides a general guideline.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 1-5 mg of the 4,4-difluorocyclohexyl-containing compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Ensure the compound is fully dissolved.
-
For quantitative measurements, add a known amount of an internal standard that does not have signals overlapping with the analyte.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For fluorinated compounds, good shimming is crucial to resolve complex splitting patterns.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse ¹H acquisition sequence.
-
Spectral Width: Ensure the spectral width is sufficient to cover all proton signals. A range of -2 to 12 ppm is typically adequate.
-
Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
¹⁹F Decoupling (Optional): To simplify the spectrum and confirm H-F couplings, a ¹H{¹⁹F} decoupled experiment can be performed. This will collapse the H-F splittings into singlets.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure and conformation.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring and analyzing ¹H NMR spectra.
Conclusion
The ¹H NMR spectrum of a 4,4-difluorocyclohexyl ring provides a rich source of information regarding its conformation and the electronic environment of its protons. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the spectral data to that of the parent cyclohexane, researchers can confidently interpret these complex spectra. The deshielding effects of the gem-difluoro group and the characteristic H-F coupling patterns serve as reliable diagnostic tools for structural elucidation. The systematic approach to data acquisition and analysis outlined in this guide will enable scientists in drug discovery and development to fully leverage the power of ¹H NMR in their research.
References
-
Fiveable. Vicinal Coupling Definition - Organic Chemistry Key Term. [Link]
-
Thibaudeau, C., et al. (2004). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 69(10), 3473-3482. [Link]
-
anthracycline. Karplus Equations. [Link]
-
Grindley, T. B. (2008). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Theochem, 868(1-3), 1-10. [Link]
-
Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. [Link]
-
MRI Questions. 5.2 Chemical Shift. [Link]
-
YouTube. 1H NMR of cyclohexane. (2020, May 30). [Link]
-
Wang, Y., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(48), 32589-32600. [Link]
-
Perlin, A. S. (1966). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 88(24), 5877-5885. [Link]
-
Chemistry Stack Exchange. Shifting of axial and equatorial protons. (2015, October 28). [Link]
-
Reddit. in a substituted cyclohexane, is axial or equatorial proton more upfield?. (2015, January 29). [Link]
-
Doc Brown's Advanced Organic Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. [Link]
-
Chemistry LibreTexts. 4.6: Axial and Equatorial Bonds in Cyclohexane. (2022, September 24). [Link]
-
Abraham, R. J., & Edgar, M. (1998). Coupling constants in fluorinated cyclic compounds. Part 3.—Coupling constants and chemical shifts of perfluoromethylcyclohexane. Transactions of the Faraday Society, 64, 2554-2562. [Link]
-
LibreTexts. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of l,l-Difluorocyclohexane*. The Journal of Chemical Physics, 42(10), 3396-3399. [Link]
-
Kania, P., et al. (1995). 13C, 2H Coupling Constants and "H-Induced 13C NMR Isotope Chemical Shifts in Deuteriated Cyclohexanes. J. Chem. Soc., Perkin Trans. 2, (1), 121-125. [Link]
-
ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]
-
SpectraBase. Fluorocyclohexane - Optional[1H NMR] - Chemical Shifts. [Link]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396–3399. [Link]
-
Semantic Scholar. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]
-
Plavec, J., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 132(4), 1437-1445. [Link]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Nature Protocols, 9(3), 643-654. [Link]
-
Cicero, M. G., et al. (2018). NMR free ligand conformations and atomic resolution dynamics. Drug Discovery Today, 23(1), 134-143. [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
University of Arizona. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]
-
Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
Abraham, R. J., & Edgar, M. (1998). Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Transactions of the Faraday Society, 64, 2546-2553. [Link]
-
Duke University. The Duke NMR Center Coupling constants. [Link]
-
Reddy, G. S., & Goldstein, J. H. (1963). A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. The Journal of Chemical Physics, 38(11), 2736-2739. [Link]
-
Scribd. NMR Analysis of Fluorine and Difluorocompounds. [Link]
-
ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,4-DIFLUOROCYCLOHEXANONE(22515-18-0) 1H NMR spectrum [chemicalbook.com]
- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 9. researchgate.net [researchgate.net]
Comparison of reactivity: (4,4-Difluorocyclohexyl)boronic acid vs boronate esters
[1]
Executive Summary
In medicinal chemistry, the 4,4-difluorocyclohexyl moiety is a critical bioisostere for cyclohexyl and phenyl groups, offering modulation of lipophilicity (
When installing this group via Suzuki-Miyaura cross-coupling, researchers must choose between the free boronic acid and its boronate esters (typically pinacol).[1][2] This guide objectively compares these two forms, concluding that while the boronic acid offers higher theoretical atom economy and immediate reactivity, the pinacol ester is the superior reagent for practical synthesis due to its resistance to protodeboronation and compatibility with chromatographic purification.
Quick Comparison Matrix
| Feature | (4,4-Difluorocyclohexyl)boronic Acid | (4,4-Difluorocyclohexyl)boronate Pinacol Ester |
| CAS Registry | 1227068-83-8 (Generic) | 1073353-69-1 |
| Physical State | Hygroscopic solid / Waxy solid | Crystalline solid or viscous oil |
| Shelf Stability | Low (Prone to dehydration/trimerization) | High (Stable at RT, moisture tolerant) |
| Reactivity | High (Direct transmetallation) | Moderate (Requires in situ hydrolysis) |
| Atom Economy | High | Lower (Loss of pinacol) |
| Purification | Difficult (Streaks on Silica) | Excellent (Silica stable) |
| Primary Risk | Protodeboronation & Variable Stoichiometry | Slow Transmetallation |
Physicochemical Properties & Stability[4][5][6]
The "Difluoro" Effect
The gem-difluoro substitution at the 4-position exerts a strong inductive electron-withdrawing effect (
-
Impact on Boron: The boron center becomes more Lewis acidic compared to a simple cyclohexylboronate.
-
Impact on Stability: Secondary alkyl boronic acids are inherently prone to protodeboronation (loss of the boron group replaced by H). The electron-withdrawing fluorines can destabilize the C-B bond further under basic conditions, making the "slow-release" nature of the ester crucial for maintaining low steady-state concentrations of the active species.
Storage and Handling[4]
-
Boronic Acid: Exists in equilibrium with its cyclic trimer (boroxine). This makes precise stoichiometry difficult, as the commercial bottle may contain varying ratios of monomer (
) and trimer ( ). It requires storage at -20°C under inert atmosphere to prevent oxidative decomposition. -
Pinacol Ester: The bulky pinacol ligand sterically protects the boron center and prevents trimerization. It can often be weighed in air and stored at 4°C.
Reactivity Analysis: Suzuki-Miyaura Coupling
Mechanistic Pathways
The choice of reagent dictates the reaction pathway. The boronate ester is a "pro-nucleophile" that must typically undergo hydrolysis (or activation via an alkoxy-palladium species) to participate in the transmetallation step.
Figure 1: Mechanistic pathway showing the necessity of ester hydrolysis and the risk of protodeboronation.[1][2]
Experimental Performance
In comparative studies of secondary alkyl boronates:
-
Reaction Time: Acids react faster (1-4 hours) compared to esters (4-16 hours) because the hydrolysis lag time is eliminated.
-
Yield: Esters often provide higher isolated yields (10-20% improvement).
-
Reason: The slow hydrolysis of the ester acts as a built-in "dosing pump," keeping the concentration of the unstable boronate species low. This minimizes the second-order decomposition pathways (like protodeboronation or oxidation) relative to the cross-coupling cycle.
-
Experimental Protocols
Protocol A: Coupling with Pinacol Ester (Recommended)
Context: Best for robustness and scale-up.
-
Substrates: Aryl bromide/iodide (1.0 equiv), (4,4-Difluorocyclohexyl)boronic acid pinacol ester (1.2–1.5 equiv).
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane/H₂O (5:1). Water is mandatory to promote hydrolysis.
-
Conditions: 80–100°C for 12–16 h.
Step-by-Step:
-
Charge a reaction vial with Aryl halide, Boronate Ester, and Base.[1]
-
Add Pd catalyst last (can be added in a glovebox if strictly anhydrous, but this protocol tolerates air briefly).
-
Add degassed Dioxane and Water.
-
Seal and heat to 90°C.
-
Workup: Dilute with EtOAc, wash with brine. The unreacted pinacol ester is stable and will appear in the crude NMR; it can be separated via column chromatography (typically less polar than the product).
Protocol B: Coupling with Free Boronic Acid
Context: Use only if the ester fails to hydrolyze or for high-throughput screening where speed is critical.
-
Stoichiometry Adjustment: Assume the reagent is ~90% pure (due to dehydration). Use 1.5–2.0 equiv.
-
Base: weaker bases like K₂CO₃ are often sufficient.
-
Solvent: DMF or DME/H₂O.
Critical Warning: Free secondary alkyl boronic acids can decompose on silica gel. If you use the acid, ensure full conversion or use an oxidative workup (H₂O₂/NaOH) to convert excess boronic acid to the alcohol (4,4-difluorocyclohexanol) to facilitate purification.
Decision Guide
Use the following logic to select the appropriate reagent for your campaign.
Figure 2: Decision matrix for reagent selection.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sandrock, D. L., et al. (2010). Formation of Secondary Alkyl-Boronate Esters. Journal of the American Chemical Society, 132(49), 17108–17110. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[2][4] Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
Spectroscopic Identification of Impurities in (4,4-Difluorocyclohexyl)boronic Acid
Executive Summary: The Analytical Chameleon
(4,4-Difluorocyclohexyl)boronic acid (CAS 1622453-09-1) is a critical bioisostere in medicinal chemistry, offering a lipophilic, metabolically stable alternative to traditional cyclic functionalities. However, its analysis is notoriously deceptive. Unlike standard organic intermediates, boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines), creating a "moving target" for analytical quantification.
This guide provides a definitive, comparative technical analysis of spectroscopic methods for identifying impurities in this specific matrix. We establish
The Impurity Landscape
Before selecting an analytical method, one must define the "impurities." In the context of (4,4-difluorocyclohexyl)boronic acid, these fall into two distinct categories: Dynamic Equilibrium Species (reversible) and Irreversible Degradants .
| Impurity Type | Structure/Description | Origin | Criticality |
| Boroxine (Trimer) | Cyclic anhydride formed by dehydration of 3 molecules. | Thermodynamic equilibrium (solvent/concentration dependent). | Low: Often converts back to monomer under reaction conditions. |
| Protodeboronated Species | 1,1-Difluorocyclohexane (loss of | Hydrolytic instability, often catalyzed by metal traces or extreme pH. | High: Inert byproduct; kills stoichiometry. |
| Oxidized Species | 4,4-Difluorocyclohexanol (C-OH). | Air oxidation (radical mechanism). | High: Reactive impurity; competes in coupling. |
| Boric Acid | Byproduct of deboronation/oxidation. | Medium: Inorganic contaminant; affects atom economy. |
Comparative Analysis of Spectroscopic Methods
Method A: F NMR (The Gold Standard)
For this specific compound,
-
Advantages:
-
Specificity: No interference from non-fluorinated solvents or hydrocarbon greases.
-
Quantification: High sensitivity allows for precise qNMR using an internal standard (e.g.,
-trifluorotoluene). -
Differentiation: The chemical shift (
) is sensitive to the electronic environment of the C-1 position.
-
Method B: B NMR (The Functional Group Checker)
B NMR is essential for determining the state of the boron atom but poor for organic purity.-
Key Signals:
-
Boronic Acid / Boroxine: Broad singlet
ppm (Trigonal planar ). -
Borate (Tetrahedral): Sharp signal
ppm (if base is present). -
Boric Acid:
ppm (in certain solvents, though often overlaps with organic boronates).
-
-
Limitation: Broad linewidths (quadrupolar relaxation) make integration unreliable for <5% impurity levels.
Method C: HPLC-MS (The Trace Hunter)
While standard for most organics, HPLC is problematic for boronic acids.
-
The Problem: Silica columns can interact with the empty p-orbital of boron, causing tailing or irreversible adsorption.
-
The Artifact: In the Mass Spec source (ESI), boronic acids readily dehydrate to boroxines. Observing
does not mean the sample is a boroxine; it means the ionization process created it. -
Solution: Derivatization with a diol (e.g., pinacol) before injection is often required for accurate chromatography.
Experimental Protocols
Protocol 1: Quantitative F NMR (qNMR) Purity Assay
This protocol is self-validating via the use of an internal standard.
Reagents:
-
Solvent: DMSO-
(Preferred for solubility and suppressing boroxine formation compared to non-polar solvents). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl. (Must be high purity).
Step-by-Step:
-
Weighing: Accurately weigh
mg of (4,4-Difluorocyclohexyl)boronic acid ( ) into a vial. -
Standard Addition: Accurately weigh
mg of Internal Standard ( ) into the same vial. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse sequence: zg (standard 1D) or zgig (inverse gated decoupling if
decoupling is needed, though usually not for qNMR to avoid NOE issues). -
Relaxation Delay (D1): Must be
(typically 30s is safe for F). -
Spectral Width: Sufficient to cover -60 to -150 ppm.
-
Scans: 32 or 64.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and the product gem-difluoro signal ( ). -
Calculation:
(Where N = number of fluorines contributing to the signal).
Protocol 2: "Shake-Test" for Boroxine Confirmation
To distinguish if a sample is "impure" with boroxine or just in equilibrium:
-
Take the NMR tube from Protocol 1.
-
Add 20
L of . -
Shake and re-acquire
B NMR. -
Result: If the broad "boroxine" shoulder sharpens or shifts slightly, it confirms the species is in dynamic equilibrium (reversible). If the peak remains distinct and unchanged, it may be a stable boronate impurity.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing (4,4-Difluorocyclohexyl)boronic acid.
Figure 1: Analytical decision tree for impurity identification in fluorinated boronic acids.
Summary of Analytical Performance
| Feature | HPLC-UV | ||
| Primary Utility | Purity Quantification | Speciation (Acid vs Ester) | Trace Organic Impurities |
| Limit of Detection | High (<0.1%) | Low (>1-2%) | Very High (<0.01%) |
| Sample Prep | Minimal (Direct dissolution) | Minimal (Quartz tube preferred) | Complex (Derivatization rec.) |
| Boroxine Artifacts? | No (Fast exchange usually averages signal) | Yes (Distinguishes forms) | Yes (On-column hydrolysis) |
| Recommendation | Must-Have | Supportive | For final QC only |
References
-
Boroxine-Boronic Acid Equilibrium Dynamics Title: The Boroxine-Boronic Acid Equilibrium Source:[3][5][8][9][10][11] Journal of the American Chemical Society URL:[Link] Significance:[3][7][12][13][14] Establishes the kinetic and thermodynamic basis for the boroxine equilibrium observed in NMR.
-
Quantitative Fluorine NMR Methodology Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications / Journal of Pharmaceutical and Biomedical Analysis URL:[Link] Significance: Validates the qNMR protocols and internal standard selection for fluorinated compounds.
-
Genotoxic Impurities in Boronic Acids Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: Organic Process Research & Development URL:[Link] Significance:[7][12][13] Highlights the importance of detecting deboronated and oxidized impurities for pharmaceutical safety.
-
Benchtop NMR for Reaction Optimization Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL:[Link] Significance: Demonstrates the practical application of 19F NMR for monitoring boronic acid stability and reactions.
Sources
- 1. (4,4-Difluorocyclohexyl)boronic acid | CAS#:1622453-09-1 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. acgpubs.org [acgpubs.org]
Safety Operating Guide
(4,4-Difluorocyclohexyl)boronic acid: Proper Disposal & Handling Guide
Executive Summary & Operational Logic
The Core Directive: The disposal of (4,4-Difluorocyclohexyl)boronic acid (CAS: 1046812-03-6 / 1622453-09-1) is governed not just by its boronic acid functionality, but critically by its fluorinated skeleton .[1]
While boronic acids are typically mild irritants, the presence of the gem-difluoro moiety mandates that this compound be classified as Halogenated Organic Waste . Misclassification into non-halogenated streams can lead to the generation of hydrofluoric acid (HF) during standard incineration, damaging facility scrubbers and violating environmental permits.
Immediate Action Required:
-
Segregate: Do NOT mix with non-halogenated solvents.
-
Label: Tag explicitly as "Fluorinated Organic."
-
Disposal Path: High-temperature incineration with HF scrubbing.
Chemical Safety Profile & Hazard Identification
Before disposal, you must validate the material's state. This compound is generally stable but acts as a skin and eye irritant.
Physicochemical Properties
| Property | Specification | Operational Implication |
| State | Solid (Powder) | Dust generation is the primary exposure risk. |
| Stability | Stable | May dehydrate to boroxine trimers; does not alter disposal path. |
| Reactivity | Mild | Incompatible with strong oxidizers. |
| Key Element | Fluorine (F) | Mandates "Halogenated" waste stream. |
GHS Hazard Classification[3][4]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Technical Justification |
| Eyes | Chemical Goggles | Safety glasses are insufficient if fine dust is generated during transfer. |
| Hands | Nitrile Gloves (min 0.11mm) | Standard nitrile provides adequate barrier; double glove if handling solutions >100mM. |
| Respiratory | Fume Hood / N95 | Operations should be conducted in a ventilated enclosure to prevent inhalation of boronic dust. |
Waste Classification & Regulatory Coding
Proper coding ensures the waste facility treats the fluorine content correctly.
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Not P or U Listed | Classify as Process Waste . If mixed with solvents, codes D001 (Ignitable) or F002 (Halogenated Solvents) may apply. |
| Waste Stream | Halogenated Organic | CRITICAL: Do not place in "General Organic" or "Non-Halogenated" bins. |
| Labeling | Chemical Name | Must write out: "(4,4-Difluorocyclohexyl)boronic acid". |
Step-by-Step Disposal Protocol
Scenario A: Pure Solid Waste (Expired/Excess Material)
-
Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Secondary Container: If the primary bottle is old or fragile, place it inside a clear plastic zip-lock bag before placing it in the waste drum.
-
Labeling: Affix a hazardous waste tag. Check the box for "Solid - Toxic/Irritant" and write "Contains Fluorine" in the constituents field.
-
Stream: Deposit into the Solid Hazardous Waste drum.
Scenario B: Solution Waste (Reaction Mixtures)
Assumption: The compound is dissolved in a solvent (e.g., THF, DCM, Methanol).
-
Solvent Check: Identify the primary solvent.
-
Segregation Logic:
-
If Solvent is Halogenated (e.g., DCM): Pour into the Halogenated Waste carboy.
-
If Solvent is Non-Halogenated (e.g., THF, MeOH): You must STILL dispose of this mixture in the Halogenated Waste carboy.
-
Mechanism:[4][5][6] The 4,4-difluoro substitution renders the entire mixture halogenated for incineration purposes.
-
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Caution: Boronic acids can protodeboronate in strong acids/bases. If the reaction mix is acidic, neutralize carefully with Sodium Bicarbonate (NaHCO3) before adding to the waste container to prevent gas evolution or heat generation in the drum.
-
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or methanol.
-
Rinsate Disposal: Pour the rinsate into the Halogenated Waste container.
-
Defacement: Cross out the original label and mark "Empty."
-
Disposal: Discard the bottle in glass/plastic recycling or trash, depending on institutional policy for triple-rinsed containers.
Decision Tree & Workflow Visualization
The following diagram illustrates the logic flow for determining the correct waste stream, ensuring the fluorine content is managed correctly.
Figure 1: Logical decision tree for segregating fluorinated boronic acid waste streams.
Emergency Response (Spill Management)
Spill Response Protocol:
-
Isolate: Mark the area. If a large amount of fine powder is airborne, evacuate the lab for 15 minutes to allow settling.
-
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do NOT use combustible materials like sawdust.
-
-
Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contains Fluorine)."
-
Decontamination: Wipe the surface with a mild soap solution, followed by water.
References & Verification
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: (4,4-Difluorocyclohexyl)boronic acid. Retrieved from (Search CAS: 1046812-03-6).
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from .
-
BenchChem. (2023). Disposal of Fluorinated Compounds and PFAS. Retrieved from .
-
Sigma-Aldrich. (2024). Chemical Safety Data Sheet: Boronic Acids. Retrieved from .
(Note: Always verify the specific CAS number on your container, as boronic acid isomers can have varying regulatory profiles.)
Sources
Personal protective equipment for handling (4,4-Difluorocyclohexyl)boronic acid
Operational Safety and Logistics Guide: Handling (4,4-Difluorocyclohexyl)boronic Acid in Drug Development
(4,4-Difluorocyclohexyl)boronic acid is a highly valuable synthetic intermediate in medicinal chemistry. It is frequently utilized to introduce the lipophilic, metabolically stable difluorocyclohexyl moiety into drug scaffolds, typically via Suzuki-Miyaura cross-coupling. While boron-containing compounds generally exhibit low acute toxicity[1], the introduction of fluorine substituents significantly increases the Lewis acidity of the boronic center[2]. This electronic alteration enhances its reactivity not only in catalytic cycles but also with biological nucleophiles (e.g., moisture in the eyes, skin proteins)[3], necessitating rigorous, causality-driven personal protective equipment (PPE) and handling protocols.
Physicochemical & Hazard Profile
Before handling the material, operators must understand the fundamental properties and hazard classifications that dictate the required safety countermeasures.
| Property / Parameter | Specification |
| Chemical Name | (4,4-Difluorocyclohexyl)boronic acid |
| CAS Registry Number | 1622453-09-1[4] |
| Molecular Formula | C₆H₁₁BF₂O₂[4] |
| Molecular Weight | 163.96 g/mol [4] |
| Physical State | Solid (Powder) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5] |
| Primary Exposure Routes | Inhalation of dust, dermal absorption, ocular contact[6]. |
Causality-Driven PPE Matrix
Standard laboratory attire is insufficient for handling fluorinated boronic acids. The following PPE matrix outlines the required equipment and the mechanistic rationale (causality) behind each choice.
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields (EN 166 / NIOSH) [7]
-
Causality: Boronic acids are typically fine powders that easily form airborne dust. Due to the electron-withdrawing nature of the fluorine atoms, this specific boronic acid has enhanced Lewis acidity. If dust contacts the eye, it will rapidly form reversible covalent bonds with the diols present in the mucosal layer[8], leading to immediate and severe irritation (H319). Standard safety glasses do not prevent dust ingress.
-
-
Hand Protection: Double-gloving with chemical-impermeable Nitrile gloves (EN 374) [7]
-
Causality: Nitrile provides a robust barrier against the polar aprotic solvents (e.g., DMF, THF, 1,4-dioxane) universally used in boronic acid couplings. Double-gloving is a self-validating safety measure: if the outer glove is compromised or degraded by solvent exposure, the inner glove protects the skin from the highly lipophilic difluorocyclohexyl moiety, which could otherwise facilitate rapid dermal penetration.
-
-
Respiratory Protection: N95/P95 Particulate Respirator or Fume Hood Containment [7]
-
Causality: Handling the dry powder outside of complete containment risks inhalation. Inhalation of boronic acid dust causes respiratory tract irritation and potential systemic effects at high chronic doses[6]. A particulate respirator traps the aerodynamic dust particles before they reach the alveoli.
-
-
Body Protection: Flame-resistant lab coat and closed-toe shoes [5]
-
Causality: Prevents localized skin irritation (H315) from accidental powder spills and protects against the ignition of flammable solvents commonly used during the reaction setup.
-
Operational Workflow: Safe Handling & Reaction Setup
The following protocol details the safe extraction, weighing, and reaction setup for (4,4-Difluorocyclohexyl)boronic acid. Every step is designed as a self-validating system to ensure operational integrity.
Step 1: Environmental Validation
-
Action: Transfer the sealed chemical container to a certified chemical fume hood.
-
Validation Check: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Do not open the container if the flow alarm is active or the sash is above the designated safe operating height.
Step 2: Static Mitigation & Weighing
-
Causality: Fluorinated organic powders are highly susceptible to static cling, which causes uncontrolled aerosolization and loss of material during weighing.
-
Action: Discharge static electricity by using an anti-static gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat prior to opening the reagent bottle. Carefully weigh the required mass.
-
Validation Check: The powder should rest flat in the weigh boat without "jumping" or adhering to the vertical walls of the boat.
Step 3: In-Hood Solubilization
-
Action: Rather than transferring the dry powder across the lab to a reaction flask, dissolve the (4,4-Difluorocyclohexyl)boronic acid in your reaction solvent (e.g., THF or 1,4-dioxane) inside the primary weighing hood.
-
Validation Check: Ensure complete dissolution. A clear, homogenous solution confirms the absence of reactive, airborne dust, rendering the material safe for transfer via a sealed syringe or addition funnel.
Step 4: Equipment Decontamination
-
Action: Rinse the spatula and weigh boat with a dilute alkaline solution (e.g., 1M NaOH) followed by water.
-
Causality: Mild alkaline conditions promote the formation of the water-soluble boronate anion, destroying the reactive electrophilic center and ensuring safe disposal of the washings.
Spill Response & Waste Disposal Plan
In the event of a containment failure, immediate and structured remediation is required to prevent environmental contamination and personnel exposure.
Immediate Spill Response:
-
Isolate: Evacuate the immediate area and allow any aerosolized dust to settle for 5 minutes.
-
Contain: Do not use water directly on the powder, as it may spread the lipophilic compound. Cover the spill with an inert, dry absorbent material (e.g., vermiculite or sand)[9].
-
Collect: Use non-sparking tools to gently sweep the absorbed material into a sealable, hazardous waste container[7].
-
Decontaminate: Wipe the affected surface with a damp cloth soaked in a mild alkaline detergent, followed by a thorough water rinse.
Waste Disposal Logistics:
-
Solid Waste: All contaminated PPE, weigh boats, and sweeping absorbents must be placed in a solid hazardous waste bin labeled "Toxic Organic Solids - Contains Boronic Acid derivatives."
-
Liquid Waste: Boronic acids must not be allowed to enter public drains or waterways[9]. Segregate liquid reaction waste into "Halogenated Organic Waste" (due to the fluorine content), clearly listing (4,4-Difluorocyclohexyl)boronic acid on the waste manifest to prevent incompatible mixing by environmental health and safety (EHS) personnel.
Process Flow Visualization
The following diagram maps the logical progression of handling, from material retrieval through to safe disposal, highlighting the critical decision gates for spill management.
Operational and safety workflow for handling (4,4-Difluorocyclohexyl)boronic acid.
References
-
Lab Alley. "Boric Acid Safety & Hazards".[Link]
-
Soriano-Ursúa, M. A., et al. "Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy". Neurotoxicology. PubMed (NIH).[Link]
-
MDPI. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective". Molecules.[Link]
-
MDPI. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds". Molecules.[Link]
-
Axthelm, J., et al. "Recent development of boronic acid-based fluorescent sensors". Journal of the American Chemical Society / PMC (NIH).[Link]
Sources
- 1. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. (4,4-difluorocyclohexyl)boronic acid CAS#: 1622453-09-1 [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. laballey.com [laballey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
